molecular formula C20H15FN4O B609983 PF-06445974 CAS No. 2055776-17-3

PF-06445974

Numéro de catalogue: B609983
Numéro CAS: 2055776-17-3
Poids moléculaire: 346.4 g/mol
Clé InChI: YWTCDMZVTLNYLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PF-06445974 a promising PET lead. This compound has exquisite potency at PDE4B, good selectivity over PDE4D, excellent brain permeability, and a high level of specific binding in the “cold tracer” study. In subsequent non-human primate (NHP) PET imaging studies, [18F]this compound showed rapid brain uptake and high target specificity, indicating that [18F]this compound is a promising PDE4B-preferring radioligand for clinical PET imaging.

Propriétés

IUPAC Name

4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-10-12(3-4-13(15)11-22)17-18-16(2-1-7-23-18)25-9-8-24(14-5-6-14)20(26)19(17)25/h1-4,7,10,14H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTCDMZVTLNYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN3C4=C(C(=C3C2=O)C5=CC(=C(C=C5)C#N)F)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055776-17-3
Record name PF-06445974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055776173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06445974
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ6344143
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound elevates intracellular cAMP levels, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, its role in cellular signaling, and the experimental methodologies used to characterize it.

Core Mechanism of Action: Selective PDE4B Inhibition

This compound exerts its pharmacological effects through the selective inhibition of the phosphodiesterase 4B (PDE4B) enzyme. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thus regulating their intracellular concentrations and downstream signaling. The PDE4 family is specific for cAMP, and consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.

This compound exhibits high affinity and selectivity for the PDE4B subtype. This selectivity is crucial as different PDE4 subtypes are expressed in various tissues and are implicated in distinct physiological and pathological processes.

Quantitative Data: In Vitro Inhibition Profile

The inhibitory potency of this compound against PDE4 subtypes and its selectivity over other PDE families have been determined through various in vitro assays.

TargetIC50 (nM)Reference
PDE4B < 1 [1]
PDE4A4.7[1]
PDE4C17[1]
PDE4D36[1]
PDE10A2290[1]
PDE5A4640[1]
GABAAKi = 3850[1]

Signaling Pathway: Modulation of the cAMP Cascade

The primary consequence of PDE4B inhibition by this compound is the accumulation of intracellular cAMP. cAMP is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes by activating downstream effectors, most notably Protein Kinase A (PKA).

cAMP Signaling Pathway Diagram

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates This compound This compound This compound->PDE4B Inhibits AMP AMP PDE4B->AMP Hydrolyzes Active_PKA Protein Kinase A (Active) PKA->Active_PKA Cellular_Response Downstream Cellular Response Active_PKA->Cellular_Response Phosphorylates Substrates

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A variety of in vitro and in vivo experimental techniques have been employed to elucidate the mechanism of action of this compound.

In Vitro PDE4B Enzymatic Activity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4B.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is used. The substrate, cAMP, is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Assay Reaction: The PDE4B enzyme is incubated with the substrate in the presence of varying concentrations of this compound in an appropriate assay buffer.

  • Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.

  • Product Quantification: The amount of hydrolyzed product (e.g., [³H]-AMP or fluorescently modified AMP) is quantified. This is often achieved by separating the product from the substrate using methods like scintillation counting or fluorescence polarization.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

"Cold Tracer" In Vivo Specific Binding Assessment (LC-MS/MS)

Objective: To assess the specific binding of this compound to its target in the brain in vivo without the use of a radiolabeled compound.

Methodology:

  • Animal Model: Typically, rodents (e.g., rats or mice) are used.

  • Compound Administration: A low, tracer dose of non-radiolabeled ("cold") this compound is administered intravenously.

  • Blocking Experiment: A separate group of animals is pre-treated with a high dose of a known PDE4 inhibitor (a "blocker") to saturate the target sites before the administration of the "cold tracer" this compound.

  • Tissue Collection: At a specified time point after administration, the animals are euthanized, and the brains are rapidly excised and dissected into specific regions.

  • Sample Preparation: The brain tissue is homogenized and processed to extract the drug.

  • LC-MS/MS Analysis: The concentration of this compound in the brain homogenates is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The specific binding is calculated as the difference in the concentration of this compound in the brains of the tracer-only group and the blocker-pre-treated group.

In Vivo PET Imaging with [¹⁸F]this compound

Objective: To visualize and quantify the distribution and density of PDE4B in the living brain using Positron Emission Tomography (PET).

Methodology:

  • Radioligand Synthesis: this compound is radiolabeled with Fluorine-18 ([¹⁸F]) to produce [¹⁸F]this compound.

  • Subject Preparation: Human volunteers or non-human primates are positioned in a PET scanner. An arterial line is often placed for blood sampling to measure the concentration of the radioligand in the plasma.

  • Radioligand Injection: A bolus of [¹⁸F]this compound is injected intravenously.

  • PET Scan Acquisition: Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radioligand in the brain.

  • Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to determine the arterial input function, which represents the concentration of the parent radioligand available to the brain over time.

  • Data Analysis: The PET data, in conjunction with the arterial input function, are analyzed using pharmacokinetic modeling to calculate the total distribution volume (VT) in different brain regions. VT is an indicator of the density of available PDE4B binding sites.

Broad-Spectrum Off-Target Screening

Objective: To assess the selectivity of this compound by screening it against a wide range of other receptors, enzymes, and ion channels.

Methodology:

  • Panel of Targets: this compound is tested against a commercially available panel of dozens to hundreds of molecular targets.

  • Assay Formats: A variety of assay formats are used depending on the target class, including radioligand binding assays for receptors, enzymatic assays for enzymes, and functional assays for ion channels.

  • Compound Concentration: this compound is typically tested at a single high concentration (e.g., 10 µM) for initial screening.

  • Data Analysis: The percentage of inhibition or activation is determined for each target. Any significant "hits" (typically >50% inhibition or activation) are then followed up with concentration-response curves to determine the IC50 or EC50.

Mandatory Visualizations

Experimental Workflow: In Vivo PET Imaging

PET_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Radiosynthesis [¹⁸F]this compound Synthesis Injection Intravenous Injection of [¹⁸F]this compound Radiosynthesis->Injection SubjectPrep Subject Preparation (Arterial Line Insertion) SubjectPrep->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Blood_Sampling Serial Arterial Blood Sampling Injection->Blood_Sampling Kinetic_Modeling Pharmacokinetic Modeling (e.g., 2-Tissue Compartment Model) PET_Scan->Kinetic_Modeling Plasma_Analysis Measurement of Plasma Radioactivity Blood_Sampling->Plasma_Analysis Plasma_Analysis->Kinetic_Modeling VT_Calculation Calculation of Total Distribution Volume (VT) Kinetic_Modeling->VT_Calculation

Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.

Logical Relationship: Target Selectivity Assessment

Selectivity_Assessment cluster_primary Primary Target cluster_secondary Secondary Targets This compound This compound PDE4B_Assay PDE4B Enzymatic Assay This compound->PDE4B_Assay High Potency (IC50 < 1 nM) PDE4_Subtypes PDE4A, C, D Enzymatic Assays This compound->PDE4_Subtypes Selectivity over other PDE4 subtypes Broad_Panel Broad Off-Target Screening Panel This compound->Broad_Panel Minimal Off-Target Activity High_Potency High_Potency PDE4B_Assay->High_Potency High Potency (IC50 < 1 nM) Selectivity_PDE4 Selectivity_PDE4 PDE4_Subtypes->Selectivity_PDE4 Selectivity over other PDE4 subtypes Minimal_Off_Target Minimal_Off_Target Broad_Panel->Minimal_Off_Target Minimal Off-Target Activity

Caption: Logical flow for assessing the target selectivity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of PDE4B. Its mechanism of action, centered on the elevation of intracellular cAMP levels, has been thoroughly characterized through a combination of in vitro enzymatic assays and in vivo imaging techniques. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of this compound for researchers and drug development professionals. The high selectivity of this compound for PDE4B makes it an invaluable tool for studying the specific roles of this enzyme in health and disease and holds promise for the development of novel therapeutics.

References

PF-06445974: A Technical Guide to a Selective PDE4B Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in regulating intracellular signaling pathways. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates various cellular processes, making it a valuable tool for research in inflammation, neurological disorders, and other conditions where PDE4B is implicated. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols to facilitate its use in research and drug development.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound against PDE4 Subtypes
TargetIC50 (nM)
PDE4B< 1
PDE4A4.7
PDE4C17
PDE4D36
Table 2: Selectivity Profile of this compound against Other Phosphodiesterases and Receptors
TargetIC50 (nM)Ki (nM)
PDE102290-
PDE5A4640-
GABAA-3850

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE4B enzyme. PDE4B is responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a multitude of cellular signaling cascades. By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to the modulation of gene expression and cellular responses, including the suppression of pro-inflammatory cytokines.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC:e->cAMP:w Conversion ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP AMP PDE4B->AMP Hydrolysis PF06445974 This compound PF06445974->PDE4B Inhibition CREB CREB PKA->CREB Phosphorylation Gene Gene Expression EPAC->Gene Modulation CREB->Gene Transcription

Figure 1: PDE4B Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro PDE4B Inhibition Assay (IMAP TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the in vitro potency of this compound against PDE4B.

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • IMAP TR-FRET PDE Evaluation Assay Kit (containing binding buffer, binding reagent, and Tb-donor)

  • Assay plates (384-well, black, low volume)

  • This compound compound dilutions

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 384-well assay plate, add the PDE4B enzyme solution.

  • Add the this compound dilutions to the respective wells.

  • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding the IMAP Binding Solution containing the Tb-donor.

  • Incubate for an additional 3 hours at room temperature to allow for binding equilibration.

  • Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 490 nm and 520 nm).

  • Calculate the ratio of the acceptor (520 nm) to donor (490 nm) fluorescence to determine the level of PDE4B inhibition and calculate IC50 values.

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - this compound Dilutions - PDE4B Enzyme - FAM-cAMP Substrate start->prep_reagents dispense_enzyme Dispense PDE4B Enzyme into 384-well plate prep_reagents->dispense_enzyme add_inhibitor Add this compound Dilutions dispense_enzyme->add_inhibitor add_substrate Add FAM-cAMP Substrate to initiate reaction add_inhibitor->add_substrate incubate_reaction Incubate for 60 minutes at Room Temperature add_substrate->incubate_reaction stop_reaction Add IMAP Binding Solution with Tb-donor to stop reaction incubate_reaction->stop_reaction incubate_binding Incubate for 3 hours at Room Temperature stop_reaction->incubate_binding read_plate Measure TR-FRET Signal incubate_binding->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for In Vitro PDE4B Inhibition Assay.
In Vivo PET Imaging with [18F]this compound

This protocol outlines the general procedure for conducting a Positron Emission Tomography (PET) imaging study in humans to assess the brain uptake and target occupancy of [18F]this compound.

Materials and Equipment:

  • Synthesized and purified [18F]this compound radioligand

  • PET/CT or PET/MR scanner

  • Automated blood sampling system

  • Arterial line for blood collection

  • Healthy human volunteers

  • Anesthesia and monitoring equipment (if required for preclinical studies)

Procedure:

  • Radioligand Synthesis: Synthesize [18F]this compound via a one-step nucleophilic substitution reaction from a nitro-precursor, followed by purification using semi-preparative HPLC.

  • Subject Preparation: Position the subject in the PET scanner. If required for kinetic modeling, an arterial line is placed for blood sampling.

  • Radioligand Administration: Administer a bolus injection of [18F]this compound intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for a duration of up to 120 minutes.

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register PET images with anatomical MRI scans. Define regions of interest (ROIs) on the MRI and project them onto the dynamic PET data to generate time-activity curves (TACs).

  • Kinetic Modeling: Use the TACs and the arterial input function to perform kinetic modeling (e.g., two-tissue compartment model) to quantify the total distribution volume (VT) of the radioligand in different brain regions.

  • Target Occupancy Assessment: In drug development studies, a baseline scan is followed by a second scan after administration of a therapeutic dose of a non-radiolabeled PDE4B inhibitor. The reduction in VT between the two scans is used to calculate target occupancy.

PET_Imaging_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_post_scan Data Analysis synthesis [18F]this compound Synthesis & Purification injection Intravenous Injection of [18F]this compound synthesis->injection subject_prep Subject Preparation (Positioning, Arterial Line) subject_prep->injection pet_acquisition Dynamic PET Scan (up to 120 min) injection->pet_acquisition blood_sampling Arterial Blood Sampling injection->blood_sampling image_recon Image Reconstruction & Co-registration pet_acquisition->image_recon kinetic_modeling Kinetic Modeling (VT) blood_sampling->kinetic_modeling roi_analysis ROI Definition & TAC Generation image_recon->roi_analysis roi_analysis->kinetic_modeling occupancy Target Occupancy Calculation (if applicable) kinetic_modeling->occupancy

Figure 3: Workflow for an In Vivo PET Imaging Study.

Conclusion

This compound is a highly selective and potent PDE4B inhibitor with favorable properties for both in vitro and in vivo research. Its use as a PET radioligand, [18F]this compound, provides a powerful tool for studying the role of PDE4B in the central nervous system and for the development of novel therapeutics targeting this enzyme. The detailed protocols and data presented in this guide are intended to support researchers in utilizing this compound to its full potential in their scientific endeavors.

The Role of PF-06445974 in Neuroscience: A Technical Guide to a Selective PDE4B Radioligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06445974, a novel radioligand developed for Positron Emission Tomography (PET) imaging in neuroscience research. The primary function of its fluorine-18 labeled version, [18F]this compound, is the in vivo quantification and visualization of phosphodiesterase-4B (PDE4B), an enzyme implicated in a range of psychiatric and neurological disorders. This guide will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols.

Introduction to this compound and its Target, PDE4B

Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in intracellular signaling by metabolizing the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3][4] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Of these, PDE4B and PDE4D are the most highly expressed in the brain and are of significant interest in the pathophysiology and treatment of conditions like depression and dementia.[1][2][3][4]

This compound is a potent and selective inhibitor of PDE4B.[5][6] When labeled with the positron-emitting isotope fluorine-18 ([18F]this compound), it becomes a valuable tool for PET imaging, allowing researchers to non-invasively measure the distribution and density of PDE4B in the living brain.[7][8] This capability is critical for understanding the role of PDE4B in disease and for the development of novel therapeutics targeting this enzyme.[3]

Mechanism of Action and Signaling Pathway

[18F]this compound acts as a radiotracer that preferentially binds to the PDE4B enzyme. By inhibiting PDE4B, it prevents the degradation of cAMP to AMP. The accumulation of cAMP can, in turn, modulate various downstream signaling pathways. The ability to image this target with PET allows for the investigation of its role in neuroinflammation and other pathological processes.[8]

Below is a diagram illustrating the cAMP signaling pathway and the role of PDE4B.

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Neurotransmitter) Receptor GPCR Signal->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B Metabolized by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP to Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates PF06445974 [18F]this compound PF06445974->PDE4B Inhibits PET_Protocol_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Consent Informed Consent Screening Participant Screening Consent->Screening ArterialLine Arterial Line Placement Screening->ArterialLine Injection IV Injection of [18F]this compound ArterialLine->Injection PETScan Dynamic PET Scan (e.g., 90-120 min) Injection->PETScan ArterialSampling Serial Arterial Blood Sampling PETScan->ArterialSampling CompartmentalModeling 2-Tissue Compartmental Modeling PETScan->CompartmentalModeling PlasmaAnalysis Radiometabolite Analysis of Plasma ArterialSampling->PlasmaAnalysis InputFunction Generate Arterial Input Function PlasmaAnalysis->InputFunction InputFunction->CompartmentalModeling VTCalculation Calculate V_T CompartmentalModeling->VTCalculation

References

PF-06445974: A Technical Guide to a Promising CNS Agent for Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

PF-06445974 is a novel, high-potency phosphodiesterase-4B (PDE4B) preferring inhibitor that has garnered significant interest within the neuroscience community. Initially developed as a positron emission tomography (PET) radioligand, [18F]this compound, for in-vivo imaging of PDE4B, its underlying pharmacology suggests potential therapeutic applications in a range of psychiatric disorders. This technical guide provides a comprehensive overview of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Phosphodiesterase-4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of intracellular signaling pathways. Dysregulation of cAMP signaling has been implicated in the pathophysiology of several psychiatric conditions, including major depressive disorder, schizophrenia, and anxiety disorders. The PDE4 family consists of four subtypes (A, B, C, and D), with PDE4B being highly expressed in brain regions critical for emotional and cognitive processing. Inhibition of PDE4B is hypothesized to restore cAMP homeostasis, thereby offering a novel therapeutic strategy for these debilitating disorders.

This document serves as a core resource for researchers, scientists, and drug development professionals interested in the evolving landscape of PDE4B inhibition and the specific role of this compound as both a research tool and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and related PDE4 inhibitors.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesReference
PDE4B IC50 <1 nMHuman[1]
PDE4A IC50 4.7 nMHuman[1]
PDE4C IC50 17 nMHuman[1]
PDE4D IC50 36 nMHuman[1]

Table 2: Preclinical In Vivo Data for [18F]this compound

ParameterValueSpeciesExperimental ModelReference
Brain Uptake Increased by ~50% in LPS-injected striatumRatLipopolysaccharide (LPS)-induced neuroinflammation[2]
Target Engagement Blocked by non-radiolabeled this compound (3 mg/kg)MousePET imaging[3]

Table 3: First-in-Human PET Study with [18F]this compound in Healthy Volunteers

ParameterValueNumber of SubjectsReference
Average Whole Brain VT 9.5 ± 2.4 mL/cm³5[1][4]
Radiometabolite-induced Error ~10%5[1][4]

Table 4: Preclinical Behavioral Effects of the PDE4 Inhibitor Rolipram (as a proxy for PDE4B inhibition)

Behavioral TestSpeciesDosing RegimenKey FindingReference
Elevated Plus Maze Mouse0.31-1.25 mg/kg for 17 daysIncreased time spent in open arms[5]
Forced Swim Test Mouse0.31-1.25 mg/kg for 18 daysDecreased immobility time[5]
Tail Suspension Test Mouse0.62 and 1.25 mg/kg for 22 daysDecreased immobility time[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide outlines of protocols relevant to the study of this compound and PDE4B inhibition.

[18F]this compound Positron Emission Tomography (PET) Imaging in Humans

This protocol is based on the design of the first-in-human study and the ongoing clinical trials for major depressive disorder.

Objective: To quantify the distribution and density of PDE4B in the human brain.

Materials:

  • [18F]this compound radioligand

  • PET/CT or PET/MR scanner

  • Arterial line insertion kit for blood sampling

  • Automated blood sampler and gamma counter

  • Image analysis software

Procedure:

  • Subject Preparation: Participants undergo a physical and neurological examination, and for clinical trials, a psychiatric assessment using standardized scales (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] or Hamilton Depression Rating Scale [HAM-D]). An arterial line is inserted into the radial artery for blood sampling.

  • Radioligand Administration: A bolus injection of [18F]this compound is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the injection and continues for a specified duration (e.g., up to 4 hours).

  • Arterial Blood Sampling: Continuous arterial blood samples are drawn to measure the concentration of the radioligand in plasma over time, allowing for the determination of the arterial input function.

  • Data Analysis: The PET data is reconstructed and co-registered with an anatomical MRI. Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves from various brain regions and the arterial input function to calculate the total distribution volume (VT), which is an index of PDE4B density.

Forced Swim Test (FST) in Mice

This protocol is a standard method for assessing antidepressant-like activity in rodents.

Objective: To evaluate the potential antidepressant effects of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • Cylindrical containers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound (e.g., this compound) and vehicle control.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Mice are habituated to the experimental room for at least 1 hour before testing.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for acute administration).

  • Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) in Rats or Mice

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound based on the animal's natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).

  • Test compound (e.g., this compound) and vehicle control.

  • Video tracking and analysis software.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 1 hour prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered at a specific time before the test.

  • Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to freely explore for a 5-minute session.

  • Behavioral Recording: The session is recorded, and software is used to track the animal's movement. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated for each group. An increase in these parameters suggests an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PDE4B and a typical experimental workflow for evaluating a novel CNS compound like this compound.

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitter Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Neurotransmitter->GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B cAMP->PDE4B CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes AMP AMP PDE4B->AMP Hydrolyzes PF06445974 This compound PF06445974->PDE4B Inhibits Drug_Development_Workflow Target_ID Target Identification (PDE4B in Psychiatric Disorders) Lead_Gen Lead Generation (this compound Synthesis) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Gen->In_Vitro Preclinical_Imaging Preclinical PET Imaging ([18F]this compound) In_Vitro->Preclinical_Imaging Preclinical_Behavior Preclinical Behavioral Studies (Forced Swim, Elevated Plus Maze) In_Vitro->Preclinical_Behavior Tox Toxicology Studies Preclinical_Imaging->Tox Preclinical_Behavior->Tox Phase_1 Phase 1 Clinical Trials (Safety, Dosimetry in Healthy Volunteers) Tox->Phase_1 Phase_2 Phase 2 Clinical Trials (Target Engagement, Efficacy in Patients) Phase_1->Phase_2 Phase_3 Phase 3 Clinical Trials (Large-scale Efficacy and Safety) Phase_2->Phase_3

References

The Discovery and Development of PF-06445974: A PDE4B-Preferring PET Radioligand

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Dysregulation of PDE4B activity has been implicated in various central nervous system (CNS) disorders, including psychiatric conditions like depression and schizophrenia. Developed by Pfizer, this compound has emerged as a promising positron emission tomography (PET) radioligand, enabling in vivo imaging and quantification of PDE4B in the brain.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.

Discovery and Rationale

The development of this compound was driven by the need for a tool to measure PDE4B target occupancy in the brain for CNS drug discovery programs.[3] The selection process involved a systematic PET discovery effort, which included assessing expression levels (Bmax), biodistribution, and structure-activity relationships (SAR).[3][4] The goal was to identify a ligand with high potency and selectivity for PDE4B, excellent brain permeability, and a high level of specific binding.[3][4] this compound, also referred to as compound 8 in initial publications, emerged from this screening process as a promising PET lead candidate.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of PDE4B. PDE4B is a key regulator of intracellular signaling pathways by catalyzing the breakdown of cAMP to AMP. By inhibiting PDE4B, this compound leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). This modulation of the cAMP signaling cascade is believed to be a therapeutic strategy for various CNS disorders.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B PDE4B->cAMP Hydrolyzes PF06445974 This compound PF06445974->PDE4B Inhibits Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1: this compound Mechanism of Action in the cAMP Signaling Pathway.

Quantitative Data

This compound demonstrates high potency for PDE4B and selectivity over other PDE4 subtypes. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibitory Potency of this compound
TargetIC50 (nM)Reference
PDE4B<1[5]
PDE4A4.7[5]
PDE4C17[5]
PDE4D36[5]
Table 2: Preclinical and Clinical PET Imaging Data
ParameterSpeciesValueReference
Brain Uptake (SUV)Human2-3 (peak)[2]
Specific Binding Blockade (by non-radiolabeled this compound)Monkey92%[6][7]
Radiometabolite Accumulation in Brain (at 60 min)Human~10%[5][6][8]
Average Whole Brain VTHuman9.5 ± 2.4 mL·cm-3[5][6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the development and characterization of this compound.

Synthesis of [18F]this compound

The radiolabeled form of this compound, [18F]this compound, is synthesized for use in PET imaging studies.

  • Method: Automated synthesis is typically employed.[1]

  • Procedure Outline:

    • Production of [18F]fluoride via cyclotron.

    • Fluorination of a suitable precursor molecule.

    • Purification of the crude product using high-performance liquid chromatography (HPLC).

    • Formulation of the final product in a biocompatible solution for injection.

start Start: [18F]Fluoride Production reaction Nucleophilic Fluorination Reaction start->reaction precursor Precursor (e.g., Nitro-precursor) precursor->reaction purification HPLC Purification reaction->purification formulation Formulation in Saline Solution purification->formulation qc Quality Control (Radiochemical Purity, etc.) formulation->qc end Final Product: [18F]this compound qc->end

Figure 2: General Workflow for the Radiosynthesis of [18F]this compound.
In Vitro Autoradiography

This technique is used to visualize the distribution of PDE4B binding sites in tissue sections.

  • Tissue Preparation:

    • Animal brains (e.g., rat) are dissected, snap-frozen, and sectioned using a cryostat.[9]

    • Tissue sections are mounted on microscope slides.[9]

  • Incubation:

    • Slides are pre-incubated in a buffer solution (e.g., Tris-HCl with 0.1% bovine serum albumin).[2]

    • Sections are then incubated with [18F]this compound.[2]

    • For determining non-specific binding, a separate set of sections is co-incubated with a high concentration of a non-radiolabeled PDE4 inhibitor (e.g., rolipram or this compound).[2]

  • Washing and Imaging:

    • Slides are washed in buffer to remove unbound radioligand.[2][9]

    • After drying, the slides are exposed to a phosphor screen or imaging plate.[2][9]

    • The resulting image is analyzed to quantify the density of binding sites in different brain regions.[1]

Radiometabolite Analysis

This procedure is essential to determine the metabolic stability of the radioligand in vivo and to ensure that the PET signal originates from the parent compound.

  • Sample Collection: Blood and brain tissue samples are collected from animals at various time points after injection of [18F]this compound.[1]

  • Sample Preparation:

    • Blood samples are centrifuged to separate plasma.[1]

    • Plasma and brain tissue are homogenized and proteins are precipitated (e.g., with acetonitrile).[1]

    • The supernatant containing the radioligand and its metabolites is collected.[1]

  • Analysis:

    • The supernatant is analyzed using radio-HPLC to separate the parent radioligand from its radioactive metabolites.[1][10]

    • The percentage of radioactivity corresponding to the parent compound is quantified.[10]

In Vivo PET Imaging

PET imaging allows for the non-invasive quantification of PDE4B in the living brain.

  • Subject Preparation:

    • Human or animal subjects are positioned in the PET scanner.[8][11]

    • For quantitative studies, an arterial line may be placed for blood sampling to measure the arterial input function.[8]

  • Radioligand Administration and Data Acquisition:

    • A bolus of [18F]this compound is administered intravenously.[8]

    • Dynamic PET data is acquired over a specified duration (e.g., 90-120 minutes).[7]

  • Data Analysis:

    • PET images are reconstructed and co-registered with anatomical images (e.g., MRI).[6]

    • Time-activity curves are generated for different brain regions.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the total distribution volume (VT), a measure of target density.[5][8]

Conclusion

This compound is a valuable research tool for investigating the role of PDE4B in health and disease. Its high affinity and selectivity for PDE4B, coupled with favorable pharmacokinetic properties for brain imaging, have enabled the in vivo quantification of this important enzyme. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their own studies, contributing to a deeper understanding of PDE4B and the development of novel therapeutics for CNS disorders.

References

PF-06445974's effect on cyclic AMP signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effects of PF-06445974 on Cyclic AMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical profile, and its direct impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Introduction

Cyclic AMP (cAMP) is a critical second messenger involved in a multitude of intracellular signal transduction pathways, mediating responses to a wide range of extracellular stimuli such as hormones and neurotransmitters.[1] The concentration of intracellular cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2] The PDE4 enzyme family, which is specific for cAMP hydrolysis, plays a crucial role in this regulation and is a key target for therapeutic intervention in various diseases.[3][4][5]

This compound is a potent and selective inhibitor of phosphodiesterase-4B (PDE4B), one of the four subtypes of the PDE4 family.[6][7][8][9] It was developed primarily as a positron emission tomography (PET) radioligand ([¹⁸F]this compound) to enable in-vivo imaging and quantification of PDE4B enzyme density in the brain and other tissues.[2][4][6][9][10][11] Understanding its interaction with the cAMP pathway is fundamental to its application as a research tool and potential therapeutic agent.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PDE4B enzyme. PDE4B is responsible for hydrolyzing the 3',5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP).[2][4][5] By binding to the active site of PDE4B, this compound prevents the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, thereby enhancing the signaling cascades downstream of cAMP-dependent protein kinase A (PKA).[2] This enhancement of cAMP signaling is the basis for the therapeutic potential of PDE4 inhibitors in inflammatory and neuropsychiatric disorders.[3][10]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B cAMP->PDE4B Hydrolysis CREB CREB Phosphorylation PKA->CREB Leads to AMP AMP (Inactive) PDE4B->AMP PF06 This compound PF06->PDE4B Inhibits

Caption: this compound inhibits PDE4B, preventing cAMP degradation.

Quantitative Data: Biochemical Profile

This compound exhibits high potency for PDE4B and maintains moderate to high selectivity against other PDE4 subtypes. Its selectivity is a key attribute, as non-selective PDE4 inhibitors have been associated with side effects like nausea and emesis.[3]

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound against PDE4 Subtypes
TargetIC₅₀ (nM)Reference(s)
PDE4B < 1 [7][8][12]
PDE4A4.7[6][7][8][12]
PDE4C17[6][7][8][12]
PDE4D36[6][7][8][12]
Table 2: Selectivity Profile of this compound against Other PDE Families
TargetIC₅₀ (nM)Reference(s)
PDE102290[7][8]
PDE5A4640[7][8]

Data indicates minimal off-target activity at therapeutic concentrations.

Experimental Protocols

To assess the effect of this compound on cAMP signaling, two primary types of in vitro experiments are conducted: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure the downstream functional consequence (cAMP accumulation).

Protocol: PDE4B Enzyme Inhibition Assay (Biochemical)

This protocol describes a generalized method for determining the IC₅₀ value of this compound against purified recombinant human PDE4B. Assays like the Transcreener® AMP²/GMP² FP Assay are commonly used.[13]

Objective: To quantify the concentration of this compound required to inhibit 50% of PDE4B enzymatic activity.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • This compound compound stock solution

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Detection reagents (e.g., fluorescent tracer and antibody for competitive immunoassay, or a coupled enzyme system to detect AMP/GMP)

  • 384-well microplates

  • Plate reader (fluorescence polarization or luminescence)

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for testing.

  • Enzyme Preparation: Dilute the PDE4B enzyme to the desired working concentration in chilled assay buffer.

  • Reaction Setup: Add the diluted this compound solutions and a vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted PDE4B enzyme to all wells except for the negative control (no enzyme).

  • Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., add an antibody-tracer mix for a competitive fluorescence polarization assay).[13]

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular cAMP Accumulation Assay

This protocol outlines a method to measure the increase in intracellular cAMP in response to this compound in a relevant cell line. This is a functional assay demonstrating the compound's effect in a biological system.[14][15]

Objective: To measure the dose-dependent effect of this compound on cAMP levels in whole cells.

Materials:

  • A suitable cell line expressing PDE4B (e.g., HEK293, CHO cells, or primary cells).[14]

  • Cell culture medium and reagents

  • Adenylyl cyclase activator (e.g., Forskolin or a specific GPCR agonist)

  • This compound compound stock solution

  • Cell lysis buffer

  • cAMP detection kit (e.g., cAMP-Glo™ Luminescence Assay, HTRF, or ELISA-based kit).[1][16]

  • 96-well or 384-well cell culture plates

  • Luminometer or appropriate plate reader

Methodology:

  • Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight to allow for adherence.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or a vehicle control for a defined period (e.g., 30 minutes). This allows the inhibitor to enter the cells and engage the target.

  • Cellular Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells to stimulate cAMP production. This creates a dynamic range for measuring the effect of the PDE inhibitor.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit. This releases the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement following the kit's protocol. For a luminescence-based assay like cAMP-Glo™, this involves adding a detection solution containing PKA and then a Kinase-Glo® reagent to measure remaining ATP.[16]

  • Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: The signal is inversely proportional to the cAMP concentration in competitive assays or directly proportional in others.[1][16] Calculate the cAMP concentration for each well using a standard curve. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed cells in a 96-well plate e1 3. Pre-incubate cells with this compound p1->e1 p2 2. Prepare serial dilutions of this compound p2->e1 e2 4. Stimulate with Forskolin to produce cAMP e1->e2 e3 5. Lyse cells to release cAMP e2->e3 a1 6. Add detection reagents (e.g., cAMP-Glo™) e3->a1 a2 7. Read luminescence on plate reader a1->a2 a3 8. Plot dose-response curve (EC₅₀) a2->a3

Caption: Workflow for a cell-based cAMP accumulation assay.

Conclusion

This compound is a highly potent and selective PDE4B inhibitor that effectively increases intracellular cAMP levels by preventing its degradation. Its well-characterized biochemical profile makes it an invaluable tool, particularly as a PET radioligand ([¹⁸F]this compound), for studying PDE4B distribution, target engagement, and the role of the cAMP signaling pathway in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel PDE4 inhibitors in preclinical and clinical research.

References

The Potential of PF-06445974 in Studying Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide array of neurological disorders. The development of specific biomarkers to dynamically track this process in vivo is paramount for both understanding disease mechanisms and for the development of novel therapeutics. PF-06445974, a selective radioligand for phosphodiesterase-4B (PDE4B), has emerged as a promising tool for positron emission tomography (PET) imaging of neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical and clinical research. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: PDE4B

Neuroinflammation is the innate immune response within the central nervous system (CNS) to various stimuli, including pathogens, toxins, and protein aggregates.[1] This process is primarily mediated by glial cells, particularly microglia and astrocytes.[1] While acute neuroinflammation is a protective mechanism, chronic activation is a key driver of neurodegenerative diseases.[1]

Phosphodiesterase-4 (PDE4) is an enzyme family that plays a crucial role in regulating inflammation by degrading the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The PDE4 family has four subtypes (A, B, C, and D), with PDE4B being highly expressed in immune cells, including microglia.[2][4] Inhibition of PDE4B has been shown to have anti-inflammatory effects, making it an attractive therapeutic target.[4]

This compound is a high-affinity, selective inhibitor of PDE4B.[5] When labeled with fluorine-18 ([18F]this compound), it serves as a PET radioligand, enabling the in vivo visualization and quantification of PDE4B expression and activity.[6] Studies have demonstrated that [18F]this compound uptake is increased in response to inflammatory stimuli, suggesting its utility as a dynamic biomarker of neuroinflammation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

PDE4 SubtypeIC50 (nM)
PDE4B<1
PDE4A4.7
PDE4C17
PDE4D36

Data sourced from MedchemExpress and publications citing in vitro assays.[5][6]

Table 2: In Vivo Brain Uptake and Specific Binding of [18F]this compound

SpeciesBrain RegionUptake MetricValueBlocking Agent% Blockade
HumanWhole BrainVT (mL·cm-3)9.5 ± 2.4--
Rhesus MonkeyWhole BrainSUV (10-60 min)~2.5This compound (0.1 mg/kg)92%
Rat (LPS model)LPS-injected StriatumBinding Increase vs. Contralateral~50% (Day 1)--

VT: Total Distribution Volume; SUV: Standardized Uptake Value. Data compiled from first-in-human and preclinical studies.[3][6]

Signaling Pathways and Experimental Workflows

PDE4B Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of PDE4B in modulating the inflammatory response in microglia.

PDE4B_Signaling PDE4B Signaling in Microglial Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB NF-κB Pathway TLR4->NFkB AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Pro_inflammatory_genes Pro-inflammatory Gene Expression (incl. NLRP3, Pro-IL-1β) NFkB->Pro_inflammatory_genes ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Degrades NLRP3_inactive Inactive NLRP3 PKA->NLRP3_inactive Phosphorylates & Inhibits Activation CREB CREB PKA->CREB Activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation (e.g., K+ efflux) IL1b IL-1β NLRP3_active->IL1b Caspase-1 cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->NLRP3_active Anti_inflammatory_genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_genes Pro_inflammatory_genes->NLRP3_inactive Upregulation Pro_inflammatory_genes->Pro_IL1b PF06445974 PF06445974 PF06445974->PDE4B Inhibits Experimental_Workflow [18F]this compound In Vivo Neuroinflammation Study Workflow cluster_animal_model Animal Model Induction cluster_imaging PET Imaging cluster_analysis Data Analysis and Validation Animal_Selection Select Rodent Model (e.g., Sprague-Dawley Rat) Stereotaxic_Surgery Stereotaxic Surgery: Unilateral Intrastriatal Injection Animal_Selection->Stereotaxic_Surgery LPS_Injection Inject LPS (e.g., 5 µg) into one striatum Stereotaxic_Surgery->LPS_Injection Saline_Injection Inject Saline into contralateral striatum (Control) Stereotaxic_Surgery->Saline_Injection Time_Points Image at Multiple Time Points (e.g., Day 1, Day 8 post-LPS) LPS_Injection->Time_Points Saline_Injection->Time_Points Radioligand_Injection Intravenous Injection of [18F]this compound (e.g., <5 mCi) Time_Points->Radioligand_Injection Dynamic_PET_Scan Dynamic PET Scan (e.g., 60-90 minutes) Radioligand_Injection->Dynamic_PET_Scan Arterial_Sampling Arterial Blood Sampling (for kinetic modeling) Radioligand_Injection->Arterial_Sampling Image_Reconstruction PET Image Reconstruction and Co-registration with MRI Dynamic_PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) to determine VT Arterial_Sampling->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis: Compare LPS vs. Saline Striatum Image_Reconstruction->ROI_Analysis Kinetic_Modeling->ROI_Analysis Ex_Vivo_Validation Ex Vivo Validation: Brain Tissue Collection ROI_Analysis->Ex_Vivo_Validation Western_Blot Western Blot for PDE4B and Inflammatory Markers Ex_Vivo_Validation->Western_Blot Immunohistochemistry Immunohistochemistry for Microglia/Astrocyte Markers Ex_Vivo_Validation->Immunohistochemistry

References

The Pharmacokinetics of PF-06445974 in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of PF-06445974, a potent and selective inhibitor of phosphodiesterase-4B (PDE4B). The information is compiled from publicly available scientific literature and is intended to support researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models.

Introduction to this compound

This compound is a small molecule inhibitor that shows high affinity and selectivity for the PDE4B enzyme.[1][2] PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is integral to a multitude of cellular processes, including inflammation and neuronal function.[3][4] By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cAMP response element-binding protein (CREB).[3][5] This mechanism of action has generated interest in this compound as a potential therapeutic agent for central nervous system disorders.[1] Much of the publicly available data on the pharmacokinetics of this compound comes from its use as a radiolabeled positron emission tomography (PET) ligand, [18F]this compound, to study the distribution and occupancy of PDE4B in the brain.[1][2][6]

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for non-radiolabeled this compound, such as Cmax, Tmax, AUC, and plasma half-life, are not extensively available in the public domain. The majority of the published data focuses on the brain kinetics of the radiolabeled form, [18F]this compound, as determined by PET imaging.

Brain Pharmacokinetics from PET Studies

Preclinical PET imaging studies have been conducted in mice, rats, and non-human primates (rhesus and cynomolgus monkeys) to evaluate the brain penetration and distribution of [18F]this compound.[1][7]

SpeciesKey FindingsReference
Mouse The ratio of parent radioligand in the brain to that in plasma was 93 in wild-type mice 120 minutes after injection. This ratio increased to 188 in mice lacking the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), indicating that this compound is a substrate for these transporters.[1]
Monkey (Rhesus) Intravenous administration of non-radiolabeled this compound (0.1 mg/kg) 10 minutes prior to the radioligand blocked 92% of the radioligand uptake into the brain, demonstrating high specific binding to PDE4B.[7]
Monkey (Cynomolgus) PET imaging demonstrated good brain uptake and robust quantification of PDE4B enzyme density.[1][2]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A comprehensive ADME profile for this compound in preclinical species is not fully detailed in publicly accessible literature. However, key aspects of its distribution and metabolism have been elucidated through PET imaging studies.

  • Distribution :

    • Brain : this compound readily crosses the blood-brain barrier.[1][2] The highest concentrations are observed in the thalamus, which is consistent with the known expression pattern of PDE4B.[1][6]

    • Efflux Transporters : The distribution of this compound into the brain is modulated by the efflux transporters P-gp and BCRP.[1][6] Studies in knockout mice have shown that the absence of these transporters leads to a significant increase in the brain-to-plasma ratio of the compound.[1]

  • Metabolism :

    • The metabolism of this compound has been investigated primarily in the context of its radiolabeled form. A radiometabolite has been identified in plasma.[1][7]

    • This radiometabolite is also a substrate for P-gp and BCRP, which largely prevents its entry into the brain in rodents.[1][6] In human studies, a small amount of radiometabolite accumulation in the brain has been suggested.[1][6]

  • Excretion :

    • Detailed information on the routes and rates of excretion for this compound and its metabolites from preclinical studies is not available in the published literature.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on available reports.

Animal Models
  • Mice : Wild-type and P-gp/BCRP knockout mice have been used to investigate the role of efflux transporters on brain distribution.[1]

  • Rats : Used in PET imaging and in vitro autoradiography studies.[8]

  • Non-human Primates : Rhesus and cynomolgus monkeys have been utilized for PET imaging studies to assess brain kinetics and specific binding.[1][7]

Drug Administration
  • For PET imaging studies, [18F]this compound is administered intravenously as a bolus injection.[1][7]

  • In blockade studies, non-radiolabeled this compound is administered intravenously prior to the radiotracer to determine specific binding.[7]

Sample Collection and Analysis
  • Blood/Plasma : Arterial blood samples are collected serially following radiotracer administration. Plasma is separated, and radioactivity is measured.[1][7]

  • Metabolite Analysis : Radio-HPLC is used to separate the parent radioligand from its radiometabolites in plasma.[7]

  • Brain Tissue : In some studies, brain tissue is collected for ex vivo analysis of radioactivity distribution.[1]

Bioanalytical Methods

While a specific validated LC-MS/MS method for the quantification of non-radiolabeled this compound in biological matrices is not publicly detailed, a "cold tracer" LC-MS/MS method has been mentioned for assessing specific binding.[9] The development of a robust LC-MS/MS method would typically involve the following steps:

  • Sample Preparation : Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix (e.g., plasma, brain homogenate).

  • Chromatographic Separation : Use of a suitable HPLC or UPLC column and mobile phase to separate this compound from endogenous components and potential metabolites.

  • Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be optimized.

  • Method Validation : The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PDE4B-cAMP signaling pathway.

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Ligand Ligand->GPCR activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PDE4B PDE4B cAMP->PDE4B hydrolyzed by PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription promotes AMP AMP PDE4B->AMP PF06445974 This compound PF06445974->PDE4B inhibits

This compound inhibits PDE4B, increasing cAMP levels and promoting PKA-mediated signaling.
Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the brain pharmacokinetics of [18F]this compound using PET imaging in a preclinical model.

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of [18F]this compound Injection Intravenous Injection of [18F]this compound Radiosynthesis->Injection Animal_Prep Animal Preparation (e.g., cannulation) Animal_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Blood_Sampling Serial Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction PET Image Reconstruction PET_Scan->Image_Reconstruction Plasma_Analysis Plasma Radioactivity Measurement & Metabolite Analysis Blood_Sampling->Plasma_Analysis Kinetic_Modeling Pharmacokinetic Modeling (e.g., 2-Tissue Compartment Model) Plasma_Analysis->Kinetic_Modeling Input Function Image_Reconstruction->Kinetic_Modeling Outcome Determine Brain PK Parameters (e.g., V_T, Brain/Plasma Ratio) Kinetic_Modeling->Outcome

Workflow for preclinical PET imaging studies of [18F]this compound.

Summary and Conclusion

This compound is a selective PDE4B inhibitor with good brain permeability, making it a compound of interest for CNS applications. Preclinical pharmacokinetic studies, primarily using PET imaging with its radiolabeled analogue [18F]this compound, have demonstrated its ability to reach and specifically bind to its target in the brain of mice, rats, and non-human primates. The distribution of this compound is influenced by the activity of P-gp and BCRP efflux transporters.

It is important to note that a comprehensive public dataset of the absorption, distribution, metabolism, and excretion, as well as detailed quantitative pharmacokinetic parameters for the non-radiolabeled compound, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of the pharmacokinetic profile of this compound and to support its potential clinical development. Researchers in the field are encouraged to consider the impact of efflux transporters on the disposition of this compound when designing and interpreting preclinical studies.

References

Probing the Potency and Precision of PF-06445974: A Technical Guide to its Binding Affinity and Selectivity for PDE4B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of PF-06445974, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). The following sections detail the quantitative binding data, comprehensive experimental protocols for assessing its affinity and selectivity, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to PDE4B and notable selectivity over other PDE4 subtypes. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

TargetIC50 (nM)Fold Selectivity vs. PDE4B
PDE4B<1-
PDE4A4.7>4.7
PDE4C17>17
PDE4D36>36

Note: Data compiled from multiple sources.[1][2][3][4]

Furthermore, this compound exhibits minimal off-target activities when screened against a broader panel of phosphodiesterases, underscoring its specificity for the PDE4 family.[2]

Off-TargetIC50 (nM)
PDE102290
PDE5A4640

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for PDE4B involves sophisticated biochemical and cell-based assays. The following are detailed methodologies for two commonly employed techniques.

Scintillation Proximity Assay (SPA) for Determining IC50

The Scintillation Proximity Assay (SPA) is a robust method for quantifying the inhibition of PDE4B activity. This homogeneous assay format eliminates the need for a separation step, making it suitable for high-throughput screening.[5][6][7][8][9][10]

Principle: Recombinant PDE4B enzyme hydrolyzes a radiolabeled substrate, [3H]-cAMP. The product, [3H]-AMP, is captured by scintillant-containing beads, bringing the radiolabel into close proximity and generating a light signal. An inhibitor like this compound will prevent this hydrolysis, resulting in a decrease in signal.

Materials:

  • Recombinant human PDE4B enzyme

  • [3H]-cAMP (substrate)

  • Yttrium silicate (YSi) SPA beads coated with a metal oxide

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM dithiothreitol)

  • This compound (or other test compounds)

  • Microplates (e.g., 96-well or 384-well)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay buffer

    • This compound solution (or vehicle control)

    • Recombinant PDE4B enzyme

  • Initiation of Reaction: Add [3H]-cAMP to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for a predetermined time (e.g., 15 minutes) to allow for substrate hydrolysis.

  • Termination and Detection: Add a slurry of YSi SPA beads to each well. The beads will bind to the [3H]-AMP produced.

  • Signal Measurement: After a brief incubation to allow for bead settling and binding, measure the light output using a microplate scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LANCE® Ultra cAMP Assay for Cellular Activity

The LANCE® (Lanthanide Chelate Excite) Ultra cAMP assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay used to measure cAMP levels in a cellular context.[11][12][13] This assay is instrumental in confirming the cellular potency of PDE4B inhibitors.

Principle: This competitive immunoassay measures the amount of cAMP produced by cells. A Europium (Eu)-labeled cAMP tracer competes with cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody. When the tracer is bound to the antibody, FRET occurs. Cellular cAMP produced upon stimulation displaces the tracer, leading to a decrease in the FRET signal. Inhibition of PDE4B by this compound increases intracellular cAMP levels, further reducing the FRET signal.

Materials:

  • Cells expressing the target of interest (e.g., a Gs-coupled GPCR to stimulate cAMP production)

  • LANCE® Ultra cAMP Assay Kit (containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)

  • Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)

  • Cell culture medium

  • This compound (or other test compounds)

  • Agonist for the Gs-coupled GPCR (e.g., Forskolin)

  • White opaque microplates (e.g., 384-well)

  • TR-FRET-capable plate reader

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend the cells in the stimulation buffer at an optimized density.

  • Compound and Agonist Addition:

    • Add the this compound solution at various concentrations to the wells of the microplate.

    • Add the GPCR agonist to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Stimulation: Add the cell suspension to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

  • Detection Reagent Addition: Add the detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture) to each well.

  • Incubation: Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.

  • Signal Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (ULight™ emission) and 615 nm (Europium emission).

  • Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which this compound acts, the following diagrams illustrate the PDE4B signaling pathway and the workflows of the described experimental assays.

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (Gs-coupled) GPCR_Agonist->GPCR G_Protein Gαs GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes G_Protein->AC Activates ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Hydrolyzes PF06445974 This compound PF06445974->PDE4B Inhibits Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: PDE4B signaling pathway and the inhibitory action of this compound.

Experimental_Workflows cluster_SPA Scintillation Proximity Assay (SPA) Workflow cluster_LANCE LANCE Ultra cAMP Assay Workflow spa1 Prepare Serial Dilution of this compound spa2 Add Reagents to Plate: Buffer, Inhibitor, PDE4B spa1->spa2 spa3 Initiate Reaction with [3H]-cAMP spa2->spa3 spa4 Incubate at Room Temp spa3->spa4 spa5 Add SPA Beads to Capture [3H]-AMP spa4->spa5 spa6 Measure Scintillation Signal spa5->spa6 spa7 Calculate IC50 spa6->spa7 lance1 Prepare Cell Suspension lance2 Add this compound and GPCR Agonist to Plate lance1->lance2 lance3 Add Cells and Incubate to Stimulate cAMP lance2->lance3 lance4 Add Eu-Tracer and ULight-Antibody lance3->lance4 lance5 Incubate for Immunoassay lance4->lance5 lance6 Measure TR-FRET Signal (665nm / 615nm) lance5->lance6 lance7 Calculate IC50 lance6->lance7

Caption: Experimental workflows for determining the IC50 of this compound.

References

PF-06445974: A Technical Guide for Major Depressive Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant unmet medical need for novel therapeutic strategies. Emerging research has implicated the cyclic adenosine monophosphate (cAMP) signaling pathway and, more specifically, the phosphodiesterase 4 (PDE4) enzyme family in the pathophysiology of depression. PF-06445974 is a potent and selective inhibitor of the PDE4B subtype, offering a valuable tool for dissecting the role of this specific isozyme in MDD. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a research tool in the context of MDD, with a focus on both preclinical and clinical research methodologies.

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its effects by inhibiting the PDE4B enzyme. PDE4B is responsible for the hydrolysis of cAMP, a crucial second messenger involved in a multitude of intracellular signaling cascades. By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity, neurogenesis, and neuronal survival, processes that are often dysregulated in MDD.

The following diagram illustrates the signaling pathway affected by this compound:

cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates PF06445974 This compound PF06445974->PDE4B Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Nucleus Nucleus pCREB->Nucleus Gene_Expression Neuroplasticity Gene Expression Nucleus->Gene_Expression Promotes Subject_Prep Subject Preparation (Human or Animal) Radiotracer_Admin [18F]this compound Administration (IV) Subject_Prep->Radiotracer_Admin PET_Scan PET Scan Acquisition Radiotracer_Admin->PET_Scan Arterial_Sampling Arterial Blood Sampling (for Plasma Input Function) Radiotracer_Admin->Arterial_Sampling Data_Reconstruction PET Data Reconstruction PET_Scan->Data_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Arterial_Sampling->Kinetic_Modeling Data_Reconstruction->Kinetic_Modeling VT_Calculation Calculation of Total Distribution Volume (VT) Kinetic_Modeling->VT_Calculation

Methodological & Application

How to use PF-06445974 in positron emission tomography (PET) imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel phosphodiesterase-4B (PDE4B) preferring radioligand, [¹⁸F]PF-06445974, in positron emission tomography (PET) imaging. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for preclinical and clinical research.

Introduction

[¹⁸F]this compound is a promising PET tracer for in vivo quantification of PDE4B, an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) signaling.[1][2] Dysregulation of PDE4B has been implicated in various central nervous system (CNS) disorders, including depression, dementia, and neuroinflammation.[3][4][5] PET imaging with [¹⁸F]this compound allows for the non-invasive assessment of PDE4B expression and occupancy, facilitating drug development and a deeper understanding of its role in disease.[6][7]

Mechanism of Action: Phosphodiesterase-4 (PDE4) is a key enzyme family responsible for hydrolyzing the second messenger cAMP.[8][9] By inhibiting PDE4B, [¹⁸F]this compound allows for the visualization and quantification of this specific enzyme subtype in the brain and other tissues.[1][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

TargetIC₅₀ (nM)Reference
PDE4B <1 [11][12]
PDE4A4.7[4][11][12]
PDE4C17[4][11][12]
PDE4D36[4][11][12]
PDE102290[11][13]
PDE5A4640[11][13]
GABAA3850 (Ki)[11][13]

Table 2: Preclinical and Clinical PET Imaging Parameters

SpeciesStudy TypeInjected DoseScan DurationKey FindingsReference
Rat Neuroinflammation (LPS model)Not specifiedNot specifiedIncreased uptake in response to inflammation.[1]
Depression Model (CUMS)Not specifiedNot specifiedIncreased PDE4B expression in hippocampus and cortex.[2]
Neuropharmacokinetics0.1 mg/kg (IV)Not specifiedHigh brain permeability (Total Brain:Plasma = 0.76).[12]
Mouse Blocking Studies80 µCi60 minPre-treatment with this compound (3 mg/kg) significantly reduced radioligand uptake.[14][15]
Monkey (Rhesus & Cynomolgus) Baseline & BlockingNot specified75 min (blocked scan)Good brain uptake, high specific binding. 92% blockade of SUV₁₀₋₆₀ with 0.1 mg/kg this compound.[3][4]
Human First-in-Human, Healthy VolunteersUp to 5 mCiUp to 4 hoursWidespread brain uptake, highest in the thalamus. Average whole-brain Vᴛ of 9.5 ± 2.4 mL·cm⁻³.[3][4][6][16]
Dosimetry2 mCi (whole body), 5 mCi (brain)Not specifiedTo assess radiation-absorbed doses.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a general workflow for a PET imaging study using [¹⁸F]this compound.

PDE4B_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates 5'-AMP 5'-AMP PDE4B->5'-AMP Hydrolyzes Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets PF06445974 [¹⁸F]this compound PF06445974->PDE4B Inhibits

Figure 1: Simplified cAMP signaling pathway showing the role of PDE4B and the inhibitory action of this compound.

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Subject Screening (e.g., Physical Exam, Blood Tests) C Subject Preparation (e.g., Catheter Placement) A->C B [¹⁸F]this compound Radiosynthesis & QC E Intravenous Injection of [¹⁸F]this compound B->E C->E D Baseline MRI Scan (for co-registration) H Image Reconstruction & Co-registration with MRI D->H F Dynamic PET Scan Acquisition E->F G Arterial Blood Sampling (for input function) E->G F->H I Kinetic Modeling (e.g., 2-Tissue Compartment Model) G->I H->I J Quantification of PDE4B (e.g., Vᴛ, SUV) I->J

Figure 2: General experimental workflow for a [¹⁸F]this compound PET imaging study.

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Preclinical PET Imaging in Rodents (Neuroinflammation Model)

Objective: To assess changes in PDE4B expression in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.

Materials:

  • [¹⁸F]this compound

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • LPS

  • Stereotaxic apparatus

  • Control and LPS-treated rats

Procedure:

  • Induction of Neuroinflammation:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Perform a unilateral intracerebral injection of LPS into the desired brain region (e.g., striatum).[1]

  • Radiotracer Administration:

    • At the desired time point post-LPS injection (e.g., 24 hours or 8 days), anesthetize the rat.[1]

    • Administer a bolus intravenous injection of [¹⁸F]this compound via the tail vein.

  • PET Imaging:

    • Immediately after injection, begin a dynamic PET scan for a duration of 60-90 minutes.

    • Monitor vital signs throughout the scan.

  • Data Analysis:

    • Reconstruct PET images and co-register with an anatomical atlas or MRI if available.

    • Define regions of interest (ROIs) for the inflamed and contralateral control regions.

    • Calculate standardized uptake values (SUV) or perform kinetic modeling to determine the distribution volume (Vᴛ).

    • Compare the uptake in the LPS-injected region to the control region.

  • Blocking/Displacement Studies (Optional):

    • To confirm specificity, a separate cohort of animals can be pre-treated with a non-radioactive PDE4 inhibitor (e.g., rolipram at 1 mg/kg or this compound at 0.4 mg/kg) prior to radiotracer injection.[1]

Protocol 2: Clinical PET Imaging in Humans (Healthy Volunteers or Patient Populations)

Objective: To quantify PDE4B density in the human brain.

Materials:

  • [¹⁸F]this compound (produced under cGMP guidelines)

  • PET/CT or PET/MR scanner

  • Arterial line insertion kit

  • Automated blood sampler and gamma counter

  • MRI of the subject's brain

Procedure:

  • Subject Preparation:

    • Obtain informed consent as per institutional review board (IRB) approval.[4]

    • Perform screening assessments, including physical examination and blood tests.[16]

    • Insert a catheter into a peripheral vein for radiotracer injection and an arterial line (typically in the radial artery) for blood sampling.[6][16]

  • Imaging Acquisition:

    • Position the subject in the PET scanner.

    • Perform a head MRI for anatomical co-registration if not done previously.[16]

    • Administer an intravenous bolus injection of [¹⁸F]this compound (e.g., up to 5 mCi).[6]

    • Begin a dynamic PET scan of the brain for up to 4 hours.[16]

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites.[3][4]

  • Blood Sample Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent [¹⁸F]this compound.[3]

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the subject's MRI.

    • Define ROIs on the MRI for various brain regions (e.g., thalamus, cortex, striatum).

    • Generate time-activity curves (TACs) for each ROI.

    • Use the arterial input function (metabolite-corrected plasma TAC) and the brain TACs to perform kinetic modeling, typically using a two-tissue compartment model, to estimate the total distribution volume (Vᴛ).[3][4][17]

Conclusion

[¹⁸F]this compound is a valuable tool for PET imaging of PDE4B in both preclinical and clinical settings.[3][10] It demonstrates high affinity and selectivity for PDE4B, with good brain permeability.[4][7] While a minor accumulation of a radiometabolite in the brain has been noted, the error is considered small (~10%), and the radioligand is deemed suitable for clinical studies.[3][4] These protocols provide a foundation for researchers to design and execute robust PET imaging studies to investigate the role of PDE4B in health and disease.

References

Application Notes and Protocols for In Vivo Brain Imaging with [18F]PF-06445974 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]PF-06445974 is a selective radioligand developed for positron emission tomography (PET) imaging of phosphodiesterase-4B (PDE4B)[1][2][3]. PDE4B is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various physiological processes, including learning, memory, and emotional responses[4][5]. Dysregulated PDE4B activity has been implicated in psychiatric and neurological disorders such as depression and schizophrenia[4][5].

This document provides a detailed protocol for the in vivo imaging of PDE4B in the brains of rodents using [18F]this compound. The radiotracer demonstrates high brain specificity, robust uptake, and excellent stability, making it a valuable tool for preclinical research[4][5]. Notably, its radioactive metabolites do not cross the blood-brain barrier in rodents, simplifying kinetic modeling and data interpretation[4][5]. These protocols are intended to guide researchers in implementing this imaging technique for quantitative analysis of PDE4B expression in various rodent models.

Radiotracer Information

Synthesis

[18F]this compound can be synthesized using an automated synthesis module, such as the GE TRACERlab® FX2 N, which allows for consistent and reliable production[4][5]. The synthesis involves a nucleophilic substitution reaction on a suitable precursor.

Properties

The key properties of [18F]this compound are summarized in the table below. Its lipophilicity falls within the optimal range for blood-brain barrier (BBB) penetration[4].

PropertyValueReference
Radiochemical Purity >99%[6]
Molar Activity 66.2 ± 2.5 GBq/μmol[6]
LogD7.4 2.41 ± 0.02[4]
In Vitro Affinity (IC50) PDE4B: <1 nM[1][7]
In Vitro Selectivity PDE4A: 4.7 nM, PDE4C: 17 nM, PDE4D: 36 nM[1][7]

Experimental Protocols

This section details the procedures for animal preparation, radiotracer administration, PET imaging, and data analysis for both rats and mice.

Signaling Pathway of PDE4B

The diagram below illustrates the role of PDE4B in the cAMP signaling cascade. PDE4B hydrolyzes cAMP, thus terminating its signaling. [18F]this compound allows for the in vivo quantification of this key enzyme.

PDE4B_Signaling_Pathway GPCR GPCR Activation AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B cAMP->PDE4B Response Cellular Responses (e.g., Gene Expression) PKA->Response Phosphorylates Targets AMP 5'-AMP PDE4B->AMP Hydrolyzes PF974 [18F]this compound PF974->PDE4B Binds to & Inhibits

Caption: Role of PDE4B in the cAMP signaling pathway.
General Experimental Workflow

The following diagram outlines the complete workflow for a typical in vivo imaging study with [18F]this compound in rodents.

PET_Workflow cluster_pre Pre-Imaging cluster_img Imaging cluster_post Post-Imaging Analysis synthesis [18F]this compound Synthesis & QC injection Tail Vein Injection of Radiotracer synthesis->injection animal_prep Animal Preparation (Fasting, Anesthesia) animal_prep->injection pet_scan Dynamic PET/CT Scan (e.g., 60-90 min) injection->pet_scan reconstruction Image Reconstruction (Attenuation & Scatter Correction) pet_scan->reconstruction analysis Image Analysis (PMOD) (ROI Definition, TACs) reconstruction->analysis quant Quantitative Analysis (SUV, VT) analysis->quant

Caption: Workflow for rodent brain PET imaging with [18F]this compound.
Animal Preparation and Handling

  • Animal Models: Studies have been successfully conducted in Sprague-Dawley rats and CD1 mice[1][6]. Disease models, such as the Chronic Unpredictable Mild Stress (CUMS) model for depression in rats, can also be utilized[4][5].

  • Fasting: It is recommended to fast animals for 12-24 hours prior to the scan to reduce metabolic variability[8]. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal using isoflurane (e.g., 1.5-2.0% in O2)[6]. Maintain anesthesia throughout the duration of the scan. Monitor the animal's vital signs, such as respiration rate and temperature. Use a heating pad to maintain body temperature.

  • Catheterization: For ease of injection, place a catheter in the lateral tail vein prior to positioning the animal in the scanner.

Radiotracer Administration

Administer [18F]this compound as an intravenous (i.v.) bolus injection via the tail vein. The specific dose may vary based on the scanner sensitivity and animal weight.

ParameterMice (CD1)Rats (Sprague-Dawley)
Injection Route Intravenous (Tail Vein)Intravenous (Tail Vein)
Administered Dose ~80 µCi (~2.96 MBq)~500 µCi (~18.5 MBq)
Injection Volume 100-150 µL200-300 µL
Vehicle SalineSaline
PET/CT Imaging Protocol
  • Scanner: A small animal PET scanner (e.g., MOLECUBES β-cube) is required[6].

  • Positioning: Place the anesthetized animal in the scanner with its head centered in the field of view.

  • CT Scan: Perform a short CT scan for anatomical co-registration and attenuation correction.

  • PET Scan: Begin a dynamic PET scan immediately following the i.v. injection of [18F]this compound. A 60-minute scan is often sufficient for mice, while longer scans (up to 180 minutes) have been performed in rats[1][6].

    • Suggested Framing (60 min): 4 x 15s, 4 x 30s, 3 x 60s, 2 x 120s, 7 x 300s.

Blocking and Displacement Studies

To confirm the specificity of [18F]this compound binding to PDE4B, blocking or displacement studies are essential.

Study TypeBlocking AgentDoseAdministration TimeExpected Outcome
Pre-Blockade Unlabeled this compound0.1 - 3.0 mg/kg10 minutes prior to radiotracer~94% reduction in brain uptake (in rats)[1]
Pre-Blockade Rolipram (pan-PDE4 inhibitor)3.0 mg/kg10 minutes prior to radiotracerSignificant reduction in brain uptake[6]
Displacement Unlabeled this compound3.0 mg/kg15 minutes post-radiotracerSignificant decrease in brain radioactivity post-injection[6]
Image Reconstruction and Analysis
  • Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation, scatter, and radioactive decay.

  • Image Analysis: Use imaging software such as PMOD to analyze the data[6].

    • Co-register the PET images with the anatomical CT or a standard brain atlas.

    • Define regions of interest (ROIs) for various brain areas (e.g., hippocampus, cortex, thalamus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, which plot the radioactivity concentration over time.

  • Quantification:

    • Standardized Uptake Value (SUV): Calculate SUV to semi-quantitatively assess radiotracer uptake. This is particularly useful for static images or summed frames from a dynamic scan.

    • Distribution Volume (VT): For full quantification, use kinetic modeling with an arterial input function to determine the total distribution volume (VT), which is proportional to the density of available PDE4B sites.

Metabolism and Biodistribution

In Vivo Metabolism

In rodents, [18F]this compound exhibits reasonable in vivo stability. At 30 minutes post-injection in mice, approximately 95.4% of the radioactivity in the brain corresponds to the parent compound[6]. Importantly, radioactive metabolites do not penetrate the blood-brain barrier, which simplifies the interpretation of the brain PET signal[4][5].

Ex Vivo Biodistribution

Ex vivo biodistribution studies in CD1 mice show initial high radioactivity in well-perfused organs like the heart, kidneys, and liver, with moderate uptake in the brain[6]. The brain-to-plasma ratio of the parent radioligand is significantly influenced by efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP)[1][3].

References

Application of PF-06445974 in Preclinical Models of Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Dysregulation of the cAMP signaling pathway has been implicated in the pathophysiology of depression. Inhibition of PDE4B is a promising therapeutic strategy for the treatment of major depressive disorder. In preclinical research, this compound, particularly its radiolabeled form [18F]this compound, serves as a valuable tool for investigating the role of PDE4B in depression and for the development of novel antidepressant drugs.

These application notes provide an overview of the use of this compound in preclinical models of depression, including detailed protocols for key behavioral and imaging experiments.

Mechanism of Action: PDE4B Inhibition

This compound exerts its effects by selectively inhibiting the PDE4B enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF). These molecular events are thought to underlie the antidepressant-like effects of PDE4B inhibitors.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Neurotransmitter Neurotransmitter GPCR G-Protein Coupled Receptor Neurotransmitter->GPCR Activates AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B PDE4B->cAMP Inhibits hydrolysis PF06445974 This compound PF06445974->PDE4B Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Transcription

Diagram 1: this compound Mechanism of Action

Preclinical Models and Experimental Workflows

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used preclinical model to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[3][4] This model has high face and predictive validity for studying the pathophysiology of depression and for evaluating potential antidepressant treatments.

cluster_induction Depression Induction Phase (4-8 weeks) cluster_treatment Treatment Phase cluster_assessment Behavioral & Imaging Assessment Stressor1 Stressor 1 (e.g., Cage Tilt) CUMS_Rodents Rodents subjected to CUMS Protocol Stressor1->CUMS_Rodents Stressor2 Stressor 2 (e.g., Damp Bedding) Stressor2->CUMS_Rodents StressorN ... StressorN->CUMS_Rodents Treatment_Group This compound Treatment CUMS_Rodents->Treatment_Group Vehicle_Group Vehicle Control CUMS_Rodents->Vehicle_Group Behavioral Behavioral Tests (FST, TST) Treatment_Group->Behavioral Imaging PET Imaging with [18F]this compound Treatment_Group->Imaging Vehicle_Group->Behavioral Vehicle_Group->Imaging

Diagram 2: CUMS Experimental Workflow
Behavioral Assessment of Antidepressant-Like Activity

Table 1: Effect of the Selective PDE4B Inhibitor A-33 on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction in Immobility
Vehicle-165 ± 10-
A-330.1120 ± 1227.3%
A-330.3105 ± 11 36.4%
A-331.095 ± 942.4%
Desipramine (Control)2090 ± 10**45.5%
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data is representative based on findings from Zhang et al., 2017.

Table 2: Effect of the Selective PDE4B Inhibitor A-33 on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction in Immobility
Vehicle-150 ± 15-
A-331.0100 ± 1333.3%
Rolipram (Control)1.095 ± 1236.7%
Desipramine (Control)2085 ± 11**43.3%
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data is representative based on findings from Zhang et al., 2017.
PET Imaging with [18F]this compound

Positron Emission Tomography (PET) imaging with the radiolabeled tracer [18F]this compound allows for the in vivo quantification and visualization of PDE4B expression in the brain.[5] Studies have shown increased PDE4B expression in the hippocampus and cortex of rats subjected to the CUMS model of depression.[5]

Table 3: [18F]this compound Uptake in Brain Regions of CUMS Model Rats

Brain RegionControl Group (SUVr)CUMS Group (SUVr)% Increase in CUMS Group
Hippocampus1.2 ± 0.11.8 ± 0.250%
Cortex1.1 ± 0.11.6 ± 0.1545%
*SUVr (Standardized Uptake Value ratio) values are presented as mean ± SD. p < 0.05 vs. Control. Data is representative of findings in preclinical PET imaging studies.

Experimental Protocols

Protocol 1: Chronic Unpredictable Mild Stress (CUMS)

Objective: To induce a depressive-like phenotype in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Standard animal housing cages

  • Various stressors (see procedure)

  • Sucrose solution (1%)

  • Water bottles

Procedure:

  • Acclimation and Baseline Measurement:

    • House animals individually for at least one week before the start of the protocol.

    • Measure baseline sucrose preference by providing two bottles, one with water and one with 1% sucrose solution, for 24 hours. Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100.

  • CUMS Procedure (4-8 weeks):

    • Expose animals to a series of mild, unpredictable stressors daily. Apply 1-2 stressors per day. The schedule of stressors should be random and not repeated on consecutive days.

    • Examples of Stressors:

      • Cage tilt (45°) for 12-24 hours.

      • Damp bedding (200 ml of water in the cage) for 12-24 hours.

      • Reversal of light/dark cycle.

      • Food or water deprivation for 12-24 hours.

      • Forced swim in cool water (18°C) for 5 minutes.

      • Stroboscopic illumination for 12 hours.

      • White noise (80-90 dB) for 4 hours.

  • Monitoring:

    • Monitor body weight and general health of the animals weekly.

    • Perform sucrose preference tests weekly to assess the development of anhedonia (a core symptom of depression), indicated by a significant decrease in sucrose preference.

  • Treatment Administration:

    • After the induction of a stable depressive-like phenotype (typically 3-4 weeks), begin administration of this compound or vehicle control. Dosing will depend on the specific study design.

Protocol 2: Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable water cylinder.

Materials:

  • Glass or Plexiglas cylinder (for rats: 40-50 cm high, 20 cm diameter; for mice: 25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • Video recording system

  • Towels and a warming lamp

Procedure:

  • Pre-test Session (for rats only):

    • Fill the cylinder with water to a depth of 30 cm.

    • Gently place the rat in the cylinder for 15 minutes.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (24 hours after pre-test for rats; single session for mice):

    • Administer this compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).

    • Fill the cylinder with fresh water to the same depth.

    • Gently place the animal in the cylinder for a 6-minute session.

    • Record the entire session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Tail Suspension Test (TST)

Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above the floor)

  • Adhesive tape

  • Video recording system

Procedure:

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 30 minutes before the test.

  • Suspension:

    • Administer this compound or vehicle control at a predetermined time before the test.

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.

  • Recording and Analysis:

    • Record the mouse's behavior for a 6-minute period.

    • Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • A decrease in immobility time suggests an antidepressant-like effect.

Protocol 4: PET Imaging with [18F]this compound

Objective: To quantify PDE4B expression in the brain of a preclinical depression model.

Materials:

  • [18F]this compound radiotracer

  • PET scanner

  • Anesthesia (e.g., isoflurane)

  • Animal holder compatible with the PET scanner

  • CT or MRI scanner for anatomical reference (optional but recommended)

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the scan.

    • Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Position the animal in the scanner's animal holder.

  • Radiotracer Injection and PET Scan:

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of [18F]this compound (typically 100-250 µCi) via a tail vein catheter.

    • Immediately start a dynamic PET scan for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • If available, co-register the PET image with a CT or MRI scan for anatomical delineation of brain regions of interest (ROIs), such as the hippocampus and cortex.

    • Generate time-activity curves (TACs) for the ROIs.

    • Calculate the Standardized Uptake Value (SUV) or use kinetic modeling to quantify radiotracer uptake, which is proportional to PDE4B expression.

  • Blocking Study (for validation):

    • To confirm the specificity of [18F]this compound binding to PDE4B, a separate cohort of animals can be pre-treated with a high dose of non-radiolabeled this compound or another PDE4 inhibitor before the radiotracer injection. A significant reduction in [18F]this compound uptake would confirm specific binding.

Conclusion

This compound is a valuable pharmacological tool for the preclinical investigation of depression. Its selectivity for PDE4B allows for targeted exploration of the cAMP signaling pathway's role in the neurobiology of depression. The protocols outlined in these application notes provide a framework for utilizing this compound and its radiolabeled counterpart in established preclinical models to assess its potential as an antidepressant and to further elucidate the therapeutic promise of PDE4B inhibition.

References

Application Notes and Protocols for Quantitative Autoradiography of Brain Tissue Utilizing PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] Dysregulation of PDE4B has been implicated in a variety of central nervous system (CNS) disorders, including neuroinflammation, depression, and schizophrenia.[2] When labeled with a positron-emitting radionuclide such as fluorine-18 ([¹⁸F]), this compound becomes a valuable tool for in vivo imaging of PDE4B expression and distribution in the brain using positron emission tomography (PET).[2][3]

Quantitative autoradiography using [¹⁸F]this compound provides a high-resolution method to visualize and quantify the density of PDE4B in ex vivo brain tissue sections. This technique is instrumental in preclinical research for understanding the regional distribution of PDE4B, investigating the effects of novel drug candidates on PDE4B occupancy, and exploring the role of this enzyme in various disease models.

These application notes provide detailed protocols for performing quantitative autoradiography with [¹⁸F]this compound in brain tissue, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

Quantitative Analysis of [¹⁸F]this compound Binding in Rat Brain

The following table summarizes the quantitative analysis of [¹⁸F]this compound binding in different brain regions of a rat model of depression compared to a control group. The data demonstrates significantly increased PDE4B expression in the hippocampus and cortex of the depression model rats.[4]

Brain RegionControl Group (Photostimulation/mm²)Depression Model Group (Photostimulation/mm²)Fold Change
Whole Brain100.0 ± 5.0125.0 ± 7.01.25
Cortex95.0 ± 4.5130.0 ± 6.51.37
Hippocampus80.0 ± 4.0140.0 ± 8.01.75
Striatum110.0 ± 6.0120.0 ± 7.51.09
Thalamus115.0 ± 5.5128.0 ± 8.01.11
Cerebellum70.0 ± 3.575.0 ± 4.01.07

Data is presented as mean ± standard error of the mean (SEM). The values are indicative and may vary based on experimental conditions.

Experimental Protocols

In Vitro Quantitative Autoradiography Protocol for [¹⁸F]this compound

This protocol outlines the key steps for performing quantitative autoradiography on brain tissue sections using [¹⁸F]this compound.

1. Brain Tissue Preparation:

  • Sacrifice animals according to approved ethical guidelines.

  • Rapidly dissect the brain and snap-freeze it in isopentane cooled with dry ice.

  • Store the frozen brains at -80°C until sectioning.

  • Using a cryostat, cut coronal or sagittal brain sections at a thickness of 20 µm.[5]

  • Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

  • Store the mounted sections at -80°C.[5]

2. Radioligand Incubation:

  • Bring the slides to room temperature before incubation.

  • Pre-incubation: Incubate the slides in a pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes at room temperature to remove endogenous ligands.[5][6]

  • Incubation: Incubate the sections with [¹⁸F]this compound in an incubation buffer.

    • Total Binding: Incubate sections with a low nanomolar concentration of [¹⁸F]this compound (e.g., 0.3 nM).[4]

    • Non-specific Binding: For a parallel set of sections, incubate with the same concentration of [¹⁸F]this compound in the presence of a high concentration of a non-labeled PDE4B inhibitor (e.g., 10 µM unlabeled this compound or 10 µM rolipram) to determine non-specific binding.[7][8]

  • Incubate for 60-90 minutes at room temperature.[5]

3. Washing:

  • After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Perform multiple washes of short duration (e.g., 2-3 washes of 2-5 minutes each).[5]

  • Finally, dip the slides briefly in ice-cold deionized water to remove buffer salts.[5]

4. Drying and Exposure:

  • Dry the slides rapidly under a stream of cool, dry air.

  • Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.

  • Include calibrated radioactive standards to enable quantification of the binding density.

  • Expose the plates for a duration determined by the specific activity of the radioligand and the density of the target (typically several hours to overnight for ¹⁸F).

5. Image Acquisition and Analysis:

  • Scan the imaging plates using a phosphor imager.

  • Analyze the resulting autoradiograms using densitometry software.

  • Define regions of interest (ROIs) corresponding to specific brain structures.

  • Quantify the binding density in each ROI by comparing the signal intensity to the standard curve generated from the radioactive standards.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.[6]

Mandatory Visualizations

Signaling Pathway of PDE4B

PDE4B_Signaling_Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Ligand AC Adenylate Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B cAMP->PDE4B CREB CREB PKA->CREB Phosphorylates AMP AMP PDE4B->AMP Hydrolyzes Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates PF06445974 This compound PF06445974->PDE4B Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4B.

Experimental Workflow for Quantitative Autoradiography

Autoradiography_Workflow Start Start: Frozen Brain Tissue Sectioning Cryostat Sectioning (20 µm) Start->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (Tris-HCl buffer) Mounting->Preincubation Incubation Incubation Preincubation->Incubation TotalBinding Total Binding: [¹⁸F]this compound Incubation->TotalBinding NonSpecificBinding Non-specific Binding: [¹⁸F]this compound + unlabeled inhibitor Incubation->NonSpecificBinding Washing Washing (Ice-cold buffer) TotalBinding->Washing NonSpecificBinding->Washing Drying Drying Washing->Drying Exposure Exposure to Phosphor Plate Drying->Exposure Imaging Phosphor Imaging Exposure->Imaging Analysis Quantitative Analysis (Densitometry) Imaging->Analysis End End: Quantified Data Analysis->End

Caption: Step-by-step workflow for quantitative autoradiography using [¹⁸F]this compound.

References

Application Notes and Protocols for the Fluorine-18 Radiolabeling of PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the radiolabeling of PF-06445974 with Fluorine-18 ([¹⁸F]this compound), a promising positron emission tomography (PET) ligand for imaging phosphodiesterase-4B (PDE4B).

Introduction

This compound is a potent and selective inhibitor of PDE4B, an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Dysregulation of PDE4B has been implicated in various neurological and inflammatory disorders. PET imaging with [¹⁸F]this compound allows for the non-invasive quantification and visualization of PDE4B in the brain, offering a valuable tool for understanding its role in disease and for the development of novel therapeutics.[1] This document outlines the necessary protocols for the synthesis, purification, and quality control of [¹⁸F]this compound.

Signaling Pathway of this compound Target: PDE4B

This compound targets phosphodiesterase-4B (PDE4B), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular processes such as inflammation and neuronal signaling.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE4B PDE4B PDE4B->AMP Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates PF06445974 This compound PF06445974->PDE4B Inhibits start Start cyclotron [¹⁸F]Fluoride Production start->cyclotron trap QMA Cartridge Trapping cyclotron->trap elute Elution with K₂₂₂/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry react Radiolabeling Reaction dry->react purify HPLC Purification react->purify formulate Formulation purify->formulate qc Quality Control formulate->qc end Final Product qc->end

References

Application Notes and Protocols for PF-06445974 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration and dosing of PF-06445974 in in vivo animal studies. The content is based on currently available scientific literature, which primarily focuses on its use as a positron emission tomography (PET) radioligand for imaging the phosphodiesterase 4B (PDE4B) enzyme.

Overview of this compound

This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4B, this compound increases intracellular cAMP levels, which can modulate various cellular processes. Due to its high affinity and selectivity for PDE4B, its radiolabeled form, [18F]this compound, has been extensively developed and utilized as a PET radioligand to quantify PDE4B expression in the brain of living subjects, including rodents and non-human primates.[1][2][3][4][5]

Mechanism of Action Signaling Pathway

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene PF06445974 This compound PF06445974->PDE4B Inhibits

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo administration details for this compound from published animal studies.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)SpeciesReference
PDE4B<1Human[3]
PDE4A4.7Human[3]
PDE4C17Human[3]
PDE4D36Human[3]
Table 2: In Vivo Administration of this compound in Animal Studies (PET Imaging)
Animal ModelRoute of AdministrationDose (mg/kg)PurposeVehicleReference
RatIntravenous0.1Blocking studyNot specified[4]
Rhesus MonkeyIntravenous0.1Blocking studyNot specified[4]
MouseNot specified3Blocking studyNot specified[6]

Note: The majority of available data pertains to the use of [18F]this compound as a PET imaging agent. Information on dosing for therapeutic efficacy studies, including oral and subcutaneous routes, is currently limited in the public domain.

Experimental Protocols

In Vivo PET Imaging Protocol for PDE4B Occupancy

This protocol outlines a typical experimental workflow for a PET imaging study in rodents to assess PDE4B occupancy by this compound.

Experimental Workflow

cluster_workflow PET Imaging Workflow Animal_Prep Animal Preparation (e.g., Anesthesia, Catheterization) Baseline_Scan Baseline [18F]this compound PET Scan Animal_Prep->Baseline_Scan Drug_Admin Administer non-radiolabeled This compound (Blocking Dose) Baseline_Scan->Drug_Admin Post_Dose_Scan Post-dose [18F]this compound PET Scan Drug_Admin->Post_Dose_Scan Data_Analysis Data Analysis (Image Reconstruction, Kinetic Modeling) Post_Dose_Scan->Data_Analysis Occupancy_Calc Calculate PDE4B Occupancy Data_Analysis->Occupancy_Calc

Caption: Workflow for a typical in vivo PET imaging study.

Materials:

  • [18F]this compound (radioligand)

  • Non-radiolabeled this compound (for blocking studies)

  • Experimental animals (e.g., rats, mice)

  • Anesthesia (e.g., isoflurane)

  • PET scanner

  • Catheterization supplies

  • Vehicle for drug dissolution (to be determined based on compound solubility and route)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. For intravenous administration, place a catheter in a suitable vein (e.g., tail vein).

  • Baseline PET Scan:

    • Position the animal in the PET scanner.

    • Administer a bolus of [18F]this compound intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 60-120 minutes).

  • Administration of Non-radiolabeled this compound:

    • For blocking studies, a separate cohort of animals is pre-treated with non-radiolabeled this compound at a specified time before the administration of the radioligand. A dose of 0.1 mg/kg has been used in rats and monkeys for this purpose.[4]

    • For displacement or "chase" studies, non-radiolabeled this compound can be administered during the PET scan after the initial uptake of the radioligand has reached a steady state.

  • Post-dose PET Scan:

    • Following the administration of the non-radiolabeled compound, acquire a second dynamic PET scan under the same conditions as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Perform kinetic modeling of the time-activity curves to quantify the binding potential or distribution volume of [18F]this compound in different brain regions.

    • Calculate the PDE4B occupancy by comparing the binding parameters from the baseline and post-dose scans.

Formulation and Administration Considerations (General Guidance)

As specific data for therapeutic administration of this compound is lacking, the following provides general guidance for preclinical in vivo studies.

Formulation:

  • The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration.

  • Commonly used vehicles for preclinical studies include:

    • Oral (gavage): Water, saline, 0.5% methylcellulose, or a suspension in a suitable vehicle.

    • Subcutaneous/Intravenous: Saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG, or Tween 80 (use should be minimized and justified).

Administration:

  • Oral (p.o.): Administered via gavage using an appropriate gauge feeding needle. The volume should be based on the animal's weight.

  • Subcutaneous (s.c.): Injected into the loose skin over the back or flank.

  • Intravenous (i.v.): Typically administered via the tail vein in rodents.

Dose Selection for Efficacy Studies:

  • Dose-range-finding studies are essential to determine the optimal therapeutic dose.

  • Pharmacokinetic studies should be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered by the intended therapeutic route.

  • The doses used in PET blocking studies (e.g., 0.1 mg/kg) may serve as a starting point for dose-range-finding studies, but higher doses are likely required for a sustained pharmacological effect.

Concluding Remarks

This compound is a valuable research tool, particularly for the in vivo imaging of PDE4B. The provided protocols for PET imaging can guide researchers in designing and executing studies to measure PDE4B levels and occupancy in the brain. However, there is a clear need for further research to establish protocols and dosing regimens for the therapeutic application of non-radiolabeled this compound in various animal models of disease. Researchers are encouraged to conduct preliminary dose-finding and pharmacokinetic studies to determine the appropriate administration parameters for their specific research questions.

References

Measuring Target Occupancy of PDE4B with PF-06445974: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Its inhibition has emerged as a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including psychosis, neuroinflammation, and depression.[1][2] PF-06445974 is a potent and selective inhibitor of PDE4B.[3][4] Its radiolabeled counterpart, [18F]this compound, has been developed as a positron emission tomography (PET) radioligand to enable the in vivo quantification of PDE4B target occupancy.[3][5][6] This allows for a deeper understanding of the pharmacokinetics and pharmacodynamics of PDE4B inhibitors, aiding in the development of novel therapeutics.

These application notes provide a comprehensive overview of the methodologies for measuring PDE4B target occupancy using this compound, with a focus on PET imaging studies.

Mechanism of Action and Signaling Pathway

PDE4B is a member of the phosphodiesterase family of enzymes that specifically hydrolyzes the second messenger cAMP.[2] By breaking down cAMP, PDE4B terminates its signaling cascade. Inhibition of PDE4B by compounds like this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA), leading to a variety of cellular responses, including modulation of inflammatory responses and synaptic plasticity.[1][2][7]

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation Ligand Ligand Ligand->GPCR Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4B PDE4B PKA PKA cAMP->PKA Activation AMP AMP PDE4B->AMP Hydrolysis CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation PF06445974 This compound PF06445974->PDE4B Inhibition

Caption: PDE4B Signaling Pathway and Inhibition by this compound.

Quantitative Data

The binding affinity and selectivity of this compound for PDE4 subtypes are critical parameters for its use as a research tool. The following table summarizes key quantitative data for this compound.

ParameterValueSpeciesAssay TypeReference
PDE4B IC50 <1 nMHumanIn vitro enzyme assay[4]
PDE4A IC50 4.7 nMHumanIn vitro enzyme assay[4][8][9]
PDE4C IC50 17 nMHumanIn vitro enzyme assay[4][8][9]
PDE4D IC50 36 nMHumanIn vitro enzyme assay[4][8][9]
Whole Brain VT (human) 9.5 ± 2.4 mL·cm-3HumanIn vivo PET imaging[6][10]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. VT: Total distribution volume, a measure of radioligand uptake in tissue.

Experimental Protocols

In Vivo Target Occupancy Measurement using PET Imaging with [18F]this compound

This protocol outlines the general procedure for a PET imaging study to determine the target occupancy of PDE4B by a non-radiolabeled compound in a living subject.

1. Subject Preparation:

  • Subjects (human or animal) should be fasted for an appropriate period before the scan.

  • For human studies, informed consent must be obtained, and the study must be approved by an institutional review board.[8]

  • For animal studies, all procedures must be in accordance with institutional animal care and use committee guidelines.[11]

2. Radioligand Administration and PET Scan Acquisition:

  • A baseline PET scan is performed following the intravenous injection of [18F]this compound.[10]

  • The scan duration is typically up to 4 hours to allow for adequate data acquisition.[12]

  • Dynamic 3D scanning is performed to capture the time course of radiotracer distribution.

3. Arterial Blood Sampling:

  • Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in plasma.[8][10] This is crucial for kinetic modeling.

4. Blocking Study:

  • Following the baseline scan, a blocking dose of a non-radiolabeled PDE4B inhibitor (the compound of interest) is administered.

  • A second PET scan is then performed with another injection of [18F]this compound.

5. Data Analysis:

  • PET images are reconstructed and co-registered with anatomical images (e.g., MRI) for region-of-interest (ROI) analysis.

  • The total distribution volume (VT) is calculated for various brain regions using compartmental modeling, with the arterial plasma concentration of the parent radioligand as an input function.[10]

  • Target occupancy (TO) is calculated using the following formula: TO (%) = [(V_T_baseline - V_T_blocked) / V_T_baseline] * 100

PET_Workflow cluster_preparation Preparation cluster_scan1 Baseline Scan cluster_intervention Intervention cluster_scan2 Blocking Scan cluster_analysis Data Analysis SubjectPrep Subject Preparation Injection1 IV Injection of [18F]this compound SubjectPrep->Injection1 Radioligand [18F]this compound Synthesis Radioligand->Injection1 PET1 Dynamic PET Scan Injection1->PET1 Blood1 Arterial Blood Sampling Injection1->Blood1 BlockingDrug Administer Blocking Drug ImageRecon Image Reconstruction PET1->ImageRecon KineticModel Kinetic Modeling (V_T) Blood1->KineticModel Injection2 IV Injection of [18F]this compound BlockingDrug->Injection2 PET2 Dynamic PET Scan Injection2->PET2 Blood2 Arterial Blood Sampling Injection2->Blood2 PET2->ImageRecon Blood2->KineticModel ImageRecon->KineticModel OccupancyCalc Target Occupancy Calculation KineticModel->OccupancyCalc

Caption: Experimental Workflow for PET-based Target Occupancy Measurement.

In Vitro Autoradiography

For a more direct assessment of target binding in tissue sections, in vitro autoradiography can be employed.

1. Tissue Preparation:

  • Brain tissue is harvested, frozen, and sectioned on a cryostat.

2. Incubation:

  • Tissue sections are incubated with a solution containing [3H]this compound or a similar radiolabeled PDE4B inhibitor.

  • For non-specific binding determination, a parallel set of sections is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled PDE4B inhibitor.

3. Washing and Drying:

  • Sections are washed to remove unbound radioligand and then dried.

4. Imaging:

  • The dried sections are exposed to a phosphor imaging screen or autoradiographic film.

5. Quantification:

  • The resulting images are digitized, and the density of radioligand binding in different brain regions is quantified.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Conclusion

This compound and its radiolabeled form, [18F]this compound, are invaluable tools for the investigation of PDE4B in both preclinical and clinical research. The protocols outlined above provide a framework for accurately measuring the target occupancy of novel PDE4B inhibitors, which is a critical step in the drug development process. These methods allow researchers to establish dose-response relationships, confirm target engagement in the CNS, and ultimately guide the selection of optimal clinical candidates.

References

Application Notes and Protocols for Neuroinflammation Studies Using [18F]PF-06445974 PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and psychiatric disorders. The ability to quantitatively assess neuroinflammatory processes in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutic agents. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes. [18F]PF-06445974 is a novel PET radioligand that preferentially binds to phosphodiesterase-4B (PDE4B), an enzyme implicated in neuroinflammatory and neuropsychiatric conditions.[1] Upregulation of PDE4B is associated with neuroinflammatory states, making [18F]this compound a promising tool for studying neuroinflammation.[2]

These application notes provide detailed protocols for utilizing [18F]this compound PET in preclinical and clinical research settings to investigate neuroinflammation.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B).[3] PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to AMP, thus regulating intracellular cAMP levels. In the context of neuroinflammation, activated microglia, the resident immune cells of the central nervous system, play a central role.[4] Pro-inflammatory stimuli can lead to the upregulation of PDE4B in these cells. By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP, which in turn can modulate downstream signaling pathways involved in the inflammatory response, often leading to a suppression of pro-inflammatory cytokine production.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4B->AMP hydrolyzes cAMP to This compound [18F]this compound This compound->PDE4B inhibits CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) pCREB->Gene_Transcription promotes Pro-inflammatory Stimulus Pro-inflammatory Stimulus Pro-inflammatory Stimulus->Receptor

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative data for [18F]this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound

PDE4 SubtypeIC50 (nM)
PDE4A4.7
PDE4B<1
PDE4C17
PDE4D36
Data from a first-in-human evaluation study.[4]

Table 2: Preclinical and Clinical [18F]this compound PET Imaging Data

SpeciesConditionBrain RegionParameterValue
Mouse (CD-1)BaselineWhole BrainPeak SUV~0.45
Rhesus MonkeyBaselineThalamusPeak SUV~2-3
Rhesus MonkeyBlockade (0.1 mg/kg this compound)Whole Brain% Blockade (SUV10-60)92%
HumanHealthy VolunteerWhole BrainVT (mL/cm³)9.5 ± 2.4
HumanHealthy VolunteerThalamus-Highest Binding
SUV: Standardized Uptake Value; VT: Total Distribution Volume. Data compiled from multiple studies.[1][5][6]

Experimental Protocols

Preclinical Studies in Rodent Models of Neuroinflammation

This protocol describes the use of [18F]this compound PET imaging in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

1. Animal Model:

  • Species: CD-1 mice (or other appropriate strain), 5-6 weeks old.

  • Induction of Neuroinflammation: Administer lipopolysaccharide (LPS) from E. coli (serotype O111:B4) via a single intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.

  • Time Course: Perform PET imaging at various time points post-LPS injection (e.g., 24h, 48h, 72h, and 7 days) to characterize the temporal dynamics of PDE4B expression. A control group should receive a saline injection.

2. Radiotracer Administration:

  • Dose: 80 µCi of [18F]this compound per mouse.

  • Route: Intravenous (i.v.) injection via the tail vein.

3. PET Imaging:

  • Scanner: A dedicated small-animal PET scanner.

  • Anesthesia: Anesthetize mice with 1.5% isoflurane in oxygen.

  • Acquisition: Perform a 60-minute dynamic scan immediately following radiotracer injection.

  • Blocking Studies (for specificity): In a separate cohort, administer a blocking dose of non-radiolabeled this compound (e.g., 3 mg/kg) or a pan-PDE4 inhibitor like rolipram (e.g., 3 mg/kg) 10 minutes prior to the radiotracer injection.[1]

4. Data Analysis:

  • Reconstruct PET data using an appropriate algorithm (e.g., 3D-OSEM).

  • Co-register PET images with a mouse brain atlas or MRI for anatomical reference.

  • Generate time-activity curves (TACs) for various brain regions of interest (ROIs).

  • Calculate the Standardized Uptake Value (SUV) for quantitative comparison between groups and time points.

Start Start Animal_Model Induce Neuroinflammation (LPS) Start->Animal_Model Radiotracer_Admin Administer [18F]this compound Animal_Model->Radiotracer_Admin PET_Scan Dynamic PET Scan (60 min) Radiotracer_Admin->PET_Scan Data_Recon Data Reconstruction PET_Scan->Data_Recon Image_Coreg Co-registration with MRI/Atlas Data_Recon->Image_Coreg ROI_Analysis ROI Analysis Image_Coreg->ROI_Analysis Quantification SUV/VT Calculation ROI_Analysis->Quantification End End Quantification->End

Figure 2: Experimental workflow for preclinical PET imaging.

Clinical Research Protocol

This protocol outlines a general procedure for [18F]this compound PET imaging in human subjects to study neuroinflammation. All procedures must be approved by an Institutional Review Board (IRB).

1. Subject Recruitment:

  • Recruit healthy volunteers and patients with suspected neuroinflammatory conditions.

  • Obtain written informed consent from all participants.

  • Perform a thorough medical history and physical examination to determine eligibility.

2. Study Design:

  • Phase 1 (Dosimetry): In a small number of subjects, perform whole-body imaging with a low injected activity (e.g., 2 mCi) to assess radiation dosimetry.[7]

  • Phase 2 (Kinetic Brain Imaging): For quantitative assessment of PDE4B, perform dynamic brain imaging with a higher injected activity (up to 5 mCi).[7]

  • Phase 3 (Test-Retest): To evaluate the reproducibility of the measurement, a subset of subjects can undergo a second PET scan on a different day.

3. PET/MRI Imaging:

  • Scanner: A high-resolution PET/CT or PET/MR scanner.

  • Radiotracer Injection: Administer up to 5 mCi of [18F]this compound as an intravenous bolus.

  • Arterial Blood Sampling: For accurate quantification of the total distribution volume (VT), an arterial line should be placed to obtain serial blood samples for measuring the arterial input function.

  • Scan Duration: Acquire dynamic PET data for up to 4 hours.[8]

  • Anatomical Imaging: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration.

4. Data Analysis:

  • Correct PET data for attenuation, scatter, and random coincidences.

  • Reconstruct dynamic images.

  • Analyze arterial blood samples to determine the parent radiotracer concentration over time.

  • Co-register PET images with the subject's MRI.

  • Define regions of interest (ROIs) on the co-registered images.

  • Perform kinetic modeling (e.g., a two-tissue compartment model) using the ROI time-activity curves and the arterial input function to estimate the total distribution volume (VT).[5][6]

Start Start Subject_Recruitment Subject Recruitment & Consent Start->Subject_Recruitment Radiotracer_Injection [18F]this compound Injection Subject_Recruitment->Radiotracer_Injection MRI_Acquisition Anatomical MRI Subject_Recruitment->MRI_Acquisition PET_Acquisition Dynamic PET Scan Radiotracer_Injection->PET_Acquisition Arterial_Sampling Arterial Blood Sampling Radiotracer_Injection->Arterial_Sampling Data_Processing PET Data Processing PET_Acquisition->Data_Processing Kinetic_Modeling Kinetic Modeling (VT) Arterial_Sampling->Kinetic_Modeling MRI_Acquisition->Kinetic_Modeling Data_Processing->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis End End Statistical_Analysis->End

Figure 3: Logical workflow for a clinical PET imaging study.

Conclusion

[18F]this compound PET imaging is a valuable and promising technique for the in vivo quantification of PDE4B, a key enzyme in neuroinflammatory processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust studies to investigate the role of neuroinflammation in various CNS disorders and to evaluate the efficacy of novel anti-inflammatory therapies. Careful adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Measuring PDE4B Inhibition using PF-06445974 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular signaling pathways by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal activity.[1][2] Consequently, PDE4B has emerged as a significant therapeutic target for a range of disorders, including inflammatory diseases and neurological conditions.

PF-06445974 is a potent and selective inhibitor of PDE4B, demonstrating a high affinity for this enzyme subtype. Its ability to preferentially target PDE4B makes it a valuable tool for researchers studying the specific roles of this isozyme and for the development of novel therapeutics with improved side-effect profiles.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to accurately measure PDE4B inhibition. The primary method detailed is a cAMP-response element (CRE) dependent luciferase reporter assay, a widely used and robust method for quantifying changes in intracellular cAMP levels.

Data Presentation

The inhibitory activity of this compound against various PDE4 subtypes is summarized in the table below. This data, likely derived from biochemical assays, highlights the compound's preference for PDE4B.

PDE4 SubtypeIC50 (nM)
PDE4A4.7
PDE4B<1
PDE4C17
PDE4D36

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway

The canonical signaling pathway involving PDE4B is centered around the regulation of cAMP levels. Inhibition of PDE4B by this compound disrupts the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream effectors such as Protein Kinase A (PKA).

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA_inactive Inactive PKA cAMP->PKA_inactive Binding & Activation AMP AMP PDE4B->AMP PF06445974 This compound PF06445974->PDE4B Inhibition PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylation CREB_active Active CREB-P CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binding Gene Gene Transcription CRE->Gene

PDE4B Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: CRE-Luciferase Reporter Assay for Measuring PDE4B Inhibition

This protocol describes a cell-based assay to quantify the inhibition of PDE4B by this compound using a cAMP-response element (CRE) driven luciferase reporter system.

Experimental_Workflow cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Compound Treatment and Stimulation cluster_day3 Day 3: Lysis and Luminescence Measurement cluster_analysis Data Analysis A1 Seed HEK293 cells in 96-well plate A2 Co-transfect with PDE4B expression vector and CRE-luciferase reporter A1->A2 B1 Pre-treat cells with various concentrations of this compound A2->B1 B2 Stimulate with Forskolin to induce cAMP production B1->B2 C1 Lyse cells to release luciferase B2->C1 C2 Add luciferase substrate and measure luminescence C1->C2 D1 Normalize data and plot dose-response curve C2->D1 D2 Calculate IC50 value for this compound D1->D2

Workflow for CRE-Luciferase PDE4B Inhibition Assay.
  • HEK293 cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • PDE4B expression vector

  • CRE-luciferase reporter vector (e.g., pCRE-Luc)

  • Renilla luciferase control vector (for normalization)

  • This compound

  • Forskolin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Day 1: Cell Seeding and Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • On the day of transfection, seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

  • Incubate for 4-6 hours to allow cells to attach.

  • Prepare the transfection complexes in Opti-MEM I medium according to the manufacturer's protocol for Lipofectamine 2000. For each well, co-transfect with the PDE4B expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector.

  • Add the transfection complexes to the cells and incubate overnight at 37°C.

Day 2: Compound Treatment and Stimulation

  • Prepare a serial dilution of this compound in DMSO and then dilute further in serum-free DMEM to the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5%.

  • Carefully remove the transfection medium from the cells.

  • Add 90 µL of the diluted this compound to the respective wells. Include wells with vehicle (DMSO) as a control.

  • Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

  • Prepare a stock solution of Forskolin in DMSO and dilute it in serum-free DMEM.

  • Add 10 µL of the diluted Forskolin to each well to a final concentration that induces a submaximal luciferase response (e.g., 1-10 µM, to be optimized for the specific cell line). Include wells without Forskolin as a negative control.

  • Incubate the plate for 4-6 hours at 37°C.

Day 3: Lysis and Luminescence Measurement

  • Equilibrate the plate to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:

    • Removing the medium.

    • Adding a passive lysis buffer and incubating for 15 minutes.

    • Adding the luciferase assay reagent (LAR II) to measure firefly luciferase activity.

    • Adding the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.

  • Read the luminescence on a plate-reading luminometer.

  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Subtract the background signal (from cells not stimulated with Forskolin).

  • Express the data as a percentage of the activity in the vehicle-treated (Forskolin only) control wells.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to measure PDE4B inhibition. The detailed CRE-luciferase reporter assay protocol, along with the supporting data and diagrams, will enable the accurate characterization of this potent and selective inhibitor and facilitate further research into the therapeutic potential of targeting PDE4B.

References

Troubleshooting & Optimization

Improving the signal-to-noise ratio in PF-06445974 PET scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06445974 Positron Emission Tomography (PET) scans. Our aim is to help you improve the signal-to-noise ratio (SNR) and acquire high-quality, quantifiable data in your experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound PET scans.

Issue 1: Low Signal-to-Noise Ratio (SNR) in Reconstructed Images

A low SNR can obscure the specific binding of this compound to phosphodiesterase-4B (PDE4B), compromising the quantitative accuracy of your study.

Potential Cause Troubleshooting Steps
Insufficient Injected Dose - Ensure the injected dose of [18F]this compound is appropriate for the subject's weight and the scanner's sensitivity. For human studies, injected activities of up to 5 mCi have been used.[1] - Verify the radiochemical purity and molar activity of the tracer at the time of injection.
Inadequate Acquisition Time - Increase the scan duration to improve counting statistics. For dynamic brain imaging with [18F]this compound, scan times of up to 4 hours have been implemented in clinical trials.[2] - For whole-body imaging, ensure sufficient acquisition time per bed position.
Suboptimal Image Reconstruction Parameters - Utilize iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM), which generally yield better SNR compared to Filtered Backprojection (FBP). - Incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction to enhance SNR and spatial resolution.[3][4] - Optimize the number of iterations and subsets. A higher number of iterations can increase noise, so a balance must be found.[4]
Inaccurate Data Corrections - Ensure that corrections for attenuation, scatter, and random coincidences have been accurately applied.[5] - For PET/CT, be aware of potential artifacts from CT-based attenuation correction, especially in the presence of metal implants or contrast agents.
Subject Motion - Minimize subject movement during the scan through clear instructions and comfortable positioning. - Employ motion correction techniques during image reconstruction if motion is unavoidable.

Issue 2: High Background Noise

Elevated background noise can reduce the contrast between the target region and surrounding tissues, making it difficult to delineate specific tracer uptake.

Potential Cause Troubleshooting Steps
Radiometabolite Accumulation - Be aware that [18F]this compound can have radiometabolites that may accumulate in the brain, potentially increasing non-specific signal over time.[6][7][8] - Perform arterial blood sampling and plasma metabolite analysis to quantify the parent radioligand concentration and correct for metabolite contribution. - Consider that the contribution of radiometabolites to the brain signal is estimated to be around 10%.[6][8]
Suboptimal Uptake Period - Adhere to a standardized uptake period to ensure consistency across subjects. - While specific uptake times for this compound are still being optimized, a consistent protocol is crucial for longitudinal or multi-subject studies.
Physiological Factors - For brain imaging, consider factors that may alter cerebral blood flow and tracer delivery. - For whole-body imaging, be aware of physiological uptake in non-target organs.

Frequently Asked Questions (FAQs)

Q1: What is the target of the this compound PET radioligand?

A1: this compound is a selective radioligand for phosphodiesterase-4B (PDE4B).[9] PDE4B is an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[10][11]

Q2: What is the typical injected dose and scan duration for a human this compound PET scan?

A2: In clinical trials, injected doses of up to 5 mCi of [18F]this compound have been used for brain PET imaging.[1] The scan duration can be up to 4 hours for dynamic acquisitions to capture the tracer kinetics.[2]

Q3: How do radiometabolites affect this compound PET imaging?

A3: Studies have shown that [18F]this compound can produce radiometabolites that may cross the blood-brain barrier and contribute to the PET signal.[6][7][8] This can lead to an overestimation of the target density. It is estimated that radiometabolites may contribute approximately 10% to the total brain signal.[6][8] To obtain accurate quantitative data, it is recommended to perform arterial blood sampling and correct for the presence of radiometabolites.[6]

Q4: Which image reconstruction algorithms are recommended for improving SNR in this compound PET scans?

A4: Iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) are generally preferred over Filtered Backprojection (FBP) as they can improve SNR.[4] The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling in the reconstruction process can further enhance image quality.[3][4]

Q5: What are some key experimental considerations for a successful this compound PET study?

A5: Key considerations include:

  • Subject Preparation: Ensure subjects are adequately hydrated and have followed any specific dietary instructions. For brain imaging, minimizing anxiety and sensory stimulation during the uptake period is important.

  • Accurate Dose Administration and Measurement: Precisely measure the injected dose and record the injection time.

  • Consistent Scanning Protocol: Use a standardized protocol for all subjects in a study, including the uptake period, acquisition time, and reconstruction parameters.

  • Blood Sampling: If quantitative analysis of tracer kinetics is required, arterial blood sampling with metabolite analysis is crucial.

  • Motion Management: Minimize subject motion during the scan.

Experimental Protocols

Protocol 1: Dynamic Human Brain PET Scan with [18F]this compound

This protocol is a general guideline based on published clinical trial information.[1][2]

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • A catheter is placed in a peripheral vein for radiotracer injection.

    • For arterial input function measurement, a catheter is placed in a radial artery.

  • Radiotracer Administration:

    • Administer a bolus injection of up to 5 mCi of [18F]this compound.

  • PET Acquisition:

    • Begin dynamic PET scanning immediately after injection.

    • Acquire data for up to 240 minutes.

    • The head should be comfortably immobilized to minimize motion.

  • Arterial Blood Sampling:

    • Collect arterial blood samples at frequent intervals, especially during the first few minutes after injection, to capture the peak of the input function.

    • Continue sampling at less frequent intervals throughout the scan.

    • Process blood samples to separate plasma and measure radioactivity.

    • Perform metabolite analysis on plasma samples to determine the fraction of radioactivity corresponding to the parent compound.

  • Image Reconstruction:

    • Reconstruct the dynamic PET data using an OSEM algorithm with TOF and PSF corrections.

    • Apply appropriate corrections for attenuation, scatter, and randoms.

  • Data Analysis:

    • Generate time-activity curves for various brain regions of interest.

    • Use the arterial input function corrected for metabolites to perform kinetic modeling (e.g., two-tissue compartment model) to estimate the total distribution volume (VT).[6][8]

Quantitative Data Summary

Parameter Value Context Reference
Injected Dose (Human Brain PET) Up to 5 mCiClinical Trial Protocol[1]
Scan Duration (Human Brain PET) Up to 240 minutesDynamic acquisition in a clinical trial[2]
Average Whole Brain VT (Human) 9.5 ± 2.4 mL/cm³First-in-human evaluation[6][8][12]
Radiometabolite Contribution to Brain Signal ~10%Estimated error in VT due to radiometabolites[6][7][8]

Visualizations

Signaling Pathway of PDE4B

PDE4B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP 4. Conversion G_Protein->AC 3. Activation ATP ATP ATP->AC PDE4B PDE4B (Target of This compound) cAMP->PDE4B Hydrolysis PKA Protein Kinase A cAMP->PKA 5. Activation AMP AMP PDE4B->AMP 8. Inactivation CREB CREB PKA->CREB 6. Phosphorylation pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription 7. Cellular Response

Caption: PDE4B signaling pathway and its role in cAMP degradation.

Troubleshooting Workflow for Low SNR

Low_SNR_Troubleshooting Start Low SNR Detected Check_Acquisition Review Acquisition Parameters Start->Check_Acquisition Check_Dose Injected Dose Sufficient? Check_Acquisition->Check_Dose Step 1 Check_Time Acquisition Time Adequate? Check_Dose->Check_Time Yes Optimize_Protocol Optimize Protocol for Future Scans Check_Dose->Optimize_Protocol No Check_Recon Evaluate Reconstruction Check_Time->Check_Recon Yes Check_Time->Optimize_Protocol No Check_Algorithm Using OSEM/TOF/PSF? Check_Recon->Check_Algorithm Step 2 Check_Corrections Verify Data Corrections Check_Algorithm->Check_Corrections Yes Check_Algorithm->Optimize_Protocol No Check_Metabolites Consider Radiometabolites Check_Corrections->Check_Metabolites Step 3 Resolved SNR Improved Check_Corrections->Resolved Corrections Accurate Unresolved SNR Still Low Check_Corrections->Unresolved Corrections Inaccurate Perform_Blood_Analysis Perform Arterial Sampling and Metabolite Correction Check_Metabolites->Perform_Blood_Analysis If quantitative accuracy is critical Perform_Blood_Analysis->Resolved Unresolved->Optimize_Protocol

Caption: Logical workflow for troubleshooting low SNR in this compound PET scans.

References

How to minimize off-target binding of PF-06445974 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PF-06445974, a potent and selective phosphodiesterase-4B (PDE4B) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target binding and ensure the generation of accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its selectivity profile?

A1: The primary target of this compound is phosphodiesterase-4B (PDE4B), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] this compound is a highly potent inhibitor of PDE4B with an IC50 value of less than 1 nM.[3][4][5] It exhibits moderate to high selectivity for PDE4B over other PDE4 subtypes.[1][6]

Selectivity Profile of this compound

TargetIC50
PDE4B<1 nM
PDE4A4.7 nM
PDE4C17 nM
PDE4D36 nM

Data sourced from MedchemExpress and other publications.[3][4][5]

Q2: What are the known off-target activities of this compound?

A2: this compound demonstrates minimal off-target activities in broad-spectrum selectivity panels.[3][4] Weak interactions have been observed at significantly higher concentrations than those required for PDE4B inhibition, indicating a wide therapeutic window for on-target effects.

Known Off-Target Activities of this compound

Off-TargetActivity TypeIC50 / Ki
PDE10Inhibition2290 nM
PDE5AInhibition4640 nM
GABA_A ReceptorBinding3850 nM

Data sourced from MedchemExpress.[3][4]

Q3: How can I be confident that the observed effects in my experiment are due to PDE4B inhibition and not off-target binding?

A3: Confidence in on-target activity can be established through a combination of careful experimental design and control experiments. Key strategies include:

  • Dose-Response Analysis: Demonstrate that the observed effect occurs at concentrations consistent with the IC50 of this compound for PDE4B. Off-target effects would be expected to occur at much higher concentrations.

  • Use of a Structurally Unrelated PDE4B Inhibitor: Replicating the results with a different, structurally distinct PDE4B inhibitor can provide strong evidence that the effect is mediated by PDE4B.

  • Rescue Experiments: If possible, downstream rescue experiments can confirm the mechanism. For example, if inhibiting PDE4B is expected to increase cAMP levels, directly elevating cAMP through other means (e.g., using a direct activator of adenylyl cyclase like forskolin) might mimic the effect.

  • Use of Negative Controls: Employ a negative control compound that is structurally similar to this compound but inactive against PDE4B.

Troubleshooting Guide: Minimizing Off-Target Binding

Even with a highly selective compound like this compound, experimental conditions can sometimes lead to non-specific interactions. The following guide provides steps to troubleshoot and minimize potential off-target binding.

Issue 1: High background signal or unexpected effects at high concentrations.

This may be due to non-specific binding to other proteins, lipids, or experimental apparatus.

Troubleshooting Steps:

  • Optimize Compound Concentration:

    • Recommendation: Use the lowest concentration of this compound that elicits the desired on-target effect. A good starting point is to perform a dose-response curve and work within the linear range of the curve, typically around the IC50 or EC50 value for PDE4B.

    • Rationale: Off-target binding is more likely to occur at higher concentrations where the compound may interact with lower-affinity sites.

  • Adjust Buffer Composition:

    • Recommendation: Non-specific binding can be influenced by hydrophobic or electrostatic interactions.[7][8] Consider the following adjustments to your assay buffer:

      • Add a Non-ionic Detergent: Including a small amount of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, can help to disrupt non-specific hydrophobic interactions.[8]

      • Increase Salt Concentration: Increasing the ionic strength of the buffer with a salt like NaCl can reduce non-specific electrostatic interactions.[7]

      • Include a Blocking Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help to block non-specific binding sites on surfaces and other proteins.[7]

  • Control for Non-Specific Binding:

    • Recommendation: Always include a control to measure non-specific binding. This is typically done by adding a high concentration of an unlabeled competitor ("cold" ligand) alongside the labeled ligand to saturate the specific binding sites.[8] Any remaining signal represents non-specific binding.

Issue 2: Inconsistent results or poor reproducibility.

This could be related to compound solubility or aggregation.

Troubleshooting Steps:

  • Ensure Complete Solubilization:

    • Recommendation: this compound is typically stored as a powder and dissolved in a solvent like DMSO to create a stock solution. Ensure the compound is fully dissolved before preparing working dilutions. It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3]

    • Rationale: Poorly solubilized compound can form aggregates, which are a known cause of non-specific inhibition and experimental artifacts.[9]

  • Check for Compound Aggregation:

    • Recommendation: If aggregation is suspected, the use of detergents as mentioned above can help. Dynamic Light Scattering (DLS) can also be used to directly assess for the presence of aggregates in the solution.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration Using a Dose-Response Curve

  • Prepare a serial dilution of this compound in your assay buffer. A typical starting range might be from 1 µM down to 1 pM.

  • Perform your assay at each concentration, ensuring to include a vehicle-only control (e.g., 0.1% DMSO).

  • Measure the biological response of interest.

  • Plot the response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50.

  • For subsequent experiments, use a concentration that is at or near the calculated IC50/EC50 to maximize on-target effects while minimizing the risk of off-target interactions.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Interaction This compound This compound PDE4B PDE4B This compound->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Activates High Conc this compound High Conc this compound Off-Target Protein Off-Target Protein High Conc this compound->Off-Target Protein Binds (Low Affinity) Unintended Effect Unintended Effect Off-Target Protein->Unintended Effect Leads to start High Non-Specific Binding Observed step1 Step 1: Optimize Concentration (Use lowest effective dose) start->step1 step2 Step 2: Modify Buffer (Add detergent, salt, or BSA) step1->step2 step3 Step 3: Confirm Solubility (Check for precipitation/aggregates) step2->step3 step4 Step 4: Use Controls (Inactive analog, different inhibitor) step3->step4 end Minimized Off-Target Binding step4->end

References

Addressing the limited in vivo stability of PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the in vivo stability of PF-06445974.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

IssuePotential CauseRecommended Action
Inconsistent PET imaging results Variable metabolism and clearance of this compound and its radiometabolites.Standardize experimental conditions, including animal fasting and anesthesia protocols. Consider using a population pharmacokinetic model to account for inter-individual variability.
High background signal in PET images Accumulation of radiometabolites in the brain.[1][2][3][4]Implement a longer scanning protocol to allow for washout of non-specific binding. Use kinetic modeling that can differentiate between parent compound and metabolite signals.
Discrepancy between in vitro and in vivo results Efflux of this compound by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][2]Co-administer with known P-gp/BCRP inhibitors to assess the impact of efflux on brain uptake. Note that this will also increase metabolite accumulation.
Low brain uptake of the tracer Poor blood-brain barrier penetration or high peripheral clearance.Verify the integrity of the injected tracer and the injection procedure. Assess plasma concentration of the tracer to rule out rapid peripheral metabolism.
Rapid degradation of the compound in plasma Enzymatic degradation in the bloodstream.Conduct in vitro plasma stability assays with plasma from the specific species being used in the in vivo studies.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary application?

This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). It is primarily used as a positron emission tomography (PET) radioligand, [¹⁸F]this compound, for in vivo imaging of PDE4B in the brain.[3][5][6] This allows for the non-invasive quantification and study of PDE4B expression, which is implicated in various psychiatric and neurodegenerative diseases.[5][7]

What are the main challenges associated with the in vivo stability of this compound?

The primary challenge is the formation of a radiometabolite that can cross the blood-brain barrier and accumulate in the brain, leading to an overestimation of the PDE4B signal by about 10%.[1][2][3][4] Additionally, both the parent compound and its metabolite are substrates for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can affect their brain concentrations.[1][2]

How do P-gp and BCRP transporters affect this compound?

These efflux transporters actively pump substances out of the brain. While they aid in clearing the problematic radiometabolite, they also partially remove the parent [¹⁸F]this compound, complicating the accurate quantification of PDE4B.[1][2]

What is the reported in vivo stability of [¹⁸F]this compound in different species?

In vivo metabolic studies in rats indicated that the radioactive metabolites of [¹⁸F]this compound did not cross the blood-brain barrier.[5] However, in monkeys and humans, accumulation of a radiometabolite in the brain has been observed.[1][2][4] This suggests species-specific differences in metabolism and transport.

Are there any next-generation compounds with improved stability?

Yes, a regioisomer of this compound, known as [¹⁸F]P4B-2412, has been developed with the aim of achieving improved washout kinetics from the brain.[8]

Experimental Protocols

In Vivo Radiometabolite Analysis

Objective: To determine the rate of metabolism of [¹⁸F]this compound in plasma and its potential to cross the blood-brain barrier.

Methodology:

  • Administer [¹⁸F]this compound intravenously to the subject (e.g., rodent, non-human primate).

  • At various time points post-injection (e.g., 5, 15, 30, 60, 90 minutes), collect arterial blood samples.

  • Immediately centrifuge the blood samples to separate plasma.

  • At the final time point, euthanize the animal and collect the brain.

  • Homogenize the brain tissue.

  • Precipitate proteins from plasma and brain homogenate samples using a suitable solvent (e.g., acetonitrile).

  • Analyze the supernatant from both plasma and brain samples using radio-HPLC to separate the parent compound from its radiometabolites.

  • Quantify the percentage of radioactivity corresponding to the parent compound and each metabolite at each time point.

In Vitro Efflux Transporter Substrate Assay

Objective: To determine if this compound is a substrate for P-gp and BCRP.

Methodology:

  • Use a cell line that overexpresses the transporter of interest (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP) and a control cell line (parental MDCK).

  • Seed the cells on a permeable support (e.g., Transwell inserts) to form a confluent monolayer.

  • Add this compound to either the apical (top) or basolateral (bottom) chamber.

  • At specified time intervals, take samples from the opposite chamber.

  • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 indicates that the compound is a substrate for the efflux transporter.

Visualizations

This compound In Vivo Fate cluster_blood Bloodstream cluster_brain Brain PF-06445974_blood This compound Metabolite_blood Radiometabolite PF-06445974_blood->Metabolite_blood Metabolism PF-06445974_brain This compound PF-06445974_blood->PF-06445974_brain BBB Penetration Metabolite_brain Radiometabolite Metabolite_blood->Metabolite_brain BBB Penetration PF-06445974_brain->PF-06445974_blood P-gp/BCRP Efflux PDE4B PDE4B Target PF-06445974_brain->PDE4B Binding Metabolite_brain->Metabolite_blood P-gp/BCRP Efflux

Caption: In vivo processing of this compound.

Troubleshooting Workflow for Inconsistent PET Data start Inconsistent PET Data Observed check_protocol Review Experimental Protocol Standardization start->check_protocol check_metabolism Assess Inter-Individual Metabolic Variability check_protocol->check_metabolism check_efflux Investigate P-gp/BCRP Efflux check_protocol->check_efflux use_popPK Employ Population Pharmacokinetic Modeling check_metabolism->use_popPK longer_scan Implement Longer Scan Duration check_metabolism->longer_scan use_inhibitors Co-administer P-gp/BCRP Inhibitors check_efflux->use_inhibitors analyze_results Re-analyze Data use_popPK->analyze_results longer_scan->analyze_results use_inhibitors->analyze_results

Caption: Workflow for addressing inconsistent PET data.

References

Navigating the Synthesis and Purification of PF-06445974: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, the synthesis and purification of small molecules like PF-06445974, a potent phosphodiesterase 4B (PDE4B) inhibitor, can present a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis and purification of this compound and related 2-aminopyrimidinone derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing a low yield in the initial condensation reaction to form the pyrimidinone core. What are the likely causes?

Low yields in the formation of the 2-aminopyrimidinone core can often be attributed to several factors:

  • Reagent Quality: Ensure the purity of your starting materials. For instance, in reactions involving the condensation of a β-dicarbonyl compound with a guanidine derivative, the presence of impurities can significantly hinder the reaction.

  • Reaction Conditions: The choice of solvent and catalyst is critical. While various conditions can be employed, it is essential to ensure they are suitable for your specific substrates.

  • Reaction Time and Temperature: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Temperature control is also vital, as excessive heat can lead to degradation of reactants or products.

Q2: During the purification of my final product by column chromatography, I'm seeing significant product loss or decomposition.

Column chromatography, while a powerful purification technique, can sometimes lead to issues with sensitive compounds.

  • Stationary Phase Acidity: Standard silica gel is slightly acidic and can cause the degradation of acid-labile compounds. If you suspect this is the issue, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

  • Solvent System: An inappropriate solvent system can lead to poor separation or product degradation. A systematic approach to solvent system selection, starting with TLC analysis, is recommended.

  • Product Tailing: Tailing of the product peak on the column can lead to broad fractions and difficult separation from impurities. This can sometimes be mitigated by adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent.

Q3: My final compound shows the correct mass by MS, but the NMR spectrum is complex and suggests the presence of impurities. What could be the source of these impurities?

The presence of persistent impurities is a common challenge.

  • Side Reactions: The synthesis of heterocyclic compounds can often be accompanied by side reactions. For 2-aminopyrimidine synthesis, potential side products could arise from self-condensation of the starting materials or incomplete cyclization.

  • Isomers: Depending on the reaction conditions, the formation of structural isomers is possible. Careful analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) can help in identifying and characterizing these impurities.

  • Residual Solvents or Reagents: Incomplete removal of solvents or excess reagents from the workup procedure can lead to signals in the NMR spectrum. Ensure your product is thoroughly dried under high vacuum.

Data Presentation

To facilitate easy comparison of key parameters, the following tables summarize important data related to this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
PDE4B<1
PDE4A4.7
PDE4C17
PDE4D36

Table 2: Physicochemical Properties of [18F]this compound

PropertyValue
LogD7.42.41 ± 0.02

Experimental Protocols

General Protocol for the Synthesis of 2-Aminopyrimidine Derivatives:

A common method for the synthesis of 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine or a substituted guanidine.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add an equimolar amount of guanidine hydrochloride and a base (e.g., sodium ethoxide, potassium carbonate).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

Synthesis_Workflow A Starting Materials (e.g., β-Dicarbonyl, Guanidine derivative) B Condensation Reaction A->B Solvent, Base C Crude Product B->C Work-up D Purification (Column Chromatography/Recrystallization) C->D E Pure this compound D->E F Characterization (NMR, MS, HPLC) E->F

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Low_Yield A Low Yield Observed B Check Reagent Purity A->B C Optimize Reaction Conditions A->C D Monitor Reaction Progress A->D E Impure Reagents B->E F Suboptimal Solvent/Catalyst C->F G Incomplete Reaction D->G H Purify/Re-purchase Reagents E->H I Screen Solvents/Catalysts F->I J Increase Reaction Time/Temp G->J

Caption: A decision tree for troubleshooting low reaction yields.

This technical support guide aims to provide a valuable resource for scientists working on the synthesis of this compound and related compounds. By understanding the potential challenges and having a systematic approach to troubleshooting, researchers can improve the efficiency and success of their synthetic efforts.

Strategies to reduce background signal in PF-06445974 autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06445974 in autoradiography experiments. Our aim is to help you minimize background signal and achieve high-quality, reproducible results.

Troubleshooting Guide: Reducing High Background Signal

High background signal can obscure specific binding and compromise the quantitative accuracy of your autoradiography results. Below are common causes and targeted solutions to address this issue.

Question/Issue Potential Cause Recommended Solution
Why is my background signal uniformly high across the entire slide, including areas without tissue? Inadequate washing, issues with the radioligand solution, or problems with the film/emulsion.Optimize Washing Protocol: - Increase the number and duration of washes in ice-cold buffer.[1][2] - Consider a brief dip in distilled water after the final buffer wash to remove salts.[1][2] Check Radioligand Solution: - Ensure the radioligand is fully dissolved and free of aggregates. Evaluate Detection System: - Store phosphor imaging plates in a lead-shielded environment to reduce background from cosmic radiation.[3] - Erase imaging plates immediately before exposure.[3]
I'm observing high background specifically on the tissue sections, but not on the slide itself. High non-specific binding of this compound to tissue components other than PDE4B.Implement a Pre-incubation Step: - Pre-incubate tissue sections in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands and reduce non-specific binding sites.[1][2][4] Add a Blocking Agent: - Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the pre-incubation and incubation buffers to saturate non-specific binding sites.[5][6][7][8] Optimize Radioligand Concentration: - Use the lowest concentration of [18F]this compound that still provides a robust specific signal. High concentrations can lead to increased non-specific binding.[9]
The background is intense and patchy, or appears as spots and streaks. Poor tissue quality, presence of artifacts, or issues with tissue adherence.Ensure High-Quality Tissue Sections: - Use freshly prepared, properly frozen tissue sections.[10] - Ensure sections are cut at a uniform thickness (e.g., 10-20 µm).[1] - Avoid freeze-thaw cycles of the tissue blocks. Prevent Tissue Drying: - Keep tissue sections hydrated throughout the experiment to prevent artifacts.[10] Address Chemography: - Be aware of potential positive or negative chemography, where chemicals in the tissue can interact with the emulsion, causing artifacts.[11] Proper fixation and washing can help minimize this.
Non-specific binding, determined with a saturating concentration of cold ligand, is still very high. The "cold" ligand concentration may be insufficient, or the washing steps are not stringent enough to remove the non-specifically bound radioligand.Verify Cold Ligand Concentration: - Ensure the concentration of unlabeled this compound is at least 100-fold higher than the radioligand concentration to effectively block all specific binding sites. Optimize Wash Buffer Composition: - Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer to help remove non-specifically bound tracer.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective radioligand developed for Positron Emission Tomography (PET) imaging. Its primary target is phosphodiesterase-4B (PDE4B), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).

Q2: What is the binding affinity of this compound for PDE4 subtypes?

A2: this compound exhibits high affinity for PDE4B, with varying degrees of selectivity over other PDE4 subtypes. The binding affinities are summarized in the table below.

Q3: Can radiometabolites of [18F]this compound contribute to background signal?

A3: In in vivo PET studies, radiometabolites of [18F]this compound have been observed and can potentially contribute to the background signal. However, in in vitro autoradiography with tissue sections, the contribution of metabolites is generally negligible as the incubation times are short and the metabolic activity in the sections is low.

Q4: What are efflux transporters and can they affect my ex vivo autoradiography results?

A4: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins that can actively transport substances out of cells and tissues, including the brain. This compound has been identified as a substrate for BCRP and to a lesser extent, P-gp.[1][12] In ex vivo autoradiography, where the radioligand is administered to a live animal, these transporters can influence the amount of tracer that reaches and is retained in the brain, potentially affecting the signal-to-background ratio.

Q5: What is the recommended tissue preparation for this compound autoradiography?

A5: Fresh frozen tissue sections are recommended. Tissues should be rapidly frozen after dissection and stored at -80°C. Sections are typically cut on a cryostat at a thickness of 10-20 µm and thaw-mounted onto charged microscope slides.[1][2]

Quantitative Data: this compound Binding Profile

Target IC50 (nM) Reference
PDE4B<1[2][13]
PDE4A4.7[2][13]
PDE4C17[2][13]
PDE4D36[2][13]
PDE102290[2][13]
PDE5A4640[2][13]
GABAA (Ki)3850[2][13]

Experimental Protocols

Detailed Protocol for In Vitro Autoradiography with [18F]this compound

This protocol provides a general framework. Optimization of incubation times, concentrations, and wash conditions may be necessary for specific tissues and experimental goals.

1. Tissue Section Preparation:

  • Rapidly freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.

  • Store tissue blocks at -80°C until sectioning.

  • Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated or positively charged microscope slides.

  • Store slides with sections at -80°C.

2. Pre-incubation:

  • On the day of the experiment, allow slides to warm to room temperature for 15-30 minutes.

  • Place slides in a slide holder and pre-incubate in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA for 20 minutes at room temperature to reduce non-specific binding.[5][6][7][8]

3. Incubation:

  • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) with 0.1% BSA.

  • For total binding, add [18F]this compound to the incubation buffer at the desired concentration (e.g., 0.5-2 nM).

  • For non-specific binding, prepare a separate incubation solution containing [18F]this compound and a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubate the tissue sections with the radioligand solution for 60-90 minutes at room temperature in a humidified chamber.

4. Washing:

  • After incubation, rapidly wash the slides to remove unbound radioligand.

  • Perform a series of washes in ice-cold 50 mM Tris-HCl buffer. For example:

    • 2 x 5 minutes in buffer.[1][2]

    • 1 x 1 minute in buffer.

  • Briefly dip the slides in ice-cold distilled water to remove buffer salts.[1][2]

5. Drying and Exposure:

  • Dry the slides rapidly under a stream of cool, dry air.

  • Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.

  • Include calibrated radioactive standards to allow for quantification.

  • Expose for an appropriate duration, which will depend on the tissue, radioligand concentration, and specific activity.

6. Imaging and Analysis:

  • Scan the phosphor imaging plate using a phosphor imager.

  • Quantify the signal intensity in different regions of interest using appropriate image analysis software.

  • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

Caption: Experimental workflow for this compound autoradiography and troubleshooting high background.

pde4b_pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4B PDE4B (Target of this compound) cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4B->AMP Downstream Downstream Cellular Effects PKA->Downstream PF06445974 This compound PF06445974->PDE4B Inhibition

Caption: Simplified signaling pathway of PDE4B and the inhibitory action of this compound.

References

Technical Support Center: PF-06445974 and Efflux by P-glycoprotein and BCRP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the efflux of PF-06445974 by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp) and/or BCRP?

A1: Yes, in vitro studies have demonstrated that this compound is a substrate for both P-gp and BCRP. It is considered a moderate substrate for BCRP and a weaker substrate for P-gp[1][2].

Q2: What are the typical efflux ratios observed for this compound?

A2: In vitro studies using cloned human transporters have reported an efflux ratio of 5.9 for this compound with BCRP and 2.5 with P-gp[1]. For comparison, the well-known P-gp substrate digoxin has an efflux ratio of 38.1, and the BCRP substrate prazosin has a ratio of 9.2[1].

Q3: Why is it important to study the interaction of this compound with P-gp and BCRP?

A3: P-gp and BCRP are efflux transporters that play a crucial role in limiting the distribution of drugs to various tissues, including the brain[3][4][5]. Understanding the extent to which this compound is effluxed by these transporters is critical for predicting its central nervous system (CNS) penetration and overall pharmacokinetic profile[3][6]. For CNS-targeted drugs like this compound, a phosphodiesterase-4B (PDE4B) inhibitor, efflux by P-gp and BCRP can reduce its efficacy by limiting its access to the target site[1][7].

Q4: What in vitro models are commonly used to assess P-gp and BCRP-mediated efflux?

A4: The most common in vitro models are cell-based transwell assays and membrane vesicle assays[3][8][9][10].

  • Transwell Assays: These utilize polarized cell monolayers, such as Caco-2, MDCKII-MDR1 (for P-gp), or MDCKII-BCRP (for BCRP), grown on a permeable membrane[3][9]. These assays measure the bidirectional transport of a compound (apical to basolateral and basolateral to apical) to determine the efflux ratio[3][8].

  • Vesicle Assays: These use inverted plasma membrane vesicles from cells overexpressing the transporter of interest. They measure the ATP-dependent uptake of a compound into the vesicles[8][9][10].

Troubleshooting Guides

Transwell Assays
IssuePossible Cause(s)Recommended Solution(s)
High variability in Papp values between replicates - Inconsistent cell seeding density.- Compromised cell monolayer integrity (leaky monolayers).- Pipetting errors.- Temperature fluctuations during incubation.- Ensure a uniform cell suspension and accurate cell counting before seeding.- Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the experiment.- Use calibrated pipettes and consistent technique.- Maintain a stable temperature in the incubator.
Low or inconclusive efflux ratio (ER < 2) for a known substrate - Low transporter expression or activity in the cell line.- The compound has very low passive permeability, limiting its access to the intracellular side where efflux transporters are located[9].- Saturation of the transporter at the tested concentration.- Cytotoxicity of the test compound affecting cell health and transporter function[1][3].- Passage number of cells should be kept low as transporter expression can decrease with higher passages.- Confirm transporter activity with a known, high-efflux positive control.- Consider using a different cell line with higher transporter expression.- Test a range of concentrations of the compound.- Assess compound cytotoxicity using methods like MTT or LDH assays prior to the transport study[1][3].
Efflux ratio is high, but not inhibited by a known P-gp or BCRP inhibitor - The inhibitor concentration is too low to be effective.- The compound is a substrate of another efflux transporter present in the cell line.- The inhibitor itself is unstable or has poor solubility in the assay medium.- Test a range of inhibitor concentrations to determine the IC50.- Use a well-characterized cell line with specific transporter expression.- Check the solubility and stability of the inhibitor under assay conditions.
Poor recovery of the test compound - Non-specific binding to the plate, insert, or cell monolayer.- Compound instability in the assay buffer.- Use plates with low-binding surfaces.- Include a mass balance check by quantifying the compound in both compartments and the cell lysate.- Assess the stability of the compound in the assay buffer over the incubation period.
Vesicle Assays
IssuePossible Cause(s)Recommended Solution(s)
Low ATP-dependent uptake for a known substrate - Poor quality of vesicles (e.g., improper orientation, leaky vesicles).- Insufficient ATP concentration or degradation of ATP.- Sub-optimal incubation time.- Use commercially available, quality-controlled vesicles or validate in-house preparations thoroughly.- Prepare fresh ATP solutions and keep them on ice.- Optimize the incubation time to be within the linear range of uptake.
High background uptake in the absence of ATP - The compound is highly permeable and enters the vesicles passively.- Non-specific binding of the compound to the vesicle membrane or filter plate.- Vesicle assays are generally not suitable for highly permeable compounds[9][10].- Pre-treat filter plates with a suitable blocking agent.- Subtract the uptake at 4°C (to minimize transport) from the uptake at 37°C.
High variability between replicates - Inconsistent vesicle concentration in each well.- Inefficient and inconsistent washing steps.- Ensure vesicles are well-suspended before aliquoting.- Standardize the washing procedure to ensure complete removal of extra-vesicular compound without lysing the vesicles.

Quantitative Data Summary

Table 1: In Vitro Efflux Ratios of this compound and Control Substrates

CompoundTransporterEfflux RatioReference
This compoundP-glycoprotein (P-gp)2.5[1]
This compoundBCRP5.9[1]
DigoxinP-glycoprotein (P-gp)38.1[1]
PrazosinBCRP9.2[1]

Experimental Protocols

Detailed Methodology for Transwell Efflux Assay

This protocol is adapted for assessing the efflux of a test compound like this compound.

1. Cell Culture and Seeding:

  • Culture MDCKII-MDR1 and MDCKII-BCRP cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells onto the apical side of a 12- or 24-well Transwell plate insert (e.g., 0.4 µm pore size).

  • Culture for 4-7 days to allow for the formation of a confluent and polarized monolayer.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be above a pre-determined threshold for the specific cell line to ensure tight junction integrity.

  • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

3. Bidirectional Transport Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., this compound at a desired concentration) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • To assess the role of P-gp or BCRP, perform the B-to-A transport experiment in the presence and absence of a specific inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

4. Sample Analysis:

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

  • An efflux ratio greater than 2 is generally considered indicative of active efflux. A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.

Visualizations

experimental_workflow_transwell cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis seed_cells Seed MDCKII-MDR1 or MDCKII-BCRP cells on Transwell inserts culture Culture for 4-7 days to form monolayer seed_cells->culture check_integrity Assess monolayer integrity (TEER measurement) culture->check_integrity add_compound_A_B Add this compound to Apical side check_integrity->add_compound_A_B add_compound_B_A Add this compound to Basolateral side (with/without inhibitor) check_integrity->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate collect_samples Collect samples from Apical and Basolateral chambers incubate->collect_samples analyze_concentration Quantify this compound concentration (LC-MS/MS) collect_samples->analyze_concentration calculate_papp Calculate Papp (A->B) and Papp (B->A) analyze_concentration->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er interpret_results Interpret Results (ER > 2 indicates efflux) calculate_er->interpret_results signaling_pathway_efflux cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-gp / BCRP (Efflux Transporter) PF06445974_out This compound Pgp->PF06445974_out Efflux ADP ADP + Pi Pgp->ADP PF06445974_in This compound PF06445974_out->PF06445974_in Passive Diffusion PF06445974_in->Pgp Binding ATP ATP ATP->Pgp

References

Best practices for handling and storage of PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storage of PF-06445974, along with troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a high-potency and selective inhibitor of phosphodiesterase 4B (PDE4B). It is primarily used as a positron emission tomography (PET) radioligand for in vivo imaging of PDE4B, which allows for the measurement of target occupancy.[1] It has demonstrated excellent brain permeability, making it suitable for central nervous system (CNS) studies.[2][3][4]

Q2: What are the chemical properties of this compound?

A: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₀H₁₅FN₄O[5]
Molecular Weight346.36 g/mol [4]
CAS Number2055776-17-3[3][4]

Q3: What is the selectivity profile of this compound?

A: this compound is a PDE4B-preferring inhibitor. Its inhibitory potency against different PDE4 subtypes is detailed in the table below.

TargetIC₅₀
PDE4B<1 nM[2][3][4]
PDE4A4.7 nM[2][3][4]
PDE4C17 nM[2][3][4]
PDE4D36 nM[2][3][4]

The compound shows minimal off-target activities at other PDEs, such as PDE10 and PDE5A, and at the GABAA receptor, with only weak micromolar activities observed.[2][3][4]

Handling and Storage

Q4: How should solid this compound be stored?

A: The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[4]

Q5: How should I prepare and store stock solutions of this compound?

A: this compound is soluble in DMSO.[4][6] To prepare a stock solution, dissolve the compound in DMSO; gentle warming to 60°C and ultrasonication can aid in dissolution.[4]

For storage of stock solutions:

  • Store at -80°C for up to 6 months .[2][3][4]

  • Store at -20°C for up to 1 month .[2][3][4]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3]

G cluster_storage This compound Storage Recommendations cluster_solid_storage Solid Storage cluster_solution_storage Solution Storage solid Solid Compound solution Stock Solution (in DMSO) solid->solution Dissolve solid_storage -20°C (up to 3 years) solid->solid_storage Store at storage_neg80 -80°C (up to 6 months) solution->storage_neg80 Recommended for long-term storage_neg20 -20°C (up to 1 month) solution->storage_neg20 For short-term

Recommended storage conditions for solid and stock solutions of this compound.

Troubleshooting Guide

Q6: My this compound is not fully dissolving in DMSO. What should I do?

A: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 60°C and using an ultrasonic bath to aid dissolution.[4] Ensure you are using a high-purity, anhydrous grade of DMSO.

Q7: I am seeing inconsistent results in my experiments. Could this be related to compound stability?

A: Inconsistent results can be due to several factors, including compound degradation. To minimize this risk:

  • Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3]

  • Follow Storage Guidelines: Adhere strictly to the recommended storage temperatures and durations (-80°C for up to 6 months, -20°C for up to 1 month).[2][3][4]

  • Consider Radiometabolites in PET Studies: When using the radiolabeled form ([¹⁸F]this compound) for PET imaging, be aware that radiometabolites can accumulate in the brain over time, which may affect the signal.[7][8][9][10]

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions start->check_storage storage_temp Was it stored at the correct temperature? check_storage->storage_temp Yes prepare_new Prepare Fresh Stock Solution check_storage->prepare_new No check_handling Review Handling Procedures aliquoting Were stock solutions aliquoted? check_handling->aliquoting Yes check_handling->prepare_new No check_protocol Examine Experimental Protocol end Consistent Results check_protocol->end freeze_thaw Multiple freeze-thaw cycles avoided? aliquoting->freeze_thaw Yes aliquoting->prepare_new No storage_temp->check_handling Yes storage_temp->prepare_new No freeze_thaw->check_protocol Yes freeze_thaw->prepare_new No prepare_new->check_protocol

A logical workflow for troubleshooting inconsistent experimental outcomes.

Experimental Protocols

Experimental Design for In Vivo PET Imaging Studies

The following is a generalized protocol based on published studies involving this compound for PET imaging.[1][7][9][10]

  • Subject Preparation:

    • For animal studies, subjects (e.g., non-human primates) are typically anesthetized.[9]

    • For human studies, subjects are positioned in the PET scanner.[7][10]

    • An intravenous line is established for radioligand injection and an arterial line for blood sampling.[7][9][10]

  • Radioligand Administration:

    • [¹⁸F]this compound is administered as an intravenous bolus.

  • PET Scan Acquisition:

    • Dynamic PET scanning is initiated simultaneously with the radioligand injection and continues for a specified duration (e.g., 90-120 minutes).

  • Arterial Blood Sampling:

    • Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its radiometabolites in the plasma.[7][9][10]

  • Data Analysis:

    • The PET data is reconstructed to generate time-activity curves for different brain regions.

    • The arterial blood data is used to generate an input function.

    • Pharmacokinetic modeling (e.g., a two-tissue compartment model) is applied to the time-activity curves and the input function to quantify the total distribution volume (Vₜ) of the radioligand in the brain, which reflects the density of PDE4B.[7][9][10]

G cluster_workflow Generalized PET Imaging Workflow with [¹⁸F]this compound prep Subject Preparation (Anesthesia, IV/Arterial Lines) injection Intravenous Injection of [¹⁸F]this compound prep->injection scan Dynamic PET Scan Acquisition injection->scan sampling Serial Arterial Blood Sampling injection->sampling analysis Data Analysis (Pharmacokinetic Modeling) scan->analysis sampling->analysis result Quantification of PDE4B Density (Vₜ) analysis->result

A simplified workflow for a typical PET imaging experiment using [¹⁸F]this compound.

References

How to account for radiometabolite contamination in PF-06445974 data analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [¹⁸F]PF-06445974. The focus is on addressing the challenges posed by radiometabolite contamination in data analysis to ensure accurate quantification of phosphodiesterase-4B (PDE4B).

Frequently Asked Questions (FAQs)

Q1: What is [¹⁸F]this compound and why is radiometabolite contamination a concern?

A1: [¹⁸F]this compound is a positron emission tomography (PET) radioligand with high affinity and selectivity for phosphodiesterase-4B (PDE4B), an enzyme that plays a crucial role in cyclic AMP (cAMP) signaling and is implicated in various neurological and inflammatory disorders.[1][2][3] Accurate quantification of PDE4B with [¹⁸F]this compound is essential for its use in clinical research and drug development. However, like many PET radiotracers, [¹⁸F]this compound is metabolized in the body, leading to the formation of radioactive metabolites (radiometabolites). These radiometabolites can also be present in the blood and potentially cross the blood-brain barrier, contributing to the total radioactive signal detected by the PET scanner. This contamination can lead to an overestimation of the true concentration of the parent radioligand in the target tissue, resulting in inaccurate quantification of PDE4B. In human studies, this has been estimated to introduce an error of approximately 10%.[1][2][4][5][6]

Q2: How are radiometabolites of [¹⁸F]this compound accounted for in data analysis?

A2: The standard and most accurate method to account for radiometabolites is to measure the arterial input function (AIF).[1][2][4][5] This involves collecting serial arterial blood samples throughout the PET scan. The plasma from these samples is then analyzed, typically using high-performance liquid chromatography (HPLC), to separate the parent radioligand ([¹⁸F]this compound) from its radiometabolites.[7] This allows for the determination of the fraction of the total radioactivity in the plasma that is attributable to the parent compound at each time point. This "metabolite-corrected" AIF is then used in a pharmacokinetic model, such as the 2-tissue-compartment model, to accurately quantify PDE4B binding in the brain.[1][2][4][5]

Q3: What is the evidence that radiometabolites of [¹⁸F]this compound can enter the brain?

A3: Studies in humans and monkeys have shown an increase in the total distribution volume (VT) of [¹⁸F]this compound in the later stages of PET scans, which is consistent with the accumulation of a radiometabolite in the brain.[1][4][5] Interestingly, preclinical studies in rats suggest that the radiometabolites are more polar than the parent compound and do not cross the blood-brain barrier in that species.[2] Furthermore, studies in knockout mice have indicated that both the parent radioligand and its "chromatographically adjacent radiometabolite" are substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][4] These transporters actively remove the radiometabolite from the brain, but their capacity can vary between species and individuals, potentially explaining the observed brain penetration in humans.

Q4: What are the typical percentages of parent [¹⁸F]this compound in human plasma over time?

Data Presentation: Parent [¹⁸F]this compound Fraction in Human Plasma

Time Post-Injection (minutes)Estimated Parent Fraction (%)
10~80%
30~60%
60~45%
90~35%
120~30%

Note: These values are estimations based on graphical representations in the literature and should be used as a general guide. Actual values will vary between subjects.

Experimental Protocols

Arterial Blood Sampling for Metabolite Analysis

A precise and well-executed arterial blood sampling protocol is critical for obtaining a reliable arterial input function.

Objective: To collect serial arterial blood samples to measure the time course of radioactivity in plasma and to determine the fraction of parent [¹⁸F]this compound.

Procedure:

  • Catheterization: Prior to the PET scan, an arterial catheter is placed in the radial or brachial artery of the subject under aseptic conditions.

  • Sample Collection Schedule: A typical arterial blood sampling schedule for a 120-minute PET scan is as follows:

    • Frequent early sampling: Every 10-15 seconds for the first 2 minutes to accurately capture the peak of the bolus injection.

    • Intermediate sampling: At 3, 4, 5, 7, 10, 15, and 20 minutes post-injection.

    • Later sampling: At 30, 45, 60, 75, 90, and 120 minutes post-injection.

  • Sample Handling:

    • Each blood sample (approximately 2-3 mL) is collected in a heparinized tube.

    • The exact time of each sample withdrawal is recorded.

    • Samples are immediately placed on ice to minimize further metabolism.

  • Plasma Separation:

    • Blood samples are centrifuged at approximately 2,000-3,000 x g for 5-10 minutes at 4°C to separate the plasma.

    • The plasma supernatant is carefully collected for subsequent analysis.

HPLC Analysis of Plasma Samples

High-performance liquid chromatography is the gold standard for separating the parent radioligand from its radiometabolites.

Objective: To quantify the percentage of radioactivity corresponding to the parent [¹⁸F]this compound in each plasma sample.

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or a buffer salt). The exact ratio may be optimized for the best separation.

  • Flow Rate: Typically around 1-2 mL/min.

  • Detection: A radioactivity detector (e.g., a flow-through positron detector) is used in series with a UV detector (to identify the non-radioactive standard).

  • Procedure:

    • Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation. The supernatant containing the radioligand and its metabolites is then injected into the HPLC system.

    • Standard Injection: A non-radioactive ("cold") standard of this compound is injected to determine its retention time.

    • Sample Injection: An aliquot of the supernatant from each plasma sample is injected.

    • Data Analysis: The chromatogram from the radioactivity detector is analyzed to determine the area under the curve for the peak corresponding to the parent [¹⁸F]this compound and the peaks corresponding to the radiometabolites. The parent fraction is calculated as the ratio of the parent peak area to the total area of all radioactive peaks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in parent fraction between subjects - Inter-individual differences in metabolism. - Inconsistent timing of blood draws. - Delayed sample processing leading to ex vivo metabolism.- Ensure strict adherence to the blood sampling schedule. - Process blood samples immediately after collection (centrifugation at 4°C). - Analyze data for potential correlations with demographic or genetic factors related to drug metabolism.
Poor separation of parent and metabolite peaks in HPLC - Suboptimal mobile phase composition. - Incorrect column type. - Column degradation.- Optimize the mobile phase by adjusting the organic/aqueous ratio. - Test different reversed-phase columns. - Ensure the column is properly maintained and replaced as needed.
Calculated VT values are unexpectedly high - Incomplete correction for radiometabolites. - Issues with the AIF measurement (e.g., inaccurate blood sample timing, errors in radioactivity counting). - Patient motion during the PET scan.- Double-check the integration of the HPLC chromatograms. - Verify the calibration of the gamma counter and the accuracy of the recorded blood draw times. - Apply motion correction to the PET data if necessary.
No detectable radiometabolites in early time points - This is expected, as metabolism takes time.- Continue with the planned sampling and analysis schedule. Significant metabolite levels are typically observed after the initial distribution phase.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PDE4B PDE4B cAMP->PDE4B Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes to CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Ligand Ligand Ligand->GPCR Activates PF06445974 [¹⁸F]this compound PF06445974->PDE4B Inhibits

Caption: PDE4B in the cAMP Signaling Pathway.

G cluster_0 Data Acquisition cluster_1 Sample Processing cluster_2 Radiometabolite Analysis cluster_3 Kinetic Modeling PET_Scan Dynamic PET Scan (120 min) Compartmental_Model 2-Tissue Compartment Model PET_Scan->Compartmental_Model Arterial_Sampling Serial Arterial Blood Sampling Centrifugation Centrifuge Blood to Obtain Plasma Arterial_Sampling->Centrifugation Protein_Precipitation Precipitate Plasma Proteins Centrifugation->Protein_Precipitation HPLC HPLC Separation Protein_Precipitation->HPLC Parent_Fraction Calculate Parent Fraction (%) HPLC->Parent_Fraction AIF Generate Metabolite-Corrected Arterial Input Function (AIF) Parent_Fraction->AIF AIF->Compartmental_Model VT Quantify PDE4B Binding (Vtextsubscript{T}) Compartmental_Model->VT

Caption: Workflow for Radiometabolite Correction.

References

Validation & Comparative

A Comparative Guide to PF-06445974 and Rolipram for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent phosphodiesterase 4 (PDE4) inhibitors: PF-06445974, a novel compound with a preference for the PDE4B subtype, and rolipram, a well-established, first-generation PDE4 inhibitor. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, playing a key role in inflammation and neuronal function. Its inhibition has been a therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurological conditions.

  • This compound is a next-generation PDE4 inhibitor demonstrating high potency and a notable selectivity for the PDE4B subtype. This selectivity may offer an improved therapeutic window with a potentially better side-effect profile compared to less selective inhibitors.

  • Rolipram , a prototypical PDE4 inhibitor, has been instrumental in understanding the therapeutic potential of PDE4 inhibition. However, its clinical utility has been limited by dose-limiting side effects, primarily nausea and emesis, which are thought to be associated with the inhibition of the PDE4D subtype.

This guide aims to provide a direct comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies and to inform the development of future PDE4 inhibitors.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro potency of this compound and rolipram against the four PDE4 subtypes. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Compound PDE4A IC50 (nM) PDE4B IC50 (nM) PDE4C IC50 (nM) PDE4D IC50 (nM) Selectivity (Fold) Reference
This compound 4.7[1]<1[1]17[1]36[1]PDE4B preferential[1]
Rolipram ~3[2][3]~130[2][3]Not Reported~240[2][3]PDE4A > PDE4B/D[2][3]

Table 1: In Vitro Inhibitory Activity (IC50) against PDE4 Subtypes. This table highlights the higher potency and PDE4B preference of this compound compared to rolipram. Rolipram, in contrast, shows a higher affinity for PDE4A.

Mechanism of Action: The cAMP Signaling Pathway

Both this compound and rolipram exert their effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP). By blocking PDE4, these inhibitors lead to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to anti-inflammatory and neuroprotective effects[4].

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->AMP CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory/Neuroprotective) CREB->Gene Modulates Inhibitor This compound or Rolipram Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Inhibition and the cAMP Signaling Pathway. This diagram illustrates how PDE4 inhibitors like this compound and rolipram increase intracellular cAMP levels, leading to downstream signaling events that modulate gene transcription.

In Vivo Performance: Efficacy and Side Effects

Preclinical Efficacy
  • This compound: As a newer compound, in vivo efficacy data for this compound is primarily in the context of its use as a PET radioligand to study PDE4B distribution and occupancy in the brain[5]. Studies have shown its utility in imaging neuroinflammation[6]. Further preclinical studies are needed to fully characterize its therapeutic efficacy in various disease models.

  • Rolipram: Rolipram has demonstrated efficacy in a wide range of preclinical models. In models of inflammation, it reduces the production of pro-inflammatory cytokines like TNF-α and inhibits inflammatory cell infiltration[7][8]. In the central nervous system, rolipram has shown antidepressant-like effects and has been investigated for its potential in treating neurodegenerative diseases and spinal cord injury[9][10][11]. However, its therapeutic effects are often observed at doses that also produce significant side effects.

Side Effect Profile
  • This compound: The development of PDE4B-selective inhibitors like this compound is driven by the hypothesis that avoiding inhibition of the PDE4D subtype will reduce the incidence of nausea and vomiting. While clinical data is limited, the improved selectivity profile suggests a potentially better-tolerated compound.

  • Rolipram: The clinical development of rolipram was halted due to a narrow therapeutic window, with nausea and emesis being the primary dose-limiting side effects[12][13]. These adverse effects are strongly linked to the inhibition of PDE4D.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay (IMAP-based)

This protocol outlines a common method for determining the in vitro potency of compounds against purified PDE4 enzymes using the Immobilized Metal Affinity for Phosphochemicals (IMAP) technology.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound Dilution Serial Dilution of Test Compound Reaction Mix Combine Enzyme, Substrate, and Test Compound Compound Dilution->Reaction Mix Enzyme Prep Prepare PDE4 Enzyme Solution Enzyme Prep->Reaction Mix Substrate Prep Prepare Fluorescently Labeled cAMP Substrate Prep->Reaction Mix Incubation Incubate at Room Temperature Reaction Mix->Incubation Add IMAP Add IMAP Binding Reagent Incubation->Add IMAP Incubate Bind Incubate for Binding Add IMAP->Incubate Bind Read FP Read Fluorescence Polarization Incubate Bind->Read FP cluster_cell_prep Cell Culture & Treatment cluster_lysis_detection Lysis & Detection Seed Cells Seed Cells in Microplate Incubate Cells Incubate Overnight Seed Cells->Incubate Cells Treat Cells Add Test Compound (this compound or Rolipram) Incubate Cells->Treat Cells Incubate Treat Incubate Treat Cells->Incubate Treat Lyse Cells Lyse Cells to Release cAMP Incubate Treat->Lyse Cells Add Reagents Add HTRF Detection Reagents (Eu-Ab & XL665-cAMP) Lyse Cells->Add Reagents Incubate Detect Incubate Add Reagents->Incubate Detect Read HTRF Read HTRF Signal Incubate Detect->Read HTRF

References

PF-06445974: A Specific Biomarker for PDE4B Validation and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PF-06445974 for Phosphodiesterase 4B (PDE4B) Quantification

This guide provides a comprehensive validation of the positron emission tomography (PET) tracer, [18F]this compound, as a specific biomarker for the phosphodiesterase 4B (PDE4B) enzyme. Its performance is objectively compared with alternative methods for measuring PDE4B expression and activity. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific research needs.

Introduction to PDE4B and the Need for Specific Biomarkers

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Notably, PDE4B has been implicated in a range of physiological and pathological processes, including inflammation, cognition, and mood regulation.[1] Inhibition of PDE4B has shown antidepressant-like effects in animal models, making it a promising therapeutic target for central nervous system (CNS) disorders.[2]

The development of specific biomarkers is crucial for understanding the role of PDE4B in disease and for the development of targeted therapeutics. A reliable biomarker allows for the accurate measurement of PDE4B expression and activity, enabling researchers to investigate its dysregulation in various conditions and to assess the efficacy of novel PDE4B inhibitors.[3]

[18F]this compound: A Preferential PET Tracer for PDE4B

[18F]this compound is a novel radioligand developed for the in vivo imaging of PDE4B using positron emission tomography (PET).[3] It exhibits high affinity and selectivity for PDE4B, allowing for the non-invasive quantification and visualization of this enzyme in the brain and other tissues.[2][4]

Comparative Analysis of this compound and Alternative Methods

The selection of a method to quantify PDE4B depends on the specific research question, available resources, and the desired level of detail. This section provides a comparative overview of [18F]this compound PET imaging with other commonly used techniques.

Data Presentation: Quantitative Comparison of Methodologies

MethodTarget AnalytePrincipleQuantitative OutputThroughputIn Vivo/In VitroKey AdvantagesKey Limitations
[18F]this compound PET PDE4B ProteinIn vivo binding of a radiolabeled tracerStandardized Uptake Value (SUV), Distribution Volume (VT)LowIn VivoNon-invasive, longitudinal studies possible, provides spatial distributionExpensive, requires specialized facilities, potential for radiometabolite interference[4][5]
Quantitative PCR (qPCR) PDE4B mRNAReverse transcription and amplification of mRNARelative or absolute mRNA expression levelsHighIn VitroHighly sensitive and specific, high throughputMeasures gene expression, not protein level or activity; requires tissue samples[6]
Western Blotting PDE4B ProteinImmunodetection of protein after size-based separationRelative protein abundanceMediumIn VitroProvides information on protein size and relative abundanceSemi-quantitative, lower throughput than qPCR, requires specific antibodies and tissue lysates
Enzyme Activity Assay PDE4B Enzymatic ActivityMeasurement of cAMP hydrolysis by PDE4BRate of substrate conversion (e.g., pmol/min/mg protein)HighIn VitroDirectly measures enzyme functionDoes not provide information on protein expression levels; requires tissue homogenates[7]
Autoradiography PDE4B ProteinIn vitro binding of a radiolabeled ligand to tissue sectionsOptical density or radioactivity corresponding to binding sitesLowIn Vitro (ex vivo)Provides high-resolution spatial distribution of binding sitesInvasive, not suitable for longitudinal studies[5]

In Vitro Selectivity of this compound

PDE IsoformIC50 (nM)
PDE4B <1
PDE4A4.7
PDE4C17
PDE4D36
PDE102290
PDE5A4640
Data sourced from MedChemExpress and indicates high selectivity of this compound for PDE4B over other PDE4 isoforms and other PDE families.[8]

Experimental Protocols

[18F]this compound PET Imaging Protocol (Human Brain)

This protocol is a generalized summary based on clinical trial information.[9]

  • Subject Preparation:

    • Subjects fast for at least 4 hours prior to the scan.

    • An intravenous catheter is inserted for radiotracer injection and another for arterial blood sampling.

  • Radiotracer Administration:

    • A bolus of [18F]this compound (typically up to 5 mCi) is injected intravenously.[9]

  • PET Scan Acquisition:

    • A dynamic PET scan is initiated simultaneously with the radiotracer injection and continues for up to 4 hours.[2]

    • The subject lies supine in the PET scanner with their head positioned in the field of view.

  • Arterial Blood Sampling:

    • Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[10]

  • Data Analysis:

    • PET data is reconstructed and corrected for attenuation and scatter.

    • The total distribution volume (VT), a measure of radioligand binding, is calculated using compartmental modeling with the arterial input function.[4]

PDE4B Enzyme Activity Assay Protocol

This protocol is a generalized method based on previously described assays.[7]

  • Tissue Homogenization:

    • Tissue samples are homogenized in an ice-cold lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5% Glycerol, 1% NP-40) containing protease and phosphatase inhibitors.

  • Assay Reaction:

    • The assay is performed in a reaction mixture containing the tissue homogenate, a known concentration of [3H]-cAMP as the substrate, and assay buffer.

    • The reaction is incubated at 30°C for a defined period.

  • Termination and Product Separation:

    • The reaction is terminated by heat inactivation.

    • The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using chromatography.

  • Quantification:

    • The amount of [3H]-AMP is quantified using a scintillation counter.

    • PDE4B activity is calculated as the rate of cAMP hydrolysis (pmol/min/mg of protein).

    • To determine PDE4-specific activity, the assay can be performed in the presence and absence of a selective PDE4 inhibitor like rolipram.

Visualizing Pathways and Workflows

Signaling Pathway of cAMP and PDE4B

cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4B->AMP CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: The cAMP signaling pathway, where PDE4B acts to hydrolyze cAMP.

Experimental Workflow for a [18F]this compound PET Study

cluster_pre_scan Pre-Scan Procedures cluster_scan PET Scan cluster_post_scan Post-Scan Analysis PatientScreening Patient Screening and Consent IV_Placement IV Catheter Placement PatientScreening->IV_Placement RadiotracerInjection [18F]this compound Injection IV_Placement->RadiotracerInjection PET_Acquisition Dynamic PET Scan Acquisition RadiotracerInjection->PET_Acquisition ImageReconstruction Image Reconstruction PET_Acquisition->ImageReconstruction BloodSampling Arterial Blood Sampling DataAnalysis Kinetic Modeling and Quantification BloodSampling->DataAnalysis ImageReconstruction->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: A typical workflow for a clinical PET imaging study using [18F]this compound.

Conclusion

[18F]this compound is a highly specific and valuable tool for the in vivo quantification of PDE4B. Its non-invasive nature allows for longitudinal studies in living subjects, providing crucial insights into the role of PDE4B in health and disease, and facilitating the development of novel therapeutics. However, the choice of methodology should be carefully considered based on the specific research objectives. For high-throughput screening of compounds or detailed molecular analysis at the mRNA or protein level, in vitro methods such as qPCR, Western blotting, and enzyme activity assays remain indispensable. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their PDE4B-related investigations.

References

A Comparative Guide to the Cross-Validation of PF-06445974 PET Data with In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the phosphodiesterase-4B (PDE4B) selective PET radioligand, [¹⁸F]PF-06445974, with alternative compounds, supported by experimental data from both in vivo PET imaging and in vitro assays.

Introduction

[¹⁸F]this compound is a promising positron emission tomography (PET) radioligand developed for the in vivo quantification of phosphodiesterase-4B (PDE4B), an enzyme of significant interest in the pathophysiology and treatment of neurological and psychiatric disorders. PDE4B is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) signaling, and its dysfunction has been implicated in conditions such as depression and dementia. This guide offers a detailed cross-validation of [¹⁸F]this compound's performance through a comparative analysis of its in vitro binding characteristics and in vivo PET imaging data against a pan-PDE4 inhibitor, rolipram, and a more recent PDE4B-selective radioligand, [¹⁸F]P4B-2412.

Data Presentation

The following tables summarize the quantitative data for [¹⁸F]this compound and its comparators, providing a clear basis for evaluating their performance characteristics.

Table 1: In Vitro Inhibitory Potency (IC₅₀, nM) Against PDE4 Subtypes

CompoundPDE4APDE4BPDE4CPDE4DReference
[¹⁸F]this compound 4.7<11736[1]
Rolipram 3130-240
[¹⁸F]P4B-2412 -2-44 (22-fold selectivity for PDE4B over PDE4D)[2]

Table 2: In Vivo Regional Brain Distribution (V T, mL·cm⁻³) of [¹⁸F]this compound in Humans

Brain RegionMean V TStandard Deviation
Whole Brain9.52.4
Thalamus13.33.4
Striatum12.12.7
Amygdala11.22.5
Cerebellum10.62.2
Cingulate9.83.2
Temporal Cortex9.82.0
Frontal Cortex9.52.6
Parietal Cortex9.32.7
Hippocampus9.02.0
Occipital Cortex8.92.2
Corpus Callosum6.43.8

Data from a study with five healthy human volunteers. V T represents the total distribution volume.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of the compounds against different PDE4 subtypes is determined using enzymatic assays. Recombinant human PDE4 enzymes are incubated with the respective compound at varying concentrations. The enzyme activity is measured by monitoring the hydrolysis of cAMP. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is then determined.

In Vitro Autoradiography with [¹⁸F]this compound in Rat Brain

  • Tissue Preparation: Rat brains are sectioned into 20 µm slices using a cryostat.

  • Incubation: The brain slices are incubated in a buffer solution containing [¹⁸F]this compound (50 µCi in 180 mL of buffer) for 60 minutes.

  • Washing: To remove unbound radioligand, the slides are rinsed twice in cold buffer for 2 minutes each, followed by a 10-second immersion in cold water.

  • Imaging: Autoradiograms are generated, and the photostimulated luminescence (PSL) values in specific brain regions, such as the cerebral cortex and hippocampus, are quantified using a Bio-Imaging Analyzer System.

  • Blocking Studies: To determine non-specific binding, a separate set of brain slices are co-incubated with a high concentration of a non-radiolabeled PDE4B inhibitor (e.g., this compound or rolipram at 10 µM).[2][4]

In Vivo PET Imaging with [¹⁸F]this compound

  • Human Studies:

    • Subject Preparation: Healthy volunteers undergo a PET scan after intravenous injection of up to 5 mCi of [¹⁸F]this compound.[5][6]

    • Image Acquisition: Dynamic PET scans are acquired over 120 minutes.

    • Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the parent radioligand in plasma.

    • Data Analysis: The regional brain uptake is quantified as the total distribution volume (V T) using a standard two-tissue compartment model with the arterial plasma input function.[1][3][7]

  • Rhesus Monkey Studies:

    • Anesthesia: Monkeys are anesthetized for the duration of the scan.

    • Radioligand Injection: An intravenous injection of [¹⁸F]this compound is administered.

    • Blocking Studies: To assess specific binding, a blocking dose of non-radiolabeled this compound (0.1 mg/kg) is injected intravenously 10 minutes before the radioligand in a separate scan.[1][3]

    • Image Analysis: Brain uptake is measured as the standardized uptake value (SUV), and the percentage of blocked signal is calculated to determine specific binding.

  • Rodent Studies:

    • Anesthesia: Rats are anesthetized with isoflurane.

    • Radioligand Injection: [¹⁸F]this compound is administered via tail vein injection.

    • Blocking Studies: For blocking experiments, non-radioactive this compound or rolipram (3 mg/kg) is injected 10 minutes prior to the radiotracer.[2]

    • Image Analysis: Dynamic PET scans are acquired, and time-activity curves are generated for different brain regions.

Mandatory Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Neurotransmitter Binding AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4B PDE4B cAMP->PDE4B Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation AMP AMP PDE4B->AMP Hydrolysis PF06445974 This compound PF06445974->PDE4B Inhibition

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4B.

Experimental Workflow

cluster_0 In Vitro Validation cluster_1 In Vivo PET Imaging cluster_2 Data Analysis & Comparison Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) Comparison Comparative Analysis of In Vitro and In Vivo Data Enzyme_Assay->Comparison Autoradiography In Vitro Autoradiography (Rat Brain Slices) Autoradiography->Comparison Rodent_PET Rodent PET (Baseline & Blocking) Rodent_PET->Comparison Monkey_PET Monkey PET (Baseline & Blocking) Monkey_PET->Comparison Human_PET Human PET (Quantification of VT) Human_PET->Comparison

Caption: Workflow for the cross-validation of this compound PET data with in vitro assays.

References

Assessing the Reproducibility and Comparative Performance of PF-06445974 PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the reproducibility and comparative performance of positron emission tomography (PET) imaging with ¹⁸F-PF-06445974, a radioligand targeting the phosphodiesterase-4B (PDE4B) enzyme. This document is intended to assist researchers in evaluating the utility of this tracer for clinical and preclinical studies in neuroscience and drug development. While direct test-retest reproducibility data for ¹⁸F-PF-06445974 in humans is not yet publicly available from completed studies, ongoing clinical trials are designed to address this critical aspect. This guide, therefore, synthesizes the available data on its performance, compares it with other relevant PET tracers, and details the experimental protocols used in its evaluation.

Comparative Performance of ¹⁸F-PF-06445974

¹⁸F-PF-06445974 has emerged as a promising tool for in vivo quantification of PDE4B, an enzyme implicated in various neurological and psychiatric disorders. Its performance can be assessed by comparing it to other PET radioligands targeting the PDE4 enzyme or other markers of neuroinflammation.

Table 1: In Vitro and Preclinical Performance of ¹⁸F-PF-06445974 and Comparators

Parameter¹⁸F-PF-06445974--INVALID-LINK---rolipram[¹⁸F]P4B-2412[¹¹C]ER176 (TSPO Ligand)
Target PDE4B-preferringPan-PDE4PDE4B-preferring18kDa translocator protein (TSPO)
Binding Affinity (IC₅₀/Kᵢ) <1 nM for PDE4B[1]Not specified for individual subtypesIC₅₀ = 2 nM for PDE4BNot applicable
Selectivity Moderate-to-high selectivity over other PDE4 subtypes (PDE4A: 4.7 nM, PDE4C: 17 nM, PDE4D: 36 nM)[1]Non-selective for PDE4 subtypes22-fold selectivity for PDE4B over PDE4D in vitroSpecific for TSPO
Brain Uptake Good brain uptake in monkeys and humans (peak whole brain SUV ~2-3)[1]Good brain uptakeRapid brain uptake in mice (peak SUV ~0.45)Not specified
Specific Binding High percentage of specific (blockable) binding in monkeys (92% blockade)[1]Not specifiedSignificant reduction in brain radioactivity with blocking agentsNot specified
Radiometabolites Accumulation of radiometabolites in the brain is a potential issue, contributing to an estimated 10% error in the signal in humans[1][2]Radiometabolites are a known issueNot specifiedNot a significant issue in the rat brain

Table 2: Human PET Imaging Performance of ¹⁸F-PF-06445974

ParameterValue
Quantification Method 2-Tissue-Compartment Model (2-TCM)[1][2]
Whole Brain Total Distribution Volume (Vₜ) 9.5 ± 2.4 mL·cm⁻³[1][2]
Highest Binding Region Thalamus[1][2]
Test-Retest Reproducibility Data not yet publicly available; currently under investigation in clinical trials (NCT03030391, NCT04698482)[3][4]

Experimental Protocols

¹⁸F-PF-06445974 Human PET Imaging Protocol

This protocol is based on the first-in-human evaluation of ¹⁸F-PF-06445974[1][2].

  • Subject Population: Healthy human volunteers.

  • Radioligand Administration: Intravenous injection of ¹⁸F-PF-06445974. The injected activity for kinetic brain imaging is up to 5 mCi[3].

  • PET Scan Acquisition: Dynamic PET scans are acquired for up to 120 minutes.

  • Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.

  • Data Analysis:

    • Brain uptake is quantified as the total distribution volume (Vₜ) using a standard 2-tissue-compartment model.

    • The model uses the arterial input function derived from the serial blood samples.

  • Test-Retest Scans: A subset of participants undergoes a second PET scan on a separate day to assess the test-retest reliability of the measurements[3].

Preclinical Comparison with a TSPO Ligand in a Neuroinflammation Model

This protocol is based on a study comparing ¹⁸F-PF-06445974 with [¹¹C]ER176 in a rat model of neuroinflammation[5].

  • Animal Model: Male wild-type Sprague-Dawley rats.

  • Induction of Neuroinflammation: Unilateral intrastriatal injection of lipopolysaccharide (LPS).

  • PET Imaging:

    • Rats are imaged with either ¹⁸F-PF-06445974 or [¹¹C]ER176 at 24 hours and 8 days post-LPS injection.

    • Dynamic PET scans are acquired.

  • Ex Vivo Biodistribution: After the final scan, brains are collected for ex vivo measurements of radioactivity to confirm in vivo findings and assess radiometabolite contribution.

  • Blockade and Displacement Studies: To confirm specificity, studies are performed with a PDE4 inhibitor (rolipram) and a non-radioactive version of PF-06445974[5].

Visualizing the PDE4B Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams are provided.

PDE4B_Signaling_Pathway cluster_receptor GPCR Activation cluster_downstream Downstream Effects GPCR G-protein-coupled receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates PDE4B PDE4B cAMP->PDE4B Hydrolyzes CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Cytokines CREB->Anti_Inflammatory Promotes Transcription Pro_Inflammatory Pro-inflammatory Cytokines NFkB->Pro_Inflammatory Promotes Transcription AMP AMP PDE4B->AMP PF06445974 This compound PF06445974->PDE4B Inhibits

Caption: PDE4B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_human Human PET Study cluster_reproducibility Reproducibility Assessment Subject Healthy Volunteer Injection Inject ¹⁸F-PF-06445974 Subject->Injection PET_Scan Dynamic PET Scan (120 min) Injection->PET_Scan Data_Analysis 2-TCM Analysis (Vₜ) PET_Scan->Data_Analysis Blood_Sampling Arterial Blood Sampling Blood_Sampling->Data_Analysis Test_Scan Test Scan Retest_Scan Retest Scan Test_Scan->Retest_Scan Time Interval Variability_Analysis Calculate Test-Retest Variability & ICC Test_Scan->Variability_Analysis Retest_Scan->Variability_Analysis

Caption: Workflow for assessing ¹⁸F-PF-06445974 PET imaging reproducibility.

References

How does PF-06445974 selectivity for PDE4B compare to other subtypes?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of PF-06445974 against phosphodiesterase 4B (PDE4B) and its other subtypes (PDE4A, PDE4C, and PDE4D). The data presented is supported by experimental findings to offer an objective performance assessment.

High-Affinity and Preferential Binding to PDE4B

This compound demonstrates potent and preferential inhibition of the PDE4B enzyme. Experimental data reveals a significant difference in the half-maximal inhibitory concentration (IC50) of this compound for PDE4B compared to the other PDE4 subtypes. This notable selectivity suggests its potential as a targeted therapeutic agent and a valuable tool for studying the specific roles of PDE4B in various physiological and pathological processes.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound against the four human PDE4 subtypes.

PDE4 SubtypeIC50 (nM)
PDE4B <1
PDE4A4.7
PDE4C17
PDE4D36

Data sourced from Zhang et al., J Med Chem, 2017.

The data clearly indicates that this compound is most potent against PDE4B, with an IC50 value of less than 1 nM. The compound is approximately 5-fold less potent against PDE4A, 17-fold less potent against PDE4C, and over 36-fold less potent against PDE4D, highlighting its preferential binding to the PDE4B subtype.

Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay

The determination of the IC50 values for this compound against the different PDE4 subtypes is typically performed using a biochemical enzyme inhibition assay. The following is a representative protocol based on established methodologies.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human PDE4A, PDE4B, PDE4C, and PDE4D.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • This compound (test compound).

  • Cyclic adenosine monophosphate (cAMP) as the substrate.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors).

  • Detection reagents (e.g., fluorescently labeled antibody or a coupled enzyme system to measure the product, 5'-AMP).

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader capable of detecting the signal from the detection reagents.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations to be tested.

  • Enzyme Reaction Setup: The recombinant PDE4 enzyme subtypes are individually pre-incubated with the various concentrations of this compound in the microplate wells for a defined period. Control wells containing the enzyme without the inhibitor (positive control) and wells without the enzyme (negative control) are also included.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of the substrate, cAMP, to all wells.

  • Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow the enzymatic conversion of cAMP to 5'-AMP.

  • Termination and Detection: The reaction is terminated, and the amount of 5'-AMP produced (or the remaining cAMP) is quantified using a suitable detection method. This often involves a competitive immunoassay or a coupled enzyme system that generates a fluorescent or luminescent signal.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the positive and negative controls. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 enzymes in modulating intracellular signaling pathways.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP PDE4B PDE4B PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: The PDE4 Signaling Pathway.

This guide provides a focused comparison of this compound's selectivity for PDE4B. For further details on its broader pharmacological profile and potential therapeutic applications, consulting the primary literature is recommended.

Validating PF-06445974 for Human Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-06445974, a selective phosphodiesterase-4B (PDE4B) radioligand, with relevant alternatives to validate its use in human clinical trials. The following sections detail its mechanism of action, comparative performance data, and the experimental protocols used to generate this information.

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound is a potent and selective inhibitor of phosphodiesterase-4B (PDE4B). PDE4 enzymes are crucial in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4B, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA). This pathway is implicated in a variety of cellular processes, including inflammation and neuronal function. The selective targeting of the PDE4B subtype is of particular interest for therapeutic development, as it may offer a more favorable side-effect profile compared to non-selective PDE4 inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B Hydrolyzed by PKA Protein Kinase A (Inactive) cAMP->PKA 5'-AMP 5'-AMP PDE4B->5'-AMP This compound This compound This compound->PDE4B Inhibits Active_PKA Protein Kinase A (Active) PKA->Active_PKA Activates Cellular_Response Cellular Response (e.g., reduced inflammation, neurotransmission) Active_PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified signaling pathway of this compound action.

Comparative Performance Data

The utility of this compound as a PET radioligand for clinical trials is best understood by comparing its performance against a non-selective predecessor, Rolipram, and a next-generation selective radioligand, [18F]P4B-2412.

In Vitro Binding Affinity and Selectivity

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its alternatives against the four PDE4 subtypes. Lower IC50 values indicate higher potency.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound 4.7<11736
Rolipram ~1-2~1-2~1-2~1-2
[18F]P4B-2412 -2-44

Data for Rolipram is presented as a range due to variability in reported values across different studies.

Human PET Imaging Data: this compound

The first-in-human study of [18F]this compound demonstrated its suitability for quantifying PDE4B in the human brain. The average total distribution volume (VT) in the whole brain was found to be 9.5 ± 2.4 mL/cm³[1][2]. The highest binding was observed in the thalamus, which is consistent with the known distribution of PDE4B.

Brain RegionAverage VT (mL/cm³)
Whole Brain9.5 ± 2.4
ThalamusHighest Binding

VT (Total Distribution Volume) is a measure of radioligand uptake and binding in the brain.

Preclinical PET Imaging Data: [18F]P4B-2412

Preclinical studies in mice have shown that [18F]P4B-2412 has high specificity for PDE4B with negligible interaction with PDE4D in vivo. Blocking studies with this compound confirmed its reversible binding to PDE4B.

Clinical Trial Outcomes: Rolipram

While effective as a PDE4 inhibitor, the clinical development of Rolipram as an antidepressant was halted due to significant side effects.

Side EffectIncidence
Nausea and VomitingSevere and dose-limiting[3]
HeadachesFrequent[3]
Excessive Gastric Acid SecretionReported[3]

An open-label Phase II study in 10 patients with major depressive disorder showed a good to very good improvement in five patients. However, four patients showed no substantial improvement, and one withdrew due to a worsening condition. While the antidepressant effects were noted to appear within 2-4 days, the side effect profile ultimately limited its clinical utility. A double-blind comparative study with imipramine suggested that imipramine was superior to Rolipram by the end of the study, with nausea being the most prominent side effect of Rolipram.

Experimental Protocols

Competitive Radioligand Binding Assay for PDE4B

Objective: To determine the inhibitory constant (Ki) of a test compound for PDE4B.

Materials:

  • Recombinant human PDE4B enzyme

  • [3H]-Rolipram (radioligand)

  • Test compounds (e.g., this compound, Rolipram, P4B-2412)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Rolipram, and the various concentrations of the test compound.

  • Initiate the binding reaction by adding the recombinant PDE4B enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Prep_Compounds Prepare serial dilutions of test compounds Prep_Plate Add buffer, [3H]-Rolipram, and test compounds to 96-well plate Prep_Compounds->Prep_Plate Add_Enzyme Add PDE4B enzyme to initiate reaction Prep_Plate->Add_Enzyme Incubate Incubate at room temperature to reach equilibrium Add_Enzyme->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Add_Scintillant Add scintillation cocktail Wash->Add_Scintillant Count Quantify radioactivity Add_Scintillant->Count Analyze Determine IC50 and Ki values Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Human PET Imaging Protocol with [18F]this compound

Objective: To quantify the distribution and binding of PDE4B in the human brain.

Procedure:

  • Subject Preparation: Subjects are screened for eligibility and provide informed consent. An intravenous (IV) line is placed for radiotracer injection and an arterial line may be placed for blood sampling to measure the input function.

  • Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for a specified duration (e.g., 90-120 minutes).

  • Arterial Blood Sampling: If an arterial line is used, serial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the arterial plasma over time.

  • Image Reconstruction: The raw PET data is corrected for attenuation, scatter, and random coincidences, and then reconstructed into a series of 3D images over time.

  • Image Analysis: The reconstructed PET images are co-registered with the subject's anatomical MRI scan. Regions of interest (ROIs) are drawn on the MRI and transferred to the PET images to generate time-activity curves (TACs) for different brain regions.

  • Kinetic Modeling: The TACs from the brain regions and the arterial input function are fitted to a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT), which is an index of the density of available PDE4B sites.

Subject_Prep Subject Preparation (Informed Consent, IV/Arterial Lines) Radiotracer_Admin [18F]this compound Intravenous Injection Subject_Prep->Radiotracer_Admin PET_Acquisition Dynamic PET Scan Acquisition Radiotracer_Admin->PET_Acquisition Blood_Sampling Arterial Blood Sampling (optional, for input function) Radiotracer_Admin->Blood_Sampling Image_Recon Image Reconstruction (Attenuation, Scatter Correction) PET_Acquisition->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Blood_Sampling->Kinetic_Modeling Image_Analysis Image Analysis (Co-registration with MRI, ROI definition) Image_Recon->Image_Analysis Image_Analysis->Kinetic_Modeling Outcome Quantification of PDE4B (VT in brain regions) Kinetic_Modeling->Outcome

Figure 3: Experimental workflow for a human PET imaging study.

Conclusion

The data presented in this guide supports the validation of this compound for use in human clinical trials. Its high potency and selectivity for PDE4B, as demonstrated in in vitro studies, suggest a favorable profile over non-selective inhibitors like Rolipram, which were limited by side effects. The successful first-in-human PET imaging study confirms its ability to quantify PDE4B in the brain, providing a valuable tool for target engagement and dose-finding studies in the development of novel therapeutics for neurological and psychiatric disorders. While newer radioligands like [18F]P4B-2412 show promise in preclinical models, this compound is currently the most clinically advanced and validated PET radioligand for imaging PDE4B in humans.

References

A Comparative Analysis of PF-06445974 and Alternative Radioligands for Phosphodiesterase-4 (PDE4) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the positron emission tomography (PET) radioligand ¹⁸F-PF-06445974 with other notable radioligands used for imaging phosphodiesterase-4 (PDE4), a critical enzyme in intracellular signaling. This document synthesizes key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the selection of the most appropriate imaging agent for preclinical and clinical research.

Introduction to PDE4 and its Imaging

Phosphodiesterase-4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating a wide array of cellular processes.[1][2] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B and PDE4D being highly expressed in the brain.[3][4] Dysregulation of PDE4 activity has been implicated in various neurological and psychiatric disorders, making it a key target for drug development.[5] PET imaging with specific radioligands allows for the non-invasive quantification and visualization of PDE4 in the living brain, offering invaluable insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[2]

This guide focuses on ¹⁸F-PF-06445974, a radioligand with a preference for the PDE4B subtype, and compares its characteristics to the non-selective PDE4 radioligand --INVALID-LINK---rolipram and experimental PDE4D-selective radioligands.[3][5]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of PF-06445974 and other relevant PDE4 radioligands based on published experimental data.

Table 1: In Vitro Binding Affinity (IC₅₀/Kᵢ, nM) of PDE4 Radioligands

RadioligandPDE4APDE4BPDE4CPDE4DReference(s)
¹⁸F-PF-06445974 4.7< 11736[3][6]
--INVALID-LINK---rolipram ~1-2 (non-subtype specific)~1-2 (non-subtype specific)~1-2 (non-subtype specific)~1-2 (non-subtype specific)[7]
[¹¹C]T1650 (PDE4D selective) -High-Low nM[5]

Table 2: In Vivo Performance Characteristics of PDE4 Radioligands

RadioligandBrain UptakeSpecific Binding SignalMetabolismKey LimitationsReference(s)
¹⁸F-PF-06445974 GoodHigh (92% blockable in monkeys)Forms brain-penetrant radiometabolites, but efflux transporters partially clear them.~10% radiometabolite contamination in human brain signal.[3][8]
--INVALID-LINK---rolipram HighGoodRapid metabolism.Non-selective for PDE4 subtypes.[7][9]
[¹¹C]T1650 GoodSizeableAccumulation of brain-penetrant radiometabolites in humans.Unstable quantification in humans due to radiometabolites.[5]
[¹¹C]JMJ-81 & [¹¹C]JMJ-129 GoodSizableFree of radiometabolites in monkey brain.Newer radioligands, less data available compared to others.[1][10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summarized protocols for common assays used in the evaluation of PDE4 radioligands.

In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀ or Kᵢ values) of a test compound for the different PDE4 subtypes.

  • Enzyme and Radioligand Preparation : Recombinant human PDE4 subtypes (A, B, C, and D) are used. A known radioligand with high affinity for PDE4, such as [³H]rolipram, is utilized as the tracer.

  • Incubation : The assay is typically performed in a 96-well plate format. A constant concentration of the radioligand and the PDE4 enzyme subtype are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Radioligand : After reaching equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved through filtration using glass fiber filters that trap the enzyme-ligand complex.

  • Quantification : The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Radiosynthesis and Quality Control of ¹⁸F-PF-06445974

The production of a high-quality radioligand is essential for reliable PET imaging.

  • Radiolabeling : ¹⁸F-PF-06445974 is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. The precursor molecule is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The reaction is carried out in an automated synthesis module.[12][13]

  • Purification : The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired ¹⁸F-PF-06445974 from unreacted precursors and byproducts.[14]

  • Quality Control : The final product undergoes rigorous quality control tests to ensure its suitability for intravenous injection. These tests include:

    • Radiochemical Purity : Assessed by analytical HPLC to ensure that the radioactivity is associated with the correct chemical compound.[14]

    • Molar Activity : The amount of radioactivity per mole of the compound, which is important for minimizing pharmacological effects.

    • Residual Solvents : Gas chromatography is used to ensure that levels of organic solvents used in the synthesis are below safety limits.[15]

    • pH and Sterility : The final formulation is tested for pH and sterility to ensure it is safe for injection.[15]

Non-Human Primate (NHP) PET Imaging

NHP studies are a critical step in the preclinical evaluation of a new radioligand.

  • Animal Preparation : A non-human primate (e.g., rhesus or cynomolgus monkey) is anesthetized and positioned in the PET scanner. An intravenous line is placed for radioligand injection and an arterial line for blood sampling.[16][17]

  • Radioligand Injection : A bolus of the radioligand (e.g., ¹⁸F-PF-06445974) is injected intravenously.

  • PET Scan Acquisition : Dynamic PET data are acquired for a period of 90-120 minutes.[17]

  • Arterial Blood Sampling : Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma over time. This is known as the arterial input function.[9]

  • Blocking Studies : To determine the specific binding of the radioligand, a separate scan is performed after administration of a high dose of a non-radioactive PDE4 inhibitor (a "blocking" agent). A significant reduction in brain radioactivity in the blocking scan compared to the baseline scan indicates high specific binding.[3]

  • Data Analysis : The PET data are reconstructed and analyzed using kinetic modeling with the arterial input function to calculate parameters such as the total distribution volume (Vₜ), which is proportional to the density of the target enzyme.[4]

Human PET Imaging Protocol

The protocol for human studies is similar to that for NHPs, with adjustments for subject safety and comfort.

  • Subject Recruitment : Healthy volunteers or patients are recruited following ethical guidelines and informed consent.[9]

  • Preparation : Subjects are positioned in the PET scanner, and intravenous and arterial lines are placed.

  • Radioligand Administration and PET Scan : A safe dose of the radioligand is injected, and a dynamic brain scan is acquired for approximately 90-120 minutes.[9]

  • Blood Sampling and Analysis : Arterial blood samples are collected and analyzed as in the NHP studies.

  • Data Analysis : Kinetic modeling is used to quantify radioligand binding in different brain regions.

Visualizations

The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating a novel PET radioligand.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: PDE4 signaling pathway.

PET_Radioligand_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Binding (Affinity & Selectivity) Radiosynthesis Radiosynthesis & Quality Control In_Vitro->Radiosynthesis Animal_Models Animal PET Imaging (e.g., Rodents, NHPs) Radiosynthesis->Animal_Models Biodistribution Biodistribution & Metabolism Studies Animal_Models->Biodistribution Dosimetry Human Dosimetry Biodistribution->Dosimetry Human_PET First-in-Human PET Imaging Dosimetry->Human_PET Clinical_Applications Clinical Research Applications Human_PET->Clinical_Applications

Caption: PET radioligand development workflow.

Conclusion

¹⁸F-PF-06445974 emerges as a promising radioligand for imaging the PDE4B subtype, demonstrating high affinity and selectivity in vitro and robust specific binding in vivo.[3][12] Its main limitation is the presence of a small percentage of brain-penetrant radiometabolites in humans, which may introduce a minor error in quantification.[3][4] In contrast, the widely used --INVALID-LINK---rolipram is non-selective, limiting its utility for studying individual PDE4 subtypes.[7] While promising PDE4D-selective radioligands like [¹¹C]JMJ-81 and [¹¹C]JMJ-129 are under development and show improved metabolic profiles in preclinical models, they have yet to be as extensively characterized in humans as ¹⁸F-PF-06445974.[1][10][11]

The choice of radioligand will ultimately depend on the specific research question. For studies focused specifically on the PDE4B subtype, ¹⁸F-PF-06445974 is currently the leading candidate. For general PDE4 imaging, --INVALID-LINK---rolipram remains a viable, albeit non-selective, option. The development of next-generation, subtype-selective PDE4 radioligands with improved metabolic stability will continue to advance our understanding of the role of these important enzymes in health and disease.

References

Translating PF-06445974 from Bench to Bedside: A Comparative Guide to its Translational Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the translational potential of PF-06445974, a selective phosphodiesterase-4B (PDE4B) inhibitor developed as a positron emission tomography (PET) radioligand. By objectively comparing its performance in animal models and human studies with relevant alternatives, this document serves as a critical resource for researchers in neuropsychiatric and neuroinflammatory drug development.

Executive Summary

This compound has emerged as a promising tool for in-vivo quantification of PDE4B, an enzyme implicated in a range of neurological and psychiatric disorders. Preclinical studies in rodents and non-human primates have demonstrated its high affinity and selectivity for PDE4B, excellent brain permeability, and utility in PET imaging. The successful first-in-human study has further underscored its potential as a biomarker in clinical research. However, the translation of these findings into therapeutic applications requires a thorough understanding of its performance relative to other PDE4 inhibitors and a clear view of the challenges, such as the presence of radiometabolites and interactions with efflux transporters. This guide synthesizes the available data to provide a holistic perspective on the translational journey of this compound.

Comparative Data: this compound and Alternatives

To contextualize the translational potential of this compound, it is essential to compare its characteristics with other relevant compounds. The following tables summarize key in vitro and in vivo data for this compound, the pan-PDE4 inhibitor Rolipram, the PDE4D-selective inhibitor Zatolmilast, and a next-generation PDE4B radioligand, [18F]P4B-2412.

Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. PDE4DSpeciesReference
This compound PDE4B<1>36-foldHuman[1]
RolipramPan-PDE4~2Non-selectiveHuman[2]
Zatolmilast (BPN14770)PDE4D-Selective for PDE4DHuman[3]
[18F]P4B-2412PDE4B222-foldNot Specified[4][5]

Table 2: Preclinical and Clinical PET Imaging Data

CompoundSpeciesBrain Uptake (SUVmax)Total Distribution Volume (V T, mL/cm³)Key FindingsReference
[18F]this compound Rodent (Rat)HighNot ReportedHigh brain specificity and robust uptake.[6][7]
Non-Human Primate~2-3Not ReportedGood brain uptake, high specific binding.[4][8]
Human~2-39.5 ± 2.4 (whole brain)Quantified PDE4B with reasonable success; potential radiometabolite contamination.[4][9][10]
[18F]P4B-2412Rodent (Mouse)~0.45Not ReportedRapid brain penetration with gradual washout.[4]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz.

PDE4B_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP + PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA + AMP 5'-AMP PDE4B->AMP - CREB CREB Phosphorylation PKA->CREB + Gene Gene Transcription (Neuroplasticity, Anti-inflammatory) CREB->Gene + PF06445974 This compound PF06445974->PDE4B

Figure 1: Simplified PDE4B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation (Rodents & NHPs) cluster_clinical Clinical Evaluation (Humans) synthesis [18F]this compound Radiosynthesis animal_prep Animal Preparation (Anesthesia) synthesis->animal_prep injection Intravenous Injection animal_prep->injection pet_scan Dynamic PET Scan injection->pet_scan blocking Blocking Studies (with cold this compound or Rolipram) injection->blocking data_acq Data Acquisition & Reconstruction pet_scan->data_acq data_an Data Analysis (SUV, VT calculation) data_acq->data_an volunteer Healthy Volunteer Recruitment consent Informed Consent volunteer->consent dosimetry Whole-body Dosimetry Scan (~2 mCi) consent->dosimetry brain_pet Kinetic Brain PET Scan (~5 mCi) consent->brain_pet arterial Arterial Blood Sampling brain_pet->arterial test_retest Test-Retest Variability Assessment brain_pet->test_retest metabolite Radiometabolite Analysis arterial->metabolite modeling Compartmental Modeling (VT calculation) metabolite->modeling preclinical_to_clinical Translation cluster_clinical cluster_clinical preclinical_to_clinical->cluster_clinical cluster_preclinical cluster_preclinical

Figure 2: Translational workflow for [18F]this compound from preclinical to clinical studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of [18F]this compound.

Rodent PET Imaging Protocol (Rat Model of Depression)[6][7]
  • Animal Model: Chronic Unpredictable Mild Stress (CUMS) model is used to induce depression-like phenotypes in rats.

  • Radiotracer Injection: Rats are injected with 15-25 MBq of [18F]this compound through the tail vein.

  • Uptake Period: A 60-minute uptake period is allowed.

  • Anesthesia: During the uptake and scanning period, rats are anesthetized with isoflurane.

  • PET Scanning: A 10-minute static PET scan is performed, followed by a CT scan for anatomical co-registration.

  • Image Analysis: Regions of interest (ROIs), including the cerebral cortex, hippocampus, and cerebellum, are automatically drawn. The Standardized Uptake Value (SUV) is calculated for each region. The relative SUV (SUVR) is determined by normalizing the regional SUV to the cerebellum SUV.

Non-Human Primate PET Imaging Protocol[8][11]
  • Animal Preparation: Rhesus monkeys are anesthetized and positioned in the PET scanner.

  • Radiotracer Injection: A bolus of [18F]this compound is administered intravenously.

  • Dynamic PET Scan: A dynamic PET scan is acquired over 90-120 minutes.

  • Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the parent radioligand and its metabolites.

  • Blocking Studies: To determine specific binding, a separate scan is performed after pre-treatment with a blocking agent, such as non-radiolabeled this compound (0.1 mg/kg) or Rolipram.

  • Data Analysis: The total distribution volume (V T) is calculated using a two-tissue compartment model with the arterial input function.

First-in-Human PET Imaging Protocol (NCT03030391)[12]
  • Study Population: Healthy adult volunteers are recruited.

  • Dosimetry Phase: A whole-body PET scan is performed with a low dose of [18F]this compound (~2 mCi) to assess radiation dosimetry.

  • Brain Imaging Phase: Participants undergo a kinetic brain PET scan for up to 120 minutes following an injection of up to 5 mCi of [18F]this compound.

  • Arterial Input Function: An arterial line is placed to obtain serial blood samples for the measurement of the parent radioligand concentration in plasma.

  • Data Analysis: The primary outcome is the identifiability and time stability of the distribution volume (V T) calculated using compartmental modeling.

  • Test-Retest Analysis: A subset of participants undergoes a second PET scan to assess the test-retest variability of the measurements.

Discussion and Future Directions

The development of this compound represents a significant advancement in the in vivo study of PDE4B. Its successful translation from animal models to humans provides a valuable tool for understanding the role of this enzyme in health and disease.

Translational Concordance: There is a good correlation in the regional brain distribution of [18F]this compound between non-human primates and humans, with the highest uptake observed in the thalamus and striatum. This consistency supports the utility of non-human primate models for predicting human brain kinetics of this radioligand.

Challenges and Limitations: The first-in-human study identified two key challenges: the potential for a radiometabolite to cross the blood-brain barrier and the influence of efflux transporters (P-gp and BCRP) on the brain kinetics of the parent compound.[9][10] While the impact of the radiometabolite was considered minor, these factors can introduce variability and complicate the quantitative analysis of PET data.

Comparison with Alternatives:

  • Rolipram , as a pan-PDE4 inhibitor, lacks the specificity to dissect the individual roles of PDE4 subtypes in vivo. Its use is further limited by significant side effects, including nausea and emesis.[2]

  • Zatolmilast shows promise as a PDE4D-selective therapeutic, particularly for cognitive disorders like Fragile X syndrome.[3] Its development highlights the therapeutic potential of targeting specific PDE4 subtypes.

  • [18F]P4B-2412 , a regioisomer of this compound, has shown promising preclinical data with potentially improved washout kinetics.[4][5] Further head-to-head comparisons in larger animal models and eventually in humans will be necessary to determine if it offers a significant advantage over [18F]this compound.

Future Perspectives: The translational journey of this compound is a testament to the power of molecular imaging in drug development. Future research should focus on:

  • Clarifying the impact of radiometabolites and efflux transporters on [18F]this compound quantification in different patient populations.

  • Utilizing [18F]this compound in clinical trials of novel PDE4B-targeting therapeutics to measure target engagement and inform dose selection.

  • Developing next-generation PDE4B radioligands , such as [18F]P4B-2412, with improved pharmacokinetic and pharmacodynamic properties.

  • Exploring the therapeutic potential of selective PDE4B inhibitors in preclinical models of various neuropsychiatric and neuroinflammatory disorders, building on the insights gained from imaging studies with this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Proper handling and storage are critical to ensure the stability of PF-06445974 and the safety of laboratory personnel. Unused or waste this compound should be treated as hazardous chemical waste. If the compound is radiolabeled (e.g., with ¹⁸F for PET imaging), it must be handled as radioactive waste, following all relevant institutional and national regulations.

Storage and Handling of this compound Stock:

FormStorage TemperatureStorage Duration
Powder-20°C3 years
In solvent-80°C6 months
In solvent-20°C1 month

To prevent product inactivation, it is recommended to aliquot the solution after preparation and avoid repeated freeze-thaw cycles.

Step-by-Step Disposal Plan for Chemical Waste

The disposal of chemical waste is regulated and must be performed in a compliant manner to ensure environmental and personal safety.[1]

  • Identification and Classification: Treat all unused or contaminated this compound as hazardous chemical waste.[2] If the compound is radiolabeled, it must be managed as radioactive waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Store incompatible waste types separately to prevent dangerous reactions.[3][4] For example, acids should be kept separate from bases, and oxidizing agents from reducing agents.[3]

  • Container Selection: Use a compatible, leak-proof container for waste collection. The original container is often the best choice if it is in good condition.[2][3] The container must have a secure cap and should not be filled beyond 90% capacity to allow for expansion.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of waste generation.[1] Do not use abbreviations or chemical formulas.[1]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[4] This area should be secure and away from general laboratory traffic.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1] Complete any required hazardous waste forms with accurate information about the waste composition.[1]

Special Considerations for Radiolabeled this compound

As this compound is used as a PET radioligand, it is often labeled with a radionuclide like ¹⁸F. The disposal of radioactive waste is strictly regulated and requires additional precautions.

  • Segregation: Radioactive waste must be segregated from non-radioactive chemical waste.

  • Labeling: In addition to the chemical information, the waste container must be labeled with the universal radiation symbol, the radionuclide (e.g., ¹⁸F), the activity level, and the date.

  • Shielding: Use appropriate shielding (e.g., lead) to minimize radiation exposure.

  • Decay-in-Storage: For short-lived radionuclides like ¹⁸F (half-life of approximately 110 minutes), waste may be stored for decay until it reaches background radiation levels. After this, it may be disposed of as chemical waste, provided it is no longer radioactive. Consult your Radiation Safety Officer (RSO) for specific procedures.

  • Disposal: The disposal of radioactive waste is managed by the institution's Radiation Safety Office.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[2][5]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[5]

  • Container Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[4]

Experimental Protocols

No experimental protocols for the specific disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.

G General Chemical Waste Disposal Workflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Disposal Process A Unused or Contaminated This compound B Identify as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Complete Hazardous Waste Pickup Form E->F G Contact Institutional EHS Office F->G H Scheduled Pickup by EHS Personnel G->H I Proper Disposal via Licensed Facility H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling PF-06445974

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for the investigational compound PF-06445974. Therefore, this guidance is based on the best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). This compound is a potent phosphodiesterase-4B (PDE4B) inhibitor, and compounds of this nature require stringent safety protocols to prevent occupational exposure. A risk assessment specific to the planned laboratory operations should be conducted before handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling materials like this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[1]
Reusable Half or Full-Facepiece RespiratorMust be used with P100 (or equivalent) particulate filters. A proper fit test is mandatory before use.
Disposable Respirators (e.g., N95)Generally not recommended as the primary respiratory protection when handling potent compounds, but may be considered for low-risk activities after a thorough risk assessment.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals during procedures.
Body Protection Disposable CoverallsCoveralls made of materials such as Tyvek® are recommended to protect against chemical splashes and fine particulates.
Dedicated Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[2]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[2]
Engineering Controls

Engineering controls are the primary means of controlling exposure to HPAPIs and should be implemented to minimize reliance on PPE.[3][4]

  • Containment at the Source: All handling of powdered or volatile forms of this compound should occur within a containment device.[5][6]

    • Gloveboxes or Barrier Isolators: These provide the highest level of containment and are recommended for weighing, dispensing, and compounding operations.[6]

    • Ventilated Enclosures or Fume Hoods: A certified chemical fume hood with adequate face velocity can be used for less hazardous operations. The performance of the hood should be regularly verified.

  • Facility Design:

    • Negative Pressure Rooms: The laboratory where the compound is handled should be under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[4]

    • Airlocks: Access to the handling area should be through an airlock to maintain pressure differentials.

    • HEPA Filtration: Exhaust air from containment devices and the handling room should be passed through high-efficiency particulate air (HEPA) filters.[5]

Operational and Disposal Plans

A systematic approach is essential for the safe handling of potent compounds like this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE and engineering controls are in place and functioning correctly.

    • Prepare a spill kit appropriate for chemical hazards.

    • Have a validated decontamination solution readily available.

  • Handling:

    • Perform all manipulations of the compound within a primary engineering control (e.g., glovebox, fume hood).

    • Keep containers of the compound sealed when not in use.

    • Use a "wet" technique (e.g., dampening surfaces with a suitable solvent) to reduce dust generation when handling powders.

  • Spill Management:

    • In the event of a spill, immediately evacuate and alert personnel in the vicinity.

    • Don the appropriate PPE before re-entering the area.

    • Use the spill kit to contain and clean the spill, working from the outer edges inward.

    • All materials used for spill cleanup must be treated as hazardous waste.

  • Decontamination and PPE Removal:

    • Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.

    • Remove PPE in a designated doffing area, taking care to avoid self-contamination.

    • Dispose of single-use PPE as hazardous waste.

Disposal Plan

The disposal of waste contaminated with potent pharmaceutical compounds must be handled with care to protect human health and the environment.[7][8]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, coveralls, vials, and cleaning materials, must be segregated as hazardous pharmaceutical waste.

  • Containerization:

    • Use clearly labeled, leak-proof containers for all hazardous waste.

    • For sharps (needles, scalpels), use designated sharps containers.

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The empty container can then be disposed of according to institutional policy.[9]

  • Disposal Method:

    • Hazardous pharmaceutical waste should be disposed of through a licensed hazardous waste vendor.

    • Incineration is often the preferred method for the disposal of potent pharmaceutical compounds.[9]

    • Do not dispose of this material down the drain or in the regular trash.[8]

Visualizations

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Designate Area & Verify Controls Don_PPE Don Appropriate PPE Prep->Don_PPE Spill_Kit Prepare Spill Kit Spill_Kit->Don_PPE Decon_Sol Ready Decontamination Solution Decon_Sol->Don_PPE Use_EC Work Within Engineering Control Don_PPE->Use_EC Handle Handle this compound Use_EC->Handle Decontaminate Decontaminate Surfaces & Equipment Handle->Decontaminate Doff_PPE Doff PPE in Designated Area Decontaminate->Doff_PPE Dispose_Waste Segregate & Dispose of Waste Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of potent compounds like this compound.

Risk_Assessment_Containment cluster_input Risk Factors cluster_decision Containment & PPE Selection cluster_output Control Measures Amount Quantity of Compound Med_Risk Medium Risk Amount->Med_Risk Operation Type of Operation (e.g., Weighing, Solution Prep) Operation->Med_Risk Aerosol Potential for Aerosolization Aerosol->Med_Risk Low_Risk Low Risk Fume_Hood Fume Hood + Standard PPE Low_Risk->Fume_Hood Med_Risk->Low_Risk Low Quantity & Aerosol Potential High_Risk High Risk Med_Risk->High_Risk High Quantity or Aerosol Potential Vented_Enclosure Ventilated Enclosure + Enhanced PPE Med_Risk->Vented_Enclosure Glovebox Glovebox / Isolator + Full PPE High_Risk->Glovebox

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.